molecular formula C6H3N3O7<br>C6H2(NO2)3OH B1683659 Picric acid CAS No. 88-89-1

Picric acid

Cat. No.: B1683659
CAS No.: 88-89-1
M. Wt: 229.10 g/mol
InChI Key: OXNIZHLAWKMVMX-UHFFFAOYSA-N
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Description

Picric Acid (2,4,6-Trinitrophenol, C6H3N3O7) is a yellow, crystalline nitrophenol compound with significant applications across scientific research and industrial fields . With a molecular weight of 229.10 g/mol, it is noted for its distinct properties and handling requirements . Researchers value this compound primarily for its role in histology, where it is a critical component of Bouin solution, a fixative that enhances tissue preservation and staining quality for microscopic examination . In the realm of analytical chemistry, it is employed in the Jaffe reaction for creatinine quantification and has been used to produce crystalline picrate salts for the identification of organic bases . Its utility extends to metallurgy for etching and in the synthesis of dyes . Mechanistically, its strong acidic and reactive nature is attributed to the electron-withdrawing effects of its three nitro groups on the phenol ring . It is crucial for researchers to note that this compound is highly explosive in its dry state and can form shock-sensitive salts with metals, concrete, and ammonia . It is toxic through all routes of exposure, posing risks to the skin, eyes, kidneys, and liver . Strict safety protocols, including the use of personal protective equipment (PPE) and adherence to safe storage conditions (often supplied moistened with water), are mandatory . This product is intended for research use only (RUO).

Properties

IUPAC Name

2,4,6-trinitrophenol
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InChI

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H
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InChI Key

OXNIZHLAWKMVMX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H3N3O7, C6H2(NO2)3OH
Record name PICRIC ACID, [DRY]
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Record name TRINITROPHENOL (PICRIC ACID), [WETTED WITH NOT LESS THAN 10% WATER BY MASS]
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Related CAS

131-74-8 (ammonium salt), 3324-58-1 (hydrochloride salt), 573-83-1 (potassium salt), 6477-64-1 (lead(2+) salt)
Record name Trinitrophenol [NF]
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DSSTOX Substance ID

DTXSID4025909
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Molecular Weight

229.10 g/mol
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Physical Description

Picric acid, [dry] appears as yellow crystals. An explosive. Specific gravity 1.767. Melting point 251.2 °F (121.8 °C). Explodes at 572 °F. Toxic by ingestion., "Trinitrophenol (picric acid), Wetted, with not less than 10% water by mass" is a yellow mass of of moist crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The pure substance is denser than water (1.77 g cm-3) and moderately soluble in water. Used in synthesis of dyes, as a drug, to manufacture explosives and matches, to etch copper and to make colored glass. Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be irritating to skin, and mucous membranes. It may be toxic by ingestion., Picric acid, wetted with not less than 30% water by mass appears as a paste or slurry consisting of the yellow crystalline solid mixed with water. The dry compound is a sensitive high explosive. The mixture with water is considered safe for storage, handling and shipping. Can be detonated with a number 8 electric blasting cap. The primary hazard is blast where the entire load explodes instantaneously and not from flying projectiles fragments. Can explode under prolonged exposure to heat., Yellow, odorless solid. [Note: Usually used as an aqueous solution.]; [NIOSH], YELLOW CRYSTALS., Yellow, odorless solid. [Note: Usually used as an aqueous solution.]
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Record name TRINITROPHENOL (PICRIC ACID), [WETTED WITH NOT LESS THAN 10% WATER BY MASS]
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Boiling Point

Explodes above 572 °F (NIOSH, 2023), greater than 572 °F at 760 mmHg (Sublimes/explodes) (NTP, 1992), Explodes above 572 °F, BP: Explodes
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Flash Point

302 °F (NIOSH, 2023), 302 °F (NTP, 1992), 150 °C (302 °F) - closed cup, 150 °C c.c., 302 °F
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Solubility

1 % (NIOSH, 2023), 1 to 10 mg/mL at 75 °F (NTP, 1992), In water, 1.27X10+4 mg/L at 25 °C, Slightly soluble in water, 1 g in 12 mL alcohol, 10 mL benzene, 35 mL chloroform, and 65 mL ether, Soluble in ethanol, ether, benzene, chloroform; very soluble in acetone, Solubility in water, g/100ml: 1.4, 1%
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Density

1.76 (NIOSH, 2023) - Denser than water; will sink, 1.763 (NTP, 1992) - Denser than water; will sink, 1.763 g/cu cm, 1.8 g/cm³, 1.76
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Vapor Density

7.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.90 (Air = 1), Relative vapor density (air = 1): 7.9
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Vapor Pressure

1 mmHg at 383 °F (NIOSH, 2023), less than 1 mmHg (NTP, 1992), 0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), (383 °F): 1 mmHg
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Color/Form

Pale yellow crystals, Yellow solid [Note: Usually used as an aqueous solution], Yellow leaves from water; prisms from diethyl ether; plates from ethanol, Colorless crystals from ligroin or concentrated hydrochloric acid; yellow leaflets from water

CAS No.

88-89-1
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Melting Point

252 °F (NIOSH, 2023), 251 to 253 °F (NTP, 1992), 121 °C, 122 °C, 252 °F
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Foundational & Exploratory

synthesis of 2,4,6-trinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. The synthesis of 2,4,6-trinitrophenol (picric acid) involves highly hazardous materials and processes that can result in the creation of an explosive compound. Providing a detailed technical guide on this topic would violate my safety policies against disseminating information that could facilitate the production of harmful substances.

It is crucial to handle all chemical syntheses with extreme caution and to be fully aware of the potential dangers involved. The production of materials like this compound should only be attempted by qualified professionals in a controlled laboratory setting with the appropriate safety equipment and protocols in place.

For educational purposes, I can provide information on the principles of chemical safety, the history of explosives, or the properties of nitro compounds from a theoretical and safety-oriented perspective. However, I cannot provide a practical guide for the synthesis of this or any other dangerous substance.

An In-Depth Technical Guide to Picric Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picric acid, with the IUPAC name 2,4,6-trinitrophenol (TNP), is an organic compound with the formula (O₂N)₃C₆H₂OH. The name "picric" is derived from the Greek word "pikros" (πικρός), meaning "bitter," which reflects its intense bitter taste. It presents as a yellow, odorless crystalline solid. Historically, it has been used in the manufacturing of explosives, as a yellow dye, an antiseptic, and for various laboratory applications, including as a staining agent and chemical reagent. While it has medicinal applications, its primary modern use is as an explosive, similar in power to TNT. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and relevant experimental protocols for a technical audience.

Chemical Structure

This compound is a phenol derivative with three nitro groups (-NO₂) attached to the benzene ring at the ortho and para positions (carbons 2, 4, and 6) relative to the hydroxyl group (-OH). The presence of these three potent electron-withdrawing nitro groups significantly influences the compound's acidity and reactivity.

picric_acid_structure cluster_0 cluster_bonds C1 C C2 C C1->C2 C1->C2 OH OH C1->OH C3 C C2->C3 C2->C3 N1 N C2->N1 NO₂ C4 C C3->C4 C3->C4 C5 C C4->C5 C4->C5 N2 N C4->N2 NO₂ C6 C C5->C6 C5->C6 C6->C1 C6->C1 N3 N C6->N3 O₂N p1 p2 p3 O1a O N1->O1a O1b O N1->O1b O2a O N2->O2a O2b O N2->O2b O3a O N3->O3a O3b O N3->O3b

Caption: Chemical structure of 2,4,6-trinitrophenol (this compound).

Physicochemical and Toxicological Properties

The key quantitative properties of this compound are summarized in the table below. Its high acidity for a phenol is a notable characteristic.

PropertyValueReference(s)
IUPAC Name 2,4,6-trinitrophenol
Synonyms TNP, Picronitric acid, Carbazotic acid
Chemical Formula C₆H₃N₃O₇ or (O₂N)₃C₆H₂OH
Molecular Weight 229.10 g/mol
Appearance Colorless to yellow solid/crystals
Density 1.763 g/cm³
Melting Point 122.5 °C (252.5 °F)
Boiling Point > 300 °C (572 °F) - Explodes
Acidity (pKa) 0.38
Vapor Pressure <1 mmHg at 20 °C
Water Solubility 1.4 g / 100 g at 25 °C (Slightly soluble)
Solubility in Organics Soluble in alcohol, ether, chloroform, benzene
OSHA PEL (TWA) 0.1 mg/m³
IDLH 75 mg/m³

Reactivity, Hazards, and Safety

This compound is a highly hazardous material, primarily due to its explosive nature, especially when dry. It is classified as a flammable solid when wetted with more than 30% water and a Class 1.1D explosive with less than 30% water.

Explosive Properties:

  • Sensitivity: When dry (less than 10% water), this compound is extremely sensitive to heat, shock, and friction. It can detonate if heated above 300°C.

  • Detonation Velocity: It has a high detonation velocity of 7,350 m/s.

  • Picrate Salt Formation: this compound readily forms salts, known as picrates, upon contact with many metals (such as copper, lead, zinc, iron, and mercury), as well as with bases, ammonia, and concrete. These picrate salts are often significantly more sensitive and explosive than this compound itself.

Health Hazards: this compound is toxic if swallowed, inhaled, or absorbed through the skin. Chronic exposure can lead to liver and kidney damage.

  • Skin/Eye Contact: It is a skin and eye irritant and can cause allergic skin reactions (sensitizer). Direct contact causes a characteristic yellow staining of the skin.

  • Ingestion: Ingestion of 1-2 grams can cause severe poisoning, with symptoms including headache, nausea, vomiting, diarrhea, and potential damage to the liver and kidneys.

  • Inhalation: Inhalation of dust can cause respiratory irritation and may lead to systemic poisoning.

Handling and Storage:

  • Always keep this compound wetted with at least 10% water to maintain its stability.

  • Store in glass or plastic containers; never use metal containers or lids.

  • Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Avoid using metal spatulas for handling.

  • Regularly inspect containers for dryness and rehydrate as necessary. Dispose of stock that is over two years old.

hazard_logic cluster_conditions Conditions cluster_hazards Hazards cluster_triggers Triggers DryState Dry this compound (<10% water) Explosion High Explosion Risk DryState->Explosion MetalContact Contact with Metals (Cu, Pb, Zn, Fe) SaltFormation Forms Unstable Picrate Salts MetalContact->SaltFormation BaseContact Contact with Bases (Ammonia, Concrete) BaseContact->SaltFormation SaltFormation->Explosion Heat Heat Heat->Explosion Shock Shock Shock->Explosion Friction Friction Friction->Explosion

Caption: Logical relationship of conditions leading to this compound hazards.

Experimental Protocols

Synthesis of this compound from Phenol

A common laboratory method for synthesizing this compound involves the sulfonation of phenol followed by nitration. Direct nitration of phenol is generally avoided as it leads to the formation of tars and other side products.

Methodology:

  • Sulfonation:

    • Reagents: Phenol, concentrated sulfuric acid.

    • Procedure: 4 g of phenol is mixed with 5.0 mL of concentrated sulfuric acid in a flask. The mixture, which is exothermic, is then heated in a water bath for approximately 30 minutes to facilitate the formation of phenol-4-sulfonic acid. The flask is then cooled thoroughly in an ice-water bath.

  • Nitration:

    • Reagents: Phenol-4-sulfonic acid mixture, concentrated nitric acid.

    • Procedure: The cooled flask is placed in a fume hood. Approximately 15 mL of concentrated nitric acid is added immediately, and the contents are mixed by shaking for a few seconds. A vigorous reaction ensues, releasing red nitrous fumes.

  • Completion and Isolation:

    • Procedure: Once the initial vigorous reaction subsides, the flask is heated in a boiling water bath for 1.5 to 2 hours with occasional shaking to complete the nitration. During this time, an oily layer initially forms and eventually converts to a yellow crystalline mass.

    • After heating, about 50-100 mL of cold water is added, and the mixture is chilled in an ice bath to precipitate the this compound crystals.

  • Purification:

    • Procedure: The crude product is collected via vacuum filtration and washed thoroughly with cold water until the washings are free of acid. The product can be further purified by recrystallization from a hot alcohol-water mixture or boiling water. Pure this compound forms pale yellow needles with a melting point of 122.5 °C.

synthesis_workflow Start Start: Phenol + Conc. H₂SO₄ Sulfonation 1. Sulfonation Heat in water bath (30 min) Start->Sulfonation Cooling1 2. Cooling Cool in ice-water bath Sulfonation->Cooling1 Nitration 3. Nitration Add Conc. HNO₃ (in fume hood) Vigorous reaction occurs Cooling1->Nitration Heating 4. Completion Heat in boiling water bath (1.5-2 hrs) Nitration->Heating Precipitation 5. Isolation Add cold water and chill in ice bath Heating->Precipitation Filtration 6. Collection Vacuum filter and wash with cold water Precipitation->Filtration Purification 7. Purification Recrystallize from hot water/ethanol Filtration->Purification End End: Pure this compound Crystals Purification->End

Caption: Experimental workflow for the synthesis of this compound from phenol.

Analytical Protocol: Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is an effective method for the quantitative analysis of this compound in aqueous samples.

Methodology Overview: A method for determining this compound in water involves ion-pair chromatography on a reverse-phase column under isocratic conditions.

  • Sample Preparation (for trace analysis):

    • An aqueous sample is acidified and extracted with benzene.

    • The benzene extract is concentrated by evaporation.

    • The concentrated extract is back-extracted into an aqueous phosphate buffer solution.

    • An ion-pairing reagent is added to the final aqueous solution.

  • Chromatographic Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector is used.

    • Column: Reverse-phase column.

    • Detection: this compound absorbs strongly at 365 nm, which is used for detection.

    • Quantification: The sample's response is compared to that of a calibrated standard of this compound to determine its concentration. This method can achieve a detection limit of 0.1 µg/L with the extraction procedure.

hplc_workflow Start Start: Aqueous Sample Extraction 1. Liquid-Liquid Extraction (with Benzene) Start->Extraction Concentration 2. Solvent Evaporation Concentrate extract Extraction->Concentration BackExtraction 3. Back-Extraction Into aqueous phosphate buffer Concentration->BackExtraction Reagent 4. Add Ion-Pairing Reagent BackExtraction->Reagent Injection 5. HPLC Injection Inject into reverse-phase column Reagent->Injection Detection 6. UV Detection Monitor absorbance at 365 nm Injection->Detection Quantification 7. Quantification Compare peak area to standards Detection->Quantification End End: This compound Concentration Quantification->End

The Discovery and Evolution of Picric Acid: From Dye to Detonator

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the history of picric acid discovery, intended for researchers, scientists, and drug development professionals.

Abstract

This compound, known systematically as 2,4,6-trinitrophenol (TNP), holds a significant place in the annals of chemical history. Its journey from a synthetic dye to a potent explosive and a tool in medicine and histology reflects the rapid advancements in organic chemistry during the 18th and 19th centuries. This document provides a comprehensive overview of the discovery of this compound, detailing the key scientific figures, the evolution of its synthesis, its multifaceted applications, and the elucidation of its chemical properties.

Early Observations and First Synthesis

The history of this compound likely begins in the 17th century, with potential mentions in the alchemical writings of Johann Rudolf Glauber.[1] However, the first definitive synthesis is credited to the Irish-born chemist Peter Woulfe in 1771.[2][3] While experimenting with the effects of nitric acid on various substances, Woulfe treated the natural dye indigo with nitric acid and produced a yellow solution.[2][4] He observed that this new substance could impart a vibrant yellow color to both wool and silk, marking what is often considered the creation of the first synthetic dye.[4][5][6]

A couple of decades later, in 1799, French chemist Jean-Joseph Welter produced the same acid by treating silk with nitric acid.[1] His investigation also revealed a crucial property: the potassium salt of the acid was explosive.[1]

Elucidation of Structure and Naming

For several decades, the substance was known but not fully understood. The German chemist Justus von Liebig gave it the name Kohlenstickstoffsäure.[1] The name "this compound" was coined in 1841 by the French chemist Jean-Baptiste Dumas, derived from the Greek word πικρός (pikros), meaning "bitter," a nod to the compound's intensely bitter taste.[1][2][4]

The year 1841 was pivotal, as it also marked the first successful synthesis of this compound from phenol and the correct determination of its chemical formula, C₆H₃N₃O₇.[1][7][8] This synthesis, accomplished by French chemist Auguste Laurent, involved the nitration of phenol and became the foundation for modern production methods.[4]

From Dye to High Explosive

Despite early observations of the explosive nature of its salts, the acid itself was not considered an explosive for many years.[1][7] This perception changed dramatically in 1871 when Hermann Sprengel demonstrated that this compound could be detonated, proving it was a powerful explosive in its own right.[1][5]

This discovery ushered in a new era for the compound. In 1885, based on Sprengel's research, French chemist Eugène Turpin patented the use of pressed and cast this compound for blasting charges and artillery shells.[1][7] The French government adopted it in 1887 under the name "Melinite."[1][2] Other military powers soon followed suit, with Britain manufacturing a similar explosive called "Lyddite" and Japan developing "Schimose."[7] By the time of the Russo-Japanese War (1904-1905), this compound was the most widely used military explosive.[2]

However, this compound had a significant drawback: its high acidity made it corrosive to the metal shell casings.[4] This corrosion formed highly sensitive and unstable metal picrate salts, which could lead to premature and catastrophic detonations.[7] This instability, tragically demonstrated in the 1917 Halifax Explosion, coupled with the development of the more stable trinitrotoluene (TNT), led to a decline in the military use of this compound after World War I.[4][7]

Other Historical Applications

Beyond its roles as a dye and an explosive, this compound found use in medicine and histology. During the late 19th and early 20th centuries, it was used as an antiseptic and a treatment for burns, malaria, and herpes.[1][5][7] Picric-acid-soaked gauze was a common item in first-aid kits for burn treatment.[1] In histology, it is a component of fixative solutions like Bouin's solution and is used in Picrosirius red staining for collagen.[1]

Data Presentation

The physicochemical properties of this compound are summarized below.

PropertyValue
IUPAC Name 2,4,6-trinitrophenol (TNP)[1]
Molecular Formula C₆H₃N₃O₇[1][9]
Molar Mass 229.10 g/mol [7][9]
Appearance Colorless to yellow crystalline solid[7][9]
Density 1.763 g/cm³[7]
Melting Point 122.5 °C[7]
Boiling Point Explodes above 300 °C[7]
Solubility in Water 1.40 g/100 mL (at 20 °C)[7]
Acidity (pKa) 0.38[7][10]
Detonation Velocity 7,350 m/s (at ρ = 1.70 g/cm³)[1][7]

Experimental Protocols

Early Synthesis: Woulfe's Method (1771)

Peter Woulfe's original procedure was qualitative and lacked the precise measurements of modern chemistry. The protocol is descriptive, based on historical accounts.

Objective: To produce a yellow dye from the reaction of indigo and nitric acid. Materials:

  • Indigo (a natural blue dye)

  • Nitric acid (concentration as available in the 18th century)

  • Wool or silk strands for testing the dye

Methodology:

  • Indigo was placed in a suitable vessel (likely a glass flask).

  • Nitric acid was added to the indigo.

  • The mixture was likely heated or left to react, resulting in the formation of a yellow solution. The reaction involves the oxidative cleavage and nitration of the indigo molecule.

  • The resulting yellow solution was then used to treat wool and silk fibers, imparting a permanent yellow color.[4][5]

Modern Synthesis: Nitration of Phenol

The direct nitration of phenol with nitric acid is dangerously vigorous, often leading to oxidation and the formation of tarry byproducts.[1][11] The standard, safer laboratory method involves a two-step process: sulfonation followed by nitration.[12]

Objective: To synthesize 2,4,6-trinitrophenol (this compound) from phenol. Materials:

  • Phenol (4.0 g)

  • Concentrated Sulfuric Acid (5.0 mL)

  • Concentrated Nitric Acid (15 mL)

  • Ice

  • Ethanol-water mixture (2:1) for recrystallization

Methodology:

  • Sulfonation: 4.0 g of phenol is mixed with 5.0 mL of concentrated sulfuric acid in a 500 mL flask. The mixture warms due to the exothermic reaction. The flask is then heated on a water bath for approximately 30 minutes to ensure the complete formation of phenol-2,4-disulfonic acid.[11][12]

  • Cooling: The reaction mixture is thoroughly cooled in an ice-water bath. This step is critical to control the subsequent highly exothermic nitration reaction.[12]

  • Nitration: In a fume hood, 15 mL of concentrated nitric acid is added to the cooled phenol-sulfonic acid solution. The flask is shaken for a few seconds to ensure mixing. A vigorous reaction ensues, releasing red-brown fumes of nitrogen oxides.[11][12]

  • Heating: Once the initial vigorous reaction has subsided, the flask is heated on a boiling water bath for 1.5 to 2 hours. During this phase, the sulfonic acid groups are displaced by nitro groups (ipso substitution), and an oily layer initially formed gradually converts into a solid crystalline mass of this compound.[11][12]

  • Isolation: Approximately 50 mL of cold water is added to the flask, which is then chilled in an ice bath to precipitate the product completely. The crude this compound is collected by vacuum filtration using a Büchner funnel.[12]

  • Purification: The collected crystals are washed thoroughly with cold water to remove any residual acid. The product is then purified by recrystallization from a hot ethanol-water (2:1) mixture to yield bright yellow crystals of this compound.[12]

Mandatory Visualization

G cluster_17thC 17th Century cluster_18thC 18th Century cluster_19thC 19th Century Glauber Johann Rudolf Glauber (Alchemical Writings) Woulfe 1771: Peter Woulfe Synthesizes from Indigo & Nitric Acid Glauber->Woulfe Early Mention Welter 1799: Jean-Joseph Welter Synthesizes from Silk; Notes Explosive Salts Woulfe->Welter First Synthesis Dumas 1841: Jean-Baptiste Dumas Names 'this compound' Welter->Dumas Structural Understanding Laurent 1841: Auguste Laurent Synthesizes from Phenol; Determines Formula Sprengel 1871: Hermann Sprengel Proves this compound is Detonatable Laurent->Sprengel Chemical Characterization Turpin 1885: Eugène Turpin Patents use as Military Explosive (Melinite) Sprengel->Turpin Application as Explosive

Caption: Timeline of the discovery and key developments of this compound.

References

An In-depth Technical Guide to 2,4,6-Trinitrophenol (Picric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trinitrophenol, commonly known as picric acid. It covers its chemical nomenclature, physical and chemical properties, detailed synthesis protocols, and its interactions within biological systems.

Chemical Identity: IUPAC Name and Synonyms

This compound is an organic compound with the chemical formula (O₂N)₃C₆H₂OH.[1] Its formal IUPAC name is 2,4,6-trinitrophenol .[1][2][3][4][5] The name "picric" is derived from the Greek word "πικρός" (pikros), meaning "bitter," which reflects its intensely bitter taste.[1] It is one of the most acidic phenols.

Historically and in various contexts, this compound is known by several other names. These synonyms are important to recognize when reviewing literature and historical documents.

Common Synonyms for this compound:

  • TNP (Trinitrophenol)[1][2]

  • Phenol trinitrate

  • Carbazotic acid[6]

  • Picronitric acid

  • 2,4,6-Trinitro-1-phenol

  • 2-Hydroxy-1,3,5-trinitrobenzene

  • Melinite

  • Lyddite

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2,4,6-Trinitrophenol[1][2][3][4][5]
CAS Number 88-89-1
Molecular Formula C₆H₃N₃O₇[2]
Molar Mass 229.10 g/mol [2]
Appearance Pale yellow, odorless solid crystals[2]
Melting Point 122.5 °C (252.5 °F; 395.6 K)[2]
Boiling Point > 300 °C (572 °F; 573 K) (explodes)[2][4]
Density 1.763 g/cm³[2]
Acidity (pKa) 0.38[2][4]
Solubility in Water 1.27 g/100 mL[2]
Solubility in Ethanol 8.3 g/100 g (20 °C)[2]
Solubility in Benzene 10 g/100 g (20 °C)[2]
Vapor Pressure 7.5 x 10⁻⁷ mmHg (25 °C)[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound from common starting materials are provided below. These protocols are intended for informational purposes and should only be performed by trained professionals in a properly equipped laboratory, adhering to all safety precautions.

Synthesis of this compound from Phenol

This method involves the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. To moderate the reaction, phenol is first sulfonated and then nitrated.

Materials:

  • Phenol (4 g)

  • Concentrated Sulfuric Acid (5.0 mL)

  • Concentrated Nitric Acid (15 mL)

  • Ethanol-water mixture (2:1)

  • Ice

  • 500 mL flat-bottom flask, beakers, condenser, Buchner funnel, vacuum filtration apparatus

Procedure:

  • In a 500 mL flat-bottom flask, combine 4 g of phenol with 5.0 mL of concentrated sulfuric acid. Mix the contents thoroughly. The reaction is exothermic, and the mixture will become warm.

  • Heat the flask on a water bath for 30 minutes to facilitate the formation of phenol sulfonic acid.

  • Cool the flask and its contents in an ice-water bath.

  • In a fume hood, cautiously add 15 mL of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction will occur, producing red nitrous fumes.

  • After the initial vigorous reaction subsides, heat the flask on a boiling water bath for 1-2 hours with occasional shaking. An oily layer will initially form and then convert to a crystalline mass.

  • Add approximately 50 mL of cold water to the flask and cool it in an ice-water bath to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water until the washings are no longer acidic.

  • Recrystallize the crude this compound from a minimal amount of a hot 2:1 ethanol-water mixture.

  • Filter the purified crystals, dry them, and determine the yield and melting point.

Synthesis of this compound from Acetylsalicylic Acid (Aspirin)

This procedure utilizes aspirin as the starting material, which is first converted to salicylic acid and then sulfonated and nitrated.

Materials:

  • Purified Acetylsalicylic Acid (100 g)

  • Concentrated Sulfuric Acid (400 mL)

  • Sodium Nitrate (180 g)

  • Denatured alcohol

  • Ice

  • Large beaker or flask, magnetic stirrer hotplate, thermometer

Procedure:

  • If starting from aspirin tablets, purify the acetylsalicylic acid by extracting it with hot denatured alcohol and then recrystallizing it.

  • In a large vessel, dissolve 100 g of purified acetylsalicylic acid in 400 mL of concentrated sulfuric acid with stirring. Heat the mixture to approximately 115 °C. Acetic acid will evolve as the disulfonate of salicylic acid is formed.

  • Cool the mixture to 85 °C.

  • Begin the portion-wise addition of 180 g of sodium nitrate. The rate of addition should be controlled to maintain the reaction temperature between 95-100 °C.

  • After the addition of sodium nitrate is complete and the reaction subsides, allow the mixture to cool.

  • Pour the cooled reaction mixture over a large volume of crushed ice and water to precipitate the crude this compound.

  • Filter the crude product and wash it with cold water.

  • Purify the this compound by recrystallization from boiling water (approximately 2.75 L of water per 100 g of crude product). Slow cooling with continuous stirring will yield well-formed crystals.

  • Collect the purified crystals by filtration and dry them carefully.

Biological Interaction Pathway: Bacterial Degradation

This compound, a xenobiotic compound, can be degraded by certain microorganisms. The degradation pathway in bacteria such as Rhodococcus erythropolis involves a series of reductive and hydrolytic steps, ultimately leading to the breakdown of the aromatic ring. This pathway is significant for the bioremediation of environments contaminated with nitroaromatic compounds.

PicricAcidDegradation Bacterial Degradation Pathway of this compound PicricAcid This compound (2,4,6-Trinitrophenol) HydrideMeisenheimer Hydride-Meisenheimer Complex of TNP PicricAcid->HydrideMeisenheimer Reductive Attack Dinitrophenol 2,4-Dinitrophenol HydrideMeisenheimer->Dinitrophenol Nitrite Elimination HydrideDNP Hydride-Meisenheimer Complex of DNP Dinitrophenol->HydrideDNP Reduction DNH 4,6-Dinitrohexanoate HydrideDNP->DNH Hydrolysis Mineralization Further Mineralization (CO2, H2O, N2) DNH->Mineralization Further Degradation

Caption: Bacterial degradation pathway of this compound.

Conclusion

This guide has provided a detailed overview of 2,4,6-trinitrophenol, from its fundamental chemical identity to its synthesis and biological degradation. The presented data and protocols are intended to serve as a valuable resource for professionals in research and development. It is imperative to handle this compound with extreme caution due to its explosive and toxic nature, strictly following all established safety guidelines.

References

An In-depth Technical Guide to the Physical Properties of Picric Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of picric acid (2,4,6-trinitrophenol) crystals. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from chemical synthesis to historical pharmaceutical formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical workflows.

Core Physical and Chemical Properties

This compound is a yellow crystalline solid, known for both its acidic nature and its explosive properties.[1][2] It has been historically used in a range of applications including as a dye, an antiseptic, and a component in explosives.[3] The physical characteristics of this compound are crucial for its safe handling, storage, and application in any research or development context. When dry, this compound is highly sensitive to heat, shock, and friction, making it a significant explosion hazard.[4][5] For safety, it is typically stored wetted with water (often with a water content of 10% or more), which significantly reduces its sensitivity to detonation.[4]

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound crystals for easy reference and comparison.

General Properties Value References
Molecular FormulaC₆H₃N₃O₇[2][6]
Molecular Weight229.10 g/mol [1][6]
AppearancePale yellow, odorless crystals[1][4][5]
Density1.763 - 1.767 g/cm³[1][6][7]
TasteBitter[3][6]
Thermal Properties Value References
Melting Point121.8 - 122.5 °C (251.2 - 252.5 °F)[1][7][8][9]
Boiling PointExplodes above 300 °C (572 °F)[1][7][8]
Flash Point150 °C (302 °F)[8][10]
Auto-ignition Temperature300 °C (572 °F)[11]
Enthalpy of Formation-944.3 kJ/kg[1]
Solubility Value References
Water1.27 - 1.3 g/100 mL at 20 °C[4][12][13]
EthanolSoluble[6][9][14]
AcetoneSoluble[6][9]
EtherSoluble[6][15]
BenzeneSoluble[10]
Crystal Structure Value References
Crystal SystemOrthorhombic[13][16]
Space GroupPca2₁[7][16]
Unit Cell Parametersa = 9.13 Å, b = 18.69 Å, c = 9.79 Å[7]
Acid-Base Properties Value References
pKa0.38 - 0.42[1][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound from Phenol

This protocol describes a common laboratory method for the synthesis of this compound via the nitration of phenol.[17]

Materials:

  • Phenol (4 g)

  • Concentrated Sulfuric Acid (5.0 mL)

  • Concentrated Nitric Acid (15 mL)

  • Alcohol-Water mixture (2:1) for recrystallization

  • Ice

  • 500 mL flat-bottom flask

  • Water bath

  • Fume hood

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • In a 500 mL flat-bottom flask, carefully add 4 g of phenol to 5.0 mL of concentrated sulfuric acid and mix thoroughly. The reaction is exothermic, and the mixture will become warm.

  • Heat the flask on a water bath for 30 minutes to facilitate the formation of phenolsulfonic acid.

  • Cool the flask and its contents thoroughly in an ice-water bath.

  • Working in a fume hood, add 15 mL of concentrated nitric acid to the cooled mixture and shake for a few seconds. A vigorous reaction will occur, producing red nitrous fumes.

  • Once the initial vigorous reaction has subsided, heat the flask on a boiling water bath for 1-2 hours with occasional shaking. An oily layer will initially form and then convert to a crystalline mass.

  • Add approximately 50 mL of cold water to the flask and cool the mixture in an ice-water bath to precipitate the crude this compound.

  • Collect the product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water until the washings are free from acid.

  • Recrystallize the crude product from an alcohol-water mixture (2:1).

  • Filter the purified crystals and dry them.

Preparation of a Picrate Salt for Identification of an Organic Base

This compound readily forms crystalline salts with many organic bases. The sharp melting points of these picrate derivatives have been historically used for the identification of unknown bases.[14]

Materials:

  • Unknown organic base (approx. 0.2 g)

  • Saturated solution of this compound in absolute ethanol

  • Absolute ethanol (5 mL)

  • Test tubes

  • Water bath

  • Filtration apparatus (e.g., Hirsch funnel)

  • Melting point apparatus

Procedure:

  • Dissolve approximately 0.2 g of the unknown organic base in 5 mL of absolute ethanol in a test tube.

  • In a separate test tube, prepare a saturated solution of this compound in absolute ethanol.

  • Add the saturated this compound solution dropwise to the solution of the organic base until a precipitate forms or the solution turns a distinct yellow.

  • Gently warm the mixture in a water bath for a few minutes to ensure the reaction is complete.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the picrate derivative.

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the crystals thoroughly.

  • Determine the melting point of the dried picrate derivative and compare it to literature values for known picrates to identify the original organic base.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

  • Dry this compound sample

  • Capillary tube

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus)

  • Thermometer

Procedure:

  • Ensure the this compound sample is thoroughly dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Single Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms within a crystal, providing data on unit cell dimensions and space group.

General Workflow:

  • Crystal Growth: Grow a single, high-quality crystal of this compound, typically by slow evaporation of a saturated solution. The crystal should be free of cracks and inclusions.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

  • Data Collection: Place the goniometer head on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.

Visualizations of Chemical Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

Synthesis_of_Picric_Acid Phenol Phenol Phenolsulfonic_Acid Phenolsulfonic Acid Phenol->Phenolsulfonic_Acid Sulfonation Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Phenolsulfonic_Acid Picric_Acid This compound Phenolsulfonic_Acid->Picric_Acid Nitration Nitric_Acid Conc. HNO₃ Nitric_Acid->Picric_Acid Picrate_Salt_Formation Picric_Acid This compound Reaction_Mixture Reaction in Solution Picric_Acid->Reaction_Mixture Organic_Base Organic Base (e.g., Amine) Organic_Base->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Picrate_Salt Crystalline Picrate Salt Reaction_Mixture->Picrate_Salt Crystallization

References

acidity of picric acid compared to phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity of Picric Acid Compared to Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical principles underlying the significant difference in acidity between this compound (2,4,6-trinitrophenol) and phenol. This comparison is fundamental to understanding structure-activity relationships, particularly in the context of drug design and development where the ionization state of a molecule is critical to its biological function.

Executive Summary

This compound is an exceptionally strong organic acid, with an acidity comparable to some mineral acids, while phenol is a weak acid. This dramatic difference, a factor of approximately 10 billion in terms of dissociation constants, is primarily attributable to the substantial stabilizing effects of the three electron-withdrawing nitro groups on the conjugate base of this compound. This guide will dissect the electronic effects—namely resonance and induction—that govern this disparity, present quantitative data for comparison, and outline the experimental methodologies used to determine these properties.

Quantitative Acidity Data

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid. The pKa values for phenol and this compound clearly illustrate the vast difference in their acidic strengths.[1]

CompoundStructurepKa (in water at 25°C)Acid Strength
PhenolC₆H₅OH~10.0[2][3]Weak Acid
This compound(O₂N)₃C₆H₂OH~0.38[2][4][5]Strong Acid

Core Principles of Acidity Disparity

The acidity of a Brønsted-Lowry acid is determined by the stability of its conjugate base formed upon deprotonation. The more stable the conjugate base, the stronger the acid.[6] The billion-fold difference in acidity between this compound and phenol is a textbook example of how substituents on an aromatic ring can profoundly influence molecular properties. The key factors are the inductive and resonance effects of the nitro groups.

Inductive Effect

The three nitro (-NO₂) groups on the this compound ring are powerful electron-withdrawing groups. Through the sigma bonds of the molecule, they exert a strong negative inductive effect (-I effect), pulling electron density away from the benzene ring and, consequently, from the oxygen atom of the hydroxyl group.[3][7] This withdrawal of electron density polarizes and weakens the O-H bond, facilitating the release of the proton (H⁺).[7] Phenol lacks these strong electron-withdrawing substituents.

Resonance Effect and Conjugate Base Stabilization

The most significant factor contributing to this compound's high acidity is the extensive resonance stabilization of its conjugate base, the picrate ion.[2]

  • Phenoxide Ion Stabilization: When phenol loses a proton, it forms the phenoxide ion. The negative charge on the oxygen atom is delocalized over the benzene ring through resonance, which stabilizes the ion.[8] However, this delocalization places the negative charge on the carbon atoms of the ring.

  • Picrate Ion Stabilization: The picrate ion benefits from a much more extensive delocalization. The negative charge from the oxygen atom is not only spread across the aromatic ring but is also delocalized onto the three highly electronegative nitro groups.[2][6] This distributes the negative charge over seven atoms (one oxygen and the six oxygen atoms of the three nitro groups), resulting in a significantly more stable and weaker conjugate base.[1][6] This superior stabilization makes the deprotonation of this compound far more energetically favorable than that of phenol.

Visualization of Chemical Principles

The following diagrams illustrate the structural and electronic differences that underpin the acidity gap between phenol and this compound.

Acid Dissociation Pathways

The diagrams below show the dissociation of phenol and this compound into their respective conjugate bases and a proton.

G cluster_phenol Phenol Dissociation cluster_picric This compound Dissociation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide H1 + H⁺ Picric This compound Picrate Picrate Ion Picric->Picrate H2 + H⁺

Caption: Dissociation equilibria for phenol and this compound.

Resonance Stabilization of Conjugate Bases

The stability of the conjugate base is paramount. The following workflow illustrates the superior resonance stabilization of the picrate ion compared to the phenoxide ion.

G cluster_workflow Logical Flow: Stability of Conjugate Base start Deprotonation of Acid (HA) phenol Phenol start->phenol picric This compound start->picric phenoxide Phenoxide Ion phenol->phenoxide forms picrate Picrate Ion picric->picrate forms resonance_phenol Resonance Delocalization (onto Benzene Ring) phenoxide->resonance_phenol resonance_picric Extensive Resonance Delocalization (onto Benzene Ring AND 3 Nitro Groups) picrate->resonance_picric stability_phenol Moderately Stable resonance_phenol->stability_phenol stability_picric Highly Stable resonance_picric->stability_picric acidity_phenol Weak Acid (pKa ~10) stability_phenol->acidity_phenol results in acidity_picric Strong Acid (pKa ~0.4) stability_picric->acidity_picric results in

Caption: Comparative stability of phenoxide and picrate ions.

Resonance Structures of the Picrate Anion

This diagram explicitly shows one of the key resonance forms of the picrate anion where the negative charge is delocalized onto a nitro group, a feature absent in the phenoxide anion.

Caption: Delocalization of charge onto a nitro group in the picrate ion.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for quantifying acidity. Several experimental and computational methods are employed for this purpose, particularly for phenolic compounds.

Spectrophotometric Titration

This is a common method for determining the pKa of phenols.[9]

  • Principle: The acidic (protonated) and basic (deprotonated) forms of a phenol often have distinct UV-Visible absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, one can determine the pKa.

  • Methodology:

    • A solution of the phenolic compound is prepared in a suitable solvent system, often a hydro-organic mixture like acetonitrile-water to ensure solubility.[9]

    • The electronic absorption spectrum of the compound is recorded at various pH values, typically from highly acidic (e.g., pH 2) to highly basic (e.g., pH 11).[9]

    • The pH of the solution is carefully controlled and measured using a calibrated pH meter.

    • The absorbance data at a wavelength where the two species show a significant difference is plotted against the pH.

    • The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting titration curve.

    • Data can be processed using specialized software to calculate the stability constants.[9]

Computational Chemistry Methods

Ab initio calculations provide a theoretical means to predict pKa values without direct experimentation, which is useful for novel or hard-to-synthesize molecules.

  • Principle: The pKa can be calculated from the Gibbs free energy change (ΔG°) of the dissociation reaction in solution.

  • Methodology (Example using CBS-QB3 and CPCM):

    • The gas-phase free energy of the phenol and its corresponding phenoxide anion are calculated using a high-accuracy quantum mechanical method, such as CBS-QB3.[10][11]

    • The free energy of solvation for both the neutral phenol and the anion is calculated using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[10][11] This step is critical as it accounts for the interaction of the solute with the solvent (water).

    • The overall Gibbs free energy change of the reaction in the aqueous phase is calculated by combining the gas-phase energies and the solvation energies.

    • The pKa is then derived from the calculated ΔG° using the equation: pKa = ΔG° / (2.303 RT), where R is the gas constant and T is the temperature.

Conclusion

The profound difference in acidity between this compound and phenol is a direct consequence of the electronic effects imparted by the substituents on the aromatic ring. The three nitro groups of this compound act in concert through inductive and, more importantly, resonance effects to dramatically stabilize the resulting picrate anion. This leads to a pKa value that is nearly 10 units lower than that of phenol, making this compound a remarkably strong organic acid. A thorough understanding of these principles is indispensable for professionals in chemistry and drug development for the rational design of molecules with desired physicochemical properties.

References

An In-depth Technical Guide to the Solubility of Picric Acid in Water and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of picric acid in two common solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document details quantitative solubility data, experimental protocols for solubility determination, and a workflow for these procedures.

Core Topic: this compound Solubility

This compound (2,4,6-trinitrophenol) is a yellow crystalline solid with a history of use as an explosive, a yellow dye, and an antiseptic. Its solubility is a critical parameter in various applications, including chemical synthesis, formulation development, and safety protocols for handling and storage. This guide focuses on its solubility characteristics in aqueous and ethanolic solutions.

Quantitative Solubility Data

The solubility of this compound in water and ethanol is influenced by temperature. The following tables summarize the available quantitative data from various scientific sources.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
Room Temperature~0.1[1]
20~0.13[2]
251.4[3]

Table 2: Solubility of this compound in Ethanol

Temperature (°C)Solubility ( g/100 mL)
Not Specified6[4]
208.3 ( g/100g )[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

This method is a fundamental technique for determining the solubility of a solid in a liquid. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solid.

Materials:

  • This compound

  • Solvent (deionized water or absolute ethanol)

  • Conical flask with a stopper

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Pre-weighed evaporation dish

  • Analytical balance

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a conical flask.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Filtration:

    • Allow the solution to stand at the constant temperature until the excess solid settles.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Evaporation and Weighing:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., below its melting point of 122.5°C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried this compound residue on an analytical balance.

  • Calculation:

    • The solubility (S) in g/100 mL is calculated using the following formula: S = (Mass of residue / Volume of filtrate) x 100

Titrimetric Method

This method determines the concentration of this compound in a saturated solution through an acid-base titration.

Materials:

  • Saturated solution of this compound (prepared as in the gravimetric method)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Burette

  • Pipette

  • Conical flask

  • Phenolphthalein indicator

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of this compound and filter it as described in the gravimetric method.

    • Accurately pipette a known volume of the clear filtrate into a conical flask.

    • Dilute the sample with a known volume of deionized water if necessary to ensure a suitable concentration for titration.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the this compound solution in the conical flask.

    • Titrate the solution with the standardized NaOH solution from the burette until the endpoint is reached, indicated by a persistent faint pink color.

    • Record the volume of NaOH solution used.

  • Calculation:

    • The molarity of this compound (M_pa) in the saturated solution is calculated using the formula: M_pa = (M_naoh x V_naoh) / V_pa where M_naoh is the molarity of the NaOH solution, V_naoh is the volume of NaOH used, and V_pa is the initial volume of the this compound filtrate.

    • Convert the molarity to solubility in g/100 mL by multiplying by the molar mass of this compound (229.10 g/mol ) and by 100.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining this compound solubility.

experimental_workflow cluster_prep Saturated Solution Preparation cluster_gravimetric Gravimetric Method cluster_titrimetric Titrimetric Method prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 grav1 Filter a known volume of supernatant prep3->grav1 Sample for Gravimetry titr1 Pipette a known volume of filtrate prep3->titr1 Sample for Titrimetry grav2 Evaporate solvent from filtrate grav1->grav2 grav3 Weigh the dry residue grav2->grav3 grav4 Calculate solubility grav3->grav4 titr2 Titrate with standardized base titr1->titr2 titr3 Record volume of titrant at endpoint titr2->titr3 titr4 Calculate concentration titr3->titr4

References

The Core Mechanism of Picric Acid's Explosive Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical mechanisms underpinning the explosive decomposition of 2,4,6-trinitrophenol (TNP), commonly known as picric acid. As a historically significant energetic material and a compound with considerable toxicological interest, a thorough understanding of its reactivity is crucial for safety, environmental remediation, and contextualizing its biological effects. This document details the initiation pathways, kinetic parameters, and analytical methodologies used to characterize its highly exothermic decomposition.

Introduction to this compound (2,4,6-Trinitrophenol)

This compound is a yellow crystalline solid that was the first high explosive nitrated organic compound widely used in military applications.[1] Its high reactivity stems from the presence of three electron-withdrawing nitro (-NO₂) groups on the phenol aromatic ring, which destabilize the molecule and provide an internal source of oxygen for the reaction.[1] While its use as an explosive has been largely superseded by more stable compounds like TNT, its prevalence in older munitions and its continued use in laboratory settings (e.g., as a fixative or staining agent) necessitate a comprehensive understanding of its hazardous properties.[2]

The explosive nature of this compound is of primary concern. The dry compound is highly sensitive to heat, shock, and friction.[2] A significant hazard is its propensity to form metal picrate salts upon contact with metals such as lead, copper, zinc, and iron. These salts are often far more sensitive to initiation than this compound itself.[2]

From a toxicological perspective, relevant to drug development professionals, this compound is toxic if ingested, inhaled, or absorbed through the skin, potentially causing liver and kidney damage.[2] Its metabolism involves the reduction of its nitro groups, creating derivatives that are also of toxicological interest.[3]

Physicochemical and Explosive Properties

The explosive performance and sensitivity of this compound are defined by its fundamental chemical and physical properties. These characteristics determine the energy release and the conditions required for initiation.

PropertyValueReference(s)
Chemical Formula C₆H₃N₃O₇[1]
Molar Mass 229.10 g/mol [1]
Appearance Colorless to yellow solid
Density (solid) 1.763 g/cm³[1]
Melting Point 122.5 °C (395.6 K)
Explosion Temperature > 300 °C (573 K)[4]
Heat of Explosion (H₂O gas) 3350 kJ/kg
Detonation Velocity 7,350 m/s (at ρ = 1.7 g/cm³)[5]
Detonation Pressure (P) 232 kbar (Calculated)[5]
Oxygen Balance -45.4%
Impact Sensitivity 7.4 Nm

Mechanism of Explosive Decomposition

The explosive decomposition of this compound is a rapid, self-propagating exothermic reaction. The initiation and subsequent propagation are governed by complex chemical kinetics. Under thermal stress, the decomposition is understood to be an autocatalytic process, where the reaction products accelerate the breakdown of the remaining material.[6]

Computational and experimental studies suggest three primary unimolecular pathways for the initial decomposition step, with their relative importance depending on the temperature and initiation stimulus (e.g., slow thermal heating vs. high-temperature shock).[7]

Initiation Pathways
  • C-NO₂ Bond Homolysis: At high temperatures, such as those encountered in a detonation shock front, the primary initiation step is believed to be the homolytic cleavage of the carbon-nitro bond. This is typically the weakest bond in the molecule and its rupture releases •NO₂ radicals, which are key propagators of the explosive chain reaction.[7]

  • Intramolecular Hydrogen Transfer: At lower to moderate temperatures, a kinetically favored pathway involves the intramolecular transfer of the acidic hydrogen from the hydroxyl group to an oxygen atom of an adjacent ortho-nitro group. This tautomerization forms an aci-nitro intermediate. This intermediate is highly unstable and can subsequently rearrange or decompose, often leading to the elimination of nitrous acid (HONO).[7]

  • NO₂ → ONO Isomerization: A third, though generally considered less significant, pathway is the isomerization of a nitro group (-NO₂) into a nitrite group (-ONO). This nitrite intermediate is less stable and can facilitate the decomposition of the aromatic ring.[7]

The following diagram illustrates these competing initial decomposition pathways.

G cluster_pathways Primary Initiation Pathways PicricAcid This compound (2,4,6-Trinitrophenol) Homolysis C-NO₂ Bond Homolysis PicricAcid->Homolysis High Temp. (Shock) HTransfer Intramolecular H-Transfer PicricAcid->HTransfer Low/Moderate Temp. Isomerization NO₂-ONO Isomerization PicricAcid->Isomerization Minor Pathway Radicals Aromatic Radical + •NO₂ Homolysis->Radicals AciNitro Aci-Nitro Intermediate HTransfer->AciNitro ONO_Intermediate Nitrite (ONO) Intermediate Isomerization->ONO_Intermediate Propagation Radical Chain Reactions (Propagation) Radicals->Propagation AciNitro->Propagation Decomposition ONO_Intermediate->Propagation Decomposition Products Final Products (CO₂, H₂O, N₂, etc.) Propagation->Products

Caption: Competing unimolecular initiation pathways for this compound decomposition.

Autocatalytic Thermal Decomposition

For slow thermal decomposition, experimental evidence from Differential Scanning Calorimetry (DSC) confirms that the reaction is autocatalytic.[6] This means that decomposition products, likely radical species or acidic gases, catalyze the breakdown of unreacted this compound, leading to an acceleration of the reaction rate over time.

The kinetics of this process can be modeled using an autocatalytic rate law. The parameters below were determined from experimental DSC data.[6]

Kinetic ParameterSymbolValueReference
Activation Energy Eₐ141.5 kJ/mol[6]
Pre-exponential Factor A1.18 x 10¹¹ s⁻¹[6]
Autocatalysis Order m0.88[6]
Reaction Order n1.12[6]

Experimental Protocols & Analytical Methods

Characterizing the decomposition mechanism of an explosive requires specialized analytical techniques capable of handling energetic materials and measuring rapid reactions.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the thermal stability and decomposition kinetics of explosives.[6]

Objective: To determine the kinetic parameters (Eₐ, A) and autocatalytic nature of this compound's thermal decomposition.

Methodology:

  • Sample Preparation: A small mass of this compound (typically 0.5–2.0 mg) is carefully weighed and loaded into a high-pressure stainless steel pan (e.g., 30 μL capacity, rated for 150 bar).[6] The use of high-pressure pans is critical to contain the gaseous products and prevent premature sample loss.

  • Instrument Setup: The analysis is performed using a DSC instrument (e.g., Perkin Elmer DSC 8000) equipped with a cooling system.[6] The sample and a reference (empty pan) are placed in the measurement cell.

  • Dynamic Scans: The sample is heated at a constant, linear rate (e.g., 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to the reference is recorded as a function of temperature. This provides data on melting points and exothermic decomposition peaks.

  • Isothermal Scans: To validate the kinetic model, samples are rapidly heated to a specific isothermal temperature (e.g., 200, 205, 210 °C) and the heat flow is monitored over time until the reaction is complete.[6]

  • Data Analysis: The exothermic peaks from the dynamic scans are analyzed using methods like the Kissinger method or model-fitting software to extract the kinetic parameters. The isothermal data is used to confirm the autocatalytic model and validate the predicted reaction progress.[6]

Product Analysis: Chromatography and Mass Spectrometry

Identifying the intermediate and final products of decomposition is crucial for elucidating the reaction pathway. This is particularly relevant for toxicological studies, where metabolic products must be identified.

Objective: To separate and identify this compound and its degradation or metabolic products, such as picramic acid (2-amino-4,6-dinitrophenol).

Methodology (HPLC/UPLC-MS/MS):

  • Sample Preparation: Aqueous samples (e.g., from environmental or biological studies) are filtered through a 0.2 μm membrane.[8] For more complex matrices like soil or wastewater, a solid-phase extraction (SPE) step may be required for sample cleanup and concentration.[9]

  • Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. For polar compounds like this compound and its amino derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective.[8][9] A typical column might be an Acquity UPLC BEH HILIC column.[8]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) source, commonly using electrospray ionization (ESI) in negative ion mode.[10]

  • Data Acquisition: The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of the parent ions of this compound and its expected products. Fragmentation of these parent ions (MS/MS) provides structural information for unequivocal identification.[11] For example, a major fragment of this compound corresponds to the loss of a nitro group (NO₂).[11]

The following diagram outlines a typical analytical workflow for identifying this compound and its metabolites.

G Sample Aqueous Sample (e.g., biological fluid, groundwater) Filter Filtration (0.2 µm) or Solid-Phase Extraction (SPE) Sample->Filter UPLC UPLC Separation (HILIC Column) Filter->UPLC ESI Electrospray Ionization (Negative Ion Mode) UPLC->ESI Eluent MS1 Mass Analyzer (Q1) (Parent Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer (Q3) (Fragment Ion Detection) CID->MS2 Data Data Analysis (Identification & Quantification) MS2->Data

Caption: UPLC-MS/MS workflow for analysis of this compound and its metabolites.

Relevance to Drug Development Professionals

While this compound itself has no modern therapeutic applications due to its high toxicity, the study of its mechanism and toxicology provides valuable insights for drug development professionals:

  • Toxicology of Nitroaromatics: this compound serves as a model compound for understanding the toxicity of nitroaromatic compounds, a class that includes some pharmaceutical agents. Its primary metabolic pathway involves the reduction of nitro groups to amines, forming metabolites like picramic acid and N-acetylated derivatives.[12] Some of these degradation products have been shown to be more toxic than the parent compound.[13]

  • Analytical Methodologies: The advanced analytical techniques used to study explosives and their trace residues, such as UPLC-MS/MS, are directly applicable to metabolite identification and quantification in drug metabolism and pharmacokinetic (DMPK) studies.[10] The methods developed for sensitive detection of this compound can be adapted for other complex organic molecules.

  • Reactive Metabolite Formation: The formation of reactive intermediates during this compound's decomposition is analogous to the bioactivation of some drugs into reactive metabolites that can cause cellular damage. Understanding these reactive pathways is a core component of preclinical safety assessment.

Conclusion

The explosive reaction of this compound is a complex process initiated by several competing unimolecular pathways, with C-NO₂ bond homolysis dominating at high temperatures and intramolecular hydrogen transfer being significant at lower temperatures. Its thermal decomposition is an autocatalytic process, the kinetics of which can be precisely characterized using techniques like DSC. The analysis of its decomposition and metabolic products, facilitated by powerful methods like UPLC-MS/MS, provides crucial data for both safety assessments and toxicological studies. For researchers in materials science and drug development, the principles governing the reactivity, decomposition, and analysis of this compound offer a foundational understanding of the behavior of energetic and potentially toxic nitroaromatic compounds.

References

From Brilliant Yellows to Battlefield Antiseptics: A Technical Guide to the Early Uses of Picric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Historical Applications of 2,4,6-Trinitrophenol in the Dyeing and Medical Fields

Picric acid, known chemically as 2,4,6-trinitrophenol, holds a unique and multifaceted place in the history of chemistry. Initially celebrated as the first synthetic dye to impart a vibrant yellow hue to textiles, its utility was soon discovered to extend into the realm of medicine, where it was employed as a potent antiseptic and a primary treatment for burns. This technical guide provides a detailed overview of the early applications of this compound in these two distinct fields, tailored for researchers, scientists, and drug development professionals. The following sections will delve into the quantitative data available from historical sources, provide detailed experimental protocols from the era, and present visual representations of the key processes and mechanisms of action as they were understood.

This compound as a Pioneering Synthetic Dye

The story of synthetic dyes begins with this compound. In 1771, the Irish chemist Peter Woulfe first synthesized the compound by treating the natural blue dye, indigo, with nitric acid, noting its ability to dye silk and wool a brilliant yellow.[1][2][3][4] This discovery marked a significant departure from the reliance on natural sources for textile coloration.[3] The synthesis of this compound from phenol in the 1840s by Auguste Laurent made the dye more accessible and affordable, leading to its wider use in the mid-19th century.[1][2] However, its commercial success as a textile dye was ultimately limited by its poor washfastness and the emergence of superior synthetic dyes.[5]

Quantitative Data and Properties

While extensive quantitative production data from the 19th century is scarce, the known properties of this compound as a dye are summarized in the table below.

PropertyValue / DescriptionReferences
Chemical Name 2,4,6-Trinitrophenol[6]
Common Names This compound, Carbazotic Acid, Picronitric Acid[5][7]
Color Imparted Bright Yellow[1][2]
Suitable Textiles Silk, Wool[2][4][5]
Limitations Poor washfastness[5]
Historical Synthesis Nitration of indigo or phenol[1][2]
Experimental Protocols

Synthesis of this compound Yellow Dye from Indigo (Based on Woulfe's 1771 Method)

This protocol is an interpretation of Peter Woulfe's original 18th-century "Receipt for making the yellow dye."[4]

Materials:

  • Powdered Indigo

  • Strong Spirit of Nitre (Concentrated Nitric Acid)

  • Water

  • High glass vessel

  • Heat source (sand heat)

  • Filtration apparatus

Procedure:

  • In a high glass vessel, mix 3.5 parts of powdered indigo with 32 parts of strong spirit of nitre that has been previously diluted with 38 parts of water. Caution: The reaction between concentrated nitric acid and indigo can be vigorous and may produce hazardous fumes. Adequate ventilation is essential.

  • Allow the mixture to stand for one week.

  • After one week, digest the mixture in a sand heat for at least one hour.

  • Add an additional 34 parts of water to the mixture.

  • Filter the resulting yellow solution to remove any undissolved indigo. The filtrate is the this compound dye solution.

Application of this compound Dye to Silk or Wool:

  • Prepare a dye bath by further diluting the this compound solution with water. The exact dilution would have been determined empirically to achieve the desired shade.

  • Immerse the wetted silk or wool fibers into the dye bath.

  • Boil the dye bath with the fibers until the desired color is achieved. Water should be added as it evaporates to maintain the volume of the dye bath.

  • The addition of alum to the dye bath was noted to improve the longevity of the color.[4]

  • After dyeing, the fibers are removed, rinsed with water, and dried.

Synthesis_of_Picric_Acid_from_Indigo Indigo Indigo Mixture Initial Mixture Indigo->Mixture NitricAcid Nitric Acid (Spirit of Nitre) NitricAcid->Mixture Water Water Water->Mixture Digestion Digestion (with heat) Mixture->Digestion Stand for 1 week Filtration Filtration Digestion->Filtration PicricAcidDye This compound Dye (Yellow Solution) Filtration->PicricAcidDye Filtrate UndissolvedIndigo Undissolved Indigo (Residue) Filtration->UndissolvedIndigo Solid

Woulfe's synthesis of this compound dye from indigo.

The Medicinal Applications of this compound

Concurrent with its use as a dye, the therapeutic properties of this compound were being explored. By the late 19th and early 20th centuries, it had become a common component in medicine cabinets and first-aid kits, primarily for its antiseptic and analgesic properties.[1] Its most notable application was in the treatment of burns, but it was also used for a variety of other ailments.[7][8]

Quantitative Data on Medicinal Formulations

The following table summarizes the known medicinal uses and formulations of this compound from historical sources.

ApplicationFormulation / ConcentrationTherapeutic ActionReferences
Superficial Burns & Scalds Saturated aqueous solution (~1.2%) applied to gauzeAntiseptic, Analgesic, Coagulant[9][10][11]
Trench Foot 1% solution painted on the skinAntiseptic[1]
Erysipelas, Eczema 1/10% solutionAstringent, Antiseptic[7]
Malaria, Trichinosis Internal (dosage not specified in detail)Antiperiodic[7]
General Antiseptic Ointments (e.g., Butesin Picrate)Antiseptic[12]
Experimental Protocols

Protocol for the Treatment of Superficial Burns with this compound (Late 19th/Early 20th Century)

This protocol is based on descriptions from medical literature of the period.[9][10]

Materials:

  • Saturated aqueous solution of this compound (~1.2%)

  • Sterilized gauze

  • Absorbent cotton

  • Bandages

  • Weak solution of boric or carbolic acid for initial cleansing

  • Sterile water or saline for moistening the dressing for removal

Procedure:

  • Asepsis: Ensure strict aseptic conditions throughout the procedure.

  • Wound Cleansing: Gently cleanse the burned area and surrounding skin. Irrigate the wound with a weak solution of boric or carbolic acid.

  • Blister Management: Puncture any blisters to allow the serum to exude, taking care not to remove the overlying epithelium.

  • Drying: Gently dry the surface of the burn with sterilized absorbent cotton.

  • Dressing Application:

    • Spread a layer of sterilized gauze over the entire burned area.

    • Thoroughly soak the gauze with the saturated this compound solution.

    • Apply a layer of absorbent cotton over the soaked gauze.

    • Secure the dressing in place with a bandage.

  • Dressing Changes:

    • The initial dressing can be left in place for three to four days.

    • To remove the dressing, which will likely adhere to the wound, thoroughly moisten it with the this compound solution to soften it before gentle removal.

    • Subsequent dressings are applied in the same manner. Healing was expected to be complete after three to four dressing changes, depending on the severity of the burn.

Picric_Acid_Burn_Treatment_Mechanism cluster_PicricAcid This compound Application cluster_Wound Burn Wound Environment cluster_TherapeuticEffects Therapeutic Effects PicricAcid This compound Bacteria Bacteria (e.g., Streptococcus, Staphylococcus) PicricAcid->Bacteria Antimicrobial Action NerveEndings Exposed Nerve Endings PicricAcid->NerveEndings Paralyzing Effect Albumin Albuminous Discharges PicricAcid->Albumin Coagulating Action Antisepsis Antisepsis (Bacterial Cell Death) Analgesia Analgesia (Pain Relief) Coagulation Coagulation of Albumin (Reduced Suppuration)

Understood mechanism of this compound in burn treatment.

The Decline of this compound in Dyes and Medicine

Despite its early promise, the use of this compound in both dyeing and medicine saw a significant decline. In the textile industry, its poor fastness to washing and light led to its replacement by more durable synthetic dyes.[5] In the medical field, the primary reason for its fall from favor was the recognition of its highly explosive nature, especially when dry or in contact with metals, forming unstable and shock-sensitive picrate salts.[1][9] Furthermore, the development of safer and more effective antiseptics and burn treatments in the 20th century rendered its use obsolete.[1] Today, the discovery of a container of this compound in a laboratory or old first-aid kit often necessitates a call to a bomb disposal unit.[9]

Conclusion

The history of this compound's early applications in dyes and medicine offers a compelling narrative of scientific discovery, innovation, and the eventual obsolescence of a once-valuable chemical. Its role as the first synthetic dye opened the door to a new era in textile manufacturing, while its antiseptic and analgesic properties provided a crucial, albeit hazardous, tool in the medical arsenal of the late 19th and early 20th centuries. This guide has provided a technical overview of these historical uses, offering a glimpse into the scientific practices and understanding of a bygone era for the modern researcher and professional.

References

Toxicological Profile of 2,4,6-Trinitrophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,4,6-trinitrophenol, also known as picric acid. The information is compiled from a variety of scientific sources and is intended to serve as a resource for professionals in research, drug development, and chemical safety.

Executive Summary

2,4,6-Trinitrophenol is a yellow crystalline solid with a history of use in explosives, dyes, and as an antiseptic. However, its utility is overshadowed by its significant toxicological and explosive hazards. This document details its toxicological properties, including acute, subchronic, and genotoxic effects, as well as its potential for skin and eye irritation and sensitization. A significant data gap exists regarding its chronic toxicity and carcinogenicity. The primary mechanism of toxicity is believed to be the induction of oxidative stress, leading to cellular damage and apoptosis.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of 2,4,6-trinitrophenol.

Table 1: Acute Oral Toxicity
SpeciesSexRouteLD50 (mg/kg)Reference(s)
RatMaleOral290[1]
RatFemaleOral200[1]
Table 2: Subacute Oral Toxicity
SpeciesSexDurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference(s)
RatMale28 days20100Hemolytic anemia, testicular toxicity (small testes, lower epididymis weight)[2][3]
RatFemale28 days20100Hemolytic anemia, increased relative liver and spleen weights[2][3]
Table 3: Genotoxicity
Test SystemMetabolic ActivationResultReference(s)
Salmonella typhimurium (Ames test)WithPositive[4]
Salmonella typhimurium (Ames test)WithoutNegative[4]
Drosophila melanogaster SLRLNot ApplicableNegative[4]

Note: The genotoxicity data for 2,4,6-trinitrophenol is conflicting and warrants further investigation.

Toxicological Endpoints

Acute Toxicity

Acute exposure to 2,4,6-trinitrophenol can cause a range of adverse effects. Ingestion of 1-2 grams can lead to severe poisoning in humans, with symptoms including headache, dizziness, nausea, vomiting, and diarrhea.[5] High doses may result in the destruction of red blood cells, as well as damage to the kidneys and liver.[6] The cause of death in acute intoxication in rats has been attributed to severe acidosis.[1]

Skin and Eye Irritation and Sensitization

2,4,6-Trinitrophenol is a known skin and eye irritant.[7] It can cause a yellowish staining of the skin upon contact.[7] Furthermore, it is a skin sensitizer, capable of inducing allergic contact dermatitis.[7]

Subchronic Toxicity

Subacute oral toxicity studies in rats have demonstrated that 2,4,6-trinitrophenol can induce hemolytic anemia and testicular toxicity in males at a dose of 100 mg/kg/day over a 28-day period.[2][3] In females, the same dose led to hemolytic anemia and increased relative liver and spleen weights.[2][3] The No-Observed-Adverse-Effect Level (NOAEL) in these studies was determined to be 20 mg/kg/day.[2][3]

Genotoxicity

The mutagenic potential of 2,4,6-trinitrophenol has been evaluated in several in vitro and in vivo systems. The results of the Ames test have been contradictory, with some studies reporting a positive result with metabolic activation and others a negative result without.[4] It was found to be negative in a Drosophila melanogaster sex-linked recessive lethal (SLRL) test.[4]

Reproductive and Developmental Toxicity

Evidence from animal studies suggests that 2,4,6-trinitrophenol has the potential for reproductive toxicity. In a study on young rats, oral administration of 100 mg/kg/day for 28 days resulted in testicular toxicity, characterized by smaller testes and reduced epididymis weight.[2][3] There is a lack of comprehensive studies evaluating the full spectrum of reproductive and developmental effects according to current OECD guidelines.

Chronic Toxicity and Carcinogenicity

Mechanism of Toxicity

The primary mechanism of 2,4,6-trinitrophenol toxicity is believed to be the induction of oxidative stress. As a nitroaromatic compound, it is capable of generating reactive oxygen species (ROS), which can overwhelm the cellular antioxidant defense systems. This leads to damage to vital cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Oxidative_Stress_Apoptosis_Pathway cluster_0 Cellular Exposure cluster_1 Oxidative Stress Induction cluster_2 Cellular Damage cluster_3 Apoptosis Signaling 2,4,6-Trinitrophenol 2,4,6-Trinitrophenol ROS Reactive Oxygen Species (ROS) Generation 2,4,6-Trinitrophenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Antioxidants Depletion of Antioxidants (e.g., GSH) ROS->Antioxidants Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Mitochondria->Lipid_Peroxidation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio DNA_Damage->Bax_Bcl2 Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for 2,4,6-trinitrophenol-induced toxicity.

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to 2,4,6-trinitrophenol, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Principle: This method involves a stepwise procedure with the use of a limited number of animals at each step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting dose.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The number of mortalities within the group determines the next step:

      • If 2 or 3 animals die, the test is stopped and the substance is classified.

      • If 0 or 1 animal dies, a further group of three animals is dosed at the next higher or lower dose level, depending on the outcome.

    • This procedure is repeated until a clear outcome is obtained, allowing for classification.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch is removed and the skin is gently cleansed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. The mean scores for each animal at the different time points are used to classify the substance.

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the ocular lesions is scored according to a standardized scale. The scores are used to classify the irritant potential of the substance.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)
  • Principle: The GPMT is an in vivo assay to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Test Animals: Young adult guinea pigs are used.

  • Procedure:

    • Induction Phase:

      • Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA) are made in the shoulder region.

      • Day 7: A topical application of the test substance is applied to the same site.

    • Challenge Phase:

      • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.

    • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • The tester strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking the essential amino acid.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control, and/or a reproducible increase at one or more concentrations.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Plating and Incubation cluster_3 Analysis A1 Prepare bacterial tester strains (e.g., S. typhimurium, E. coli) B1 Mix bacteria, test substance, and buffer (-S9) A1->B1 B2 Mix bacteria, test substance, and S9 mix (+S9) A1->B2 A2 Prepare test substance dilutions A2->B1 A2->B2 A3 Prepare S9 metabolic activation mix A3->B2 C1 Pour mixture onto minimal glucose agar plates B1->C1 B2->C1 C2 Incubate at 37°C for 48-72 hours C1->C2 D1 Count revertant colonies C2->D1 D2 Compare to negative and positive controls D1->D2 D3 Evaluate for dose-response and statistical significance D2->D3 E1 Conclusion: Mutagenic or Non-mutagenic D3->E1

Caption: Experimental workflow for the Ames Test (OECD 471).

Conclusion

2,4,6-Trinitrophenol exhibits a significant toxicological profile, characterized by its acute toxicity, skin and eye irritancy, and skin sensitization potential. The available data also indicate a potential for reproductive toxicity. While its genotoxic potential is not definitively established, some evidence suggests mutagenicity. A major data gap remains concerning its chronic toxicity and carcinogenicity. The primary mechanism of toxicity appears to be the induction of oxidative stress. Due to its hazardous properties, stringent safety precautions are necessary when handling this compound. Further research, particularly long-term studies, is warranted to fully characterize its risk to human health.

References

Methodological & Application

Picric Acid as a Histological Fixative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picric acid is a coagulant and precipitant fixative that has been a staple in histology laboratories for over a century.[1][2] It is most famously used as a primary component of Bouin's solution, a compound fixative renowned for its ability to produce brilliant staining with acid dyes and preserve delicate tissue structures.[3][4] This document provides detailed application notes and protocols for the use of this compound-based fixatives in histology, with a focus on its mechanism of action, advantages, disadvantages, and practical applications.

Mechanism of Action

This compound, or 2,4,6-trinitrophenol, fixes tissues by precipitating proteins.[1][5] It forms salts, known as picrates, with the basic amino acid residues in proteins, causing them to coagulate.[2][6] This action is particularly effective for preserving cytoplasmic and nuclear proteins, which contributes to the excellent staining results observed with acidic dyes.[1] However, this compound does not fix lipids and can hydrolyze nucleic acids, making it less suitable for studies focused on DNA or RNA.[2][7]

In compound fixatives like Bouin's solution, this compound's effects are balanced by other components. Formaldehyde, another ingredient, cross-links proteins, while acetic acid causes controlled swelling of collagen and precipitates nucleoproteins, counteracting the shrinking effect of this compound.[3][4]

Advantages and Disadvantages

The use of this compound-based fixatives offers several benefits, but also comes with notable drawbacks.

FeatureAdvantagesDisadvantages
Staining Produces brilliant and intense staining with acid dyes, especially in trichrome methods.[1][8] Enhances staining of cytoplasm and connective tissue.Can interfere with the staining of arginine-rich proteins.[7] The inherent yellow color of this compound must be washed out, which can be a tedious process.[9]
Morphology Provides excellent preservation of nuclear detail and delicate tissue structures.[3][10] Good for fixing soft tissues like gastrointestinal biopsies and endocrine glands.[3][8]Causes significant tissue shrinkage.[2][11] Can make tissues brittle with prolonged fixation.
Component Preservation Excellent for the preservation of glycogen.[8][12]Hydrolyzes DNA and RNA, making it unsuitable for molecular studies involving nucleic acids.[2][7] Does not preserve lipids.[6] Lysed red blood cells.[3]
Special Applications Can decalcify small calcium deposits.[2][8]Not recommended for electron microscopy due to its damaging effect on ultrastructure.[3] Can interfere with some immunohistochemistry (IHC) protocols.
Safety -This compound is explosive when dry and can form dangerously unstable picrate salts with metals.[13] It is also toxic and a skin irritant.[14]

Key Applications

This compound-based fixatives, particularly Bouin's solution, are recommended for:

  • Trichrome Staining: Tissues fixed in Bouin's solution yield superior results with Masson's and other trichrome stains, providing excellent differentiation of collagen, muscle, and cytoplasm.[8][15]

  • Gastrointestinal Biopsies: The fixative's ability to preserve delicate mucosal structures makes it ideal for GI tract specimens.[3]

  • Glycogen Demonstration: Bouin's solution is an excellent choice for preserving glycogen for Periodic acid-Schiff (PAS) staining.[8][12]

  • Testicular Biopsies: It provides good preservation of seminiferous tubules and nuclear detail.

Experimental Protocols

Preparation of Bouin's Solution

Materials:

  • Saturated aqueous solution of this compound (approx. 1.2%)

  • Formaldehyde (37-40% solution)

  • Glacial acetic acid

Procedure:

  • To 750 mL of saturated aqueous this compound, add 250 mL of formaldehyde (37-40%).

  • Immediately before use, add 50 mL of glacial acetic acid.

  • Mix well. The solution should be a clear, yellow liquid.

General Fixation Protocol
  • Tissue Preparation: Immediately after excision, trim the tissue to a thickness of no more than 3-5 mm to ensure proper fixative penetration.[12]

  • Fixation: Immerse the tissue in at least 20 times its volume of Bouin's solution.[2]

  • Duration: Fix for 4 to 18 hours at room temperature.[8] For smaller biopsies, 4-6 hours may be sufficient. Prolonged fixation (over 24 hours) can lead to excessive hardening and brittleness.

  • Post-Fixation Washing: After fixation, transfer the tissue to 70% ethanol. Change the ethanol several times until the yellow color of the this compound is no longer leaching from the tissue.[2] Do not wash in water , as this can cause tissue swelling and distortion.[1]

  • Storage: Tissues can be stored in 70% ethanol before processing.

Tissue Processing and Embedding

Following post-fixation washing, tissues can be processed through a standard paraffin embedding schedule:

  • Dehydration: Pass the tissue through a graded series of ethanol (e.g., 80%, 95%, 100%).

  • Clearing: Clear the tissue in an appropriate clearing agent such as xylene or a xylene substitute.

  • Infiltration: Infiltrate the tissue with molten paraffin wax.

  • Embedding: Embed the tissue in a paraffin block for sectioning.

Staining Protocol: Masson's Trichrome

This protocol is optimized for tissues fixed in Bouin's solution.

Solutions:

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphotungstic/Phosphomolybdic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • If the tissue was not originally fixed in Bouin's, mordant the sections in Bouin's solution for 1 hour at 56-60°C.[14]

  • Rinse in running tap water until the yellow color is removed.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water.

  • Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphotungstic/phosphomolybdic acid solution for 5 minutes.

  • Stain in aniline blue for 5 minutes.

  • Differentiate in 1% acetic acid for 1 minute.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, keratin, muscle fibers: Red

  • Collagen and mucus: Blue

Quantitative Data Summary

The following table summarizes comparative data on the effects of Bouin's solution versus 10% Neutral Buffered Formalin (NBF), a widely used standard fixative. Data is synthesized from multiple studies and presented to highlight key differences.

ParameterBouin's Solution10% Neutral Buffered Formalin (NBF)References
Tissue Shrinkage Causes noticeable shrinkage.Causes less shrinkage compared to Bouin's.[9][11]
Nuclear Detail Excellent preservation of nuclear chromatin.Good preservation, but can be less crisp than Bouin's.
Cytoplasmic Staining (H&E) Bright and intense eosinophilia.Good, but often less vibrant than Bouin's.
Trichrome Staining Quality Superior, with excellent differentiation of tissue components.Often requires a secondary mordanting step (e.g., with Bouin's) for optimal results.[15][14]
Glycogen Preservation (PAS) Excellent.Good, but can be variable.[8][16]
Immunohistochemistry (IHC) Signal Can mask some antigens and reduce signal intensity.Generally considered the gold standard for IHC, though antigen retrieval may be necessary.[17]

Visualizations

Fixation_Mechanism cluster_tissue Tissue Proteins cluster_fixative This compound Fixation Protein Protein (Basic Amino Acids) Picrate Picrate Formation Protein->Picrate forms PicricAcid This compound PicricAcid->Protein interacts with Coagulation Protein Coagulation & Precipitation Picrate->Coagulation leads to FixedTissue Fixed Tissue (Preserved Structure) Coagulation->FixedTissue results in Bouins_Workflow cluster_prep Bouin's Solution Preparation cluster_process Histological Workflow Picric Saturated this compound (750ml) Mix Mix Components Picric->Mix Formalin Formaldehyde (250ml) Formalin->Mix Acetic Glacial Acetic Acid (50ml) Acetic->Mix Fixation Fixation (4-18 hours) Mix->Fixation use for Tissue Excised Tissue Tissue->Fixation Wash Wash in 70% Ethanol Fixation->Wash Processing Dehydration, Clearing, Paraffin Infiltration Wash->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Staining Staining (e.g., Masson's Trichrome) Sectioning->Staining Analysis Microscopic Analysis Staining->Analysis

References

Application Notes and Protocols: Utilizing Picric Acid in Masson's Trichrome Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masson's trichrome is a cornerstone histological staining technique essential for differentiating cellular and extracellular components, particularly collagen and muscle fibers. This method is invaluable in various research fields, including tissue regeneration, fibrosis analysis, and drug efficacy studies, where distinguishing between cell types and the extracellular matrix is critical. The use of picric acid, often as a component of Bouin's solution, is a crucial step in many Masson's trichrome protocols. It significantly enhances staining quality by acting as a mordant, improving the affinity and binding of subsequent dyes to tissue components, resulting in sharper contrast and more brilliant coloration.

These application notes provide a detailed protocol for Masson's trichrome stain with a specific focus on the integral role of this compound. The included methodologies, quantitative data summaries, and visual diagrams are designed to guide researchers in achieving consistent and high-quality staining results.

Chemical Principle of this compound in Masson's Trichrome Staining

The success of Masson's trichrome staining relies on the differential affinity of anionic dyes for tissue components of varying porosity and basicity. This compound, a strong acid, plays a multifaceted role in this process. Firstly, its acidic nature helps to create a low pH environment, which is crucial for the selective binding of the dyes.[1] Secondly, when used as a fixative or mordant, this compound is believed to form picrates with basic amino acids in proteins, causing them to precipitate.[2] This action is thought to preserve basic proteins, to which acid dyes bind, particularly well.[2] This enhanced preservation and the acidic milieu contribute to the vibrant and differential staining of collagen, muscle, and cytoplasm.

The general principle involves the sequential application of three solutions: an iron hematoxylin for nuclear staining, a red cytoplasmic stain, and a blue or green collagen stain. A polyacid, such as phosphomolybdic or phosphotungstic acid, is used as a differentiating agent to remove the red dye from the more porous collagen fibers, allowing the subsequent counterstain to bind.[1][3][4]

G cluster_tissue Tissue Section Collagen Collagen Fibers Muscle Muscle Fibers Nuclei Cell Nuclei Picric_Acid This compound (in Bouin's Solution) Picric_Acid->Collagen Mordants Picric_Acid->Muscle Mordants Weigerts_Hematoxylin Weigert's Hematoxylin Weigerts_Hematoxylin->Nuclei Stains Black Biebrich_Scarlet Biebrich Scarlet-Acid Fuchsin Biebrich_Scarlet->Collagen Stains Red Biebrich_Scarlet->Muscle Stains Red Polyacid Phosphomolybdic/ Phosphotungstic Acid Polyacid->Collagen Decolorizes Red Aniline_Blue Aniline Blue Aniline_Blue->Collagen Stains Blue G start Start deparaffinize 1. Deparaffinize and Rehydrate start->deparaffinize bouin 2. Mordant in Bouin's Solution (1 hr at 56-60°C) deparaffinize->bouin wash1 3. Wash in Running Tap Water (5-10 min) bouin->wash1 hematoxylin 4. Stain with Weigert's Hematoxylin (10 min) wash1->hematoxylin wash2 5. Wash in Running Tap Water (10 min) hematoxylin->wash2 biebrich 6. Stain with Biebrich Scarlet- Acid Fuchsin (10-15 min) wash2->biebrich wash3 7. Wash in Distilled Water biebrich->wash3 differentiate 8. Differentiate in Phosphomolybdic- Phosphotungstic Acid (10-15 min) wash3->differentiate aniline 9. Stain with Aniline Blue (5-10 min) differentiate->aniline wash4 10. Rinse in 1% Acetic Acid (2-5 min) aniline->wash4 dehydrate 11. Dehydrate and Clear wash4->dehydrate mount 12. Mount with Resinous Medium dehydrate->mount end End mount->end

References

Application Notes: Picrosirius Red Staining for Collagen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picrosirius Red (PSR) staining is a highly specific and sensitive histological method used for the visualization and quantification of collagen fibers in tissue sections.[1] Developed by Dr. Luiz Carlos U. Junqueira, this technique is a cornerstone in fibrosis research, pathology, and the study of the extracellular matrix (ECM).[1] The stain combines the linear anionic dye, Sirius Red F3B (also known as Direct Red 80), with a saturated solution of picric acid.[2][3] This combination provides superior specificity for collagen compared to other methods like Van Gieson's stain.

Mechanism of Staining

The effectiveness of Picrosirius Red staining is based on the interaction between the dye molecules and the collagen triple helix.[2]

  • Role of this compound: The saturated this compound solution creates a low pH environment. This acidity protonates the basic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant in collagen, giving them a strong positive charge.[2] The this compound also helps prevent non-specific binding of the Sirius Red dye to other tissue components.[2][3]

  • Role of Sirius Red: Sirius Red F3B is a large, linear polyazo dye with multiple sulfonic acid groups (-SO₃H).[2][4] These anionic groups form strong electrostatic bonds with the positively charged amino acid residues on the collagen molecules.[2] The elongated structure of the dye molecules allows them to align in parallel with the long axis of the collagen fibers.[5]

  • Birefringence Enhancement: This parallel alignment of dye molecules on the highly organized collagen structure dramatically enhances collagen's natural birefringence when viewed under polarized light.[2][5] The enhanced birefringence makes collagen fibers stand out brightly against a dark background, allowing for detailed analysis of their organization, density, and thickness.[1][6]

Applications

PSR staining is widely used in both research and diagnostic settings to:

  • Assess Fibrosis: Quantify the extent of collagen deposition in fibrotic conditions affecting organs such as the liver, kidneys, heart, and lungs.[7]

  • Study Connective Tissue: Analyze the organization and structure of collagen in various connective tissues, including tendons, skin, and bone.[1]

  • Tumor Microenvironment Research: Investigate the role of the collagenous stroma in cancer progression and metastasis.[7]

  • Wound Healing Studies: Evaluate the process of tissue remodeling and collagen maturation during wound repair.

Data Interpretation

The visualization of PSR-stained sections can be performed using either standard bright-field microscopy or polarized light microscopy, with the latter providing more detailed quantitative information.

Microscopy Method Observation Interpretation
Bright-Field Light Microscopy Collagen fibers appear red.[8][9]Provides a qualitative assessment of total collagen distribution and localization within the tissue. Muscle and cytoplasm typically stain yellow.[10]
Nuclei (if counterstained) appear black/blue.[9]
Polarized Light Microscopy Thick, tightly packed collagen fibers (often Type I) show a yellow, orange, or red birefringence.[1][5]The color is primarily dependent on the thickness, orientation, and packing density of the collagen fibers, rather than definitively indicating collagen type.[5][11]
Thin, loosely packed collagen fibers (often Type III or reticular fibers) show a green or greenish-yellow birefringence.[1][5][8]Allows for semi-quantitative analysis of collagen maturation and organization. An increase in red-orange fibers can suggest fibrosis progression.
The background appears dark.[6]

Detailed Experimental Protocol

This protocol is intended for staining paraffin-embedded tissue sections.

1. Reagent Preparation

  • Picrosirius Red Staining Solution (0.1% w/v):

    • Sirius Red F3B (C.I. 35780 / Direct Red 80): 0.5 g[1][8]

    • Saturated Aqueous this compound (approx. 1.3% in dH₂O): 500 mL[1][8]

    • Procedure: Dissolve the Sirius Red F3B powder in the saturated this compound solution. Stir until fully dissolved. The solution is stable for years and can often be reused.[8][12]

    • Safety Note: Dry this compound is explosive and sensitive to heat and friction. Always use it as a saturated aqueous solution or as supplied (moistened with water).[1]

  • Acidified Water (0.5% Acetic Acid):

    • Glacial Acetic Acid: 5 mL[8]

    • Distilled or Tap Water: 1 L[8]

    • Procedure: Add the acetic acid to the water and mix well.

  • (Optional) Weigert's Iron Hematoxylin:

    • For nuclear counterstaining, prepare according to the manufacturer's instructions. This typically involves mixing Solution A and Solution B in equal parts immediately before use.[3][13]

2. Staining Workflow

The following diagram outlines the key stages of the Picrosirius Red staining protocol.

Workflow for Picrosirius Red Staining of Paraffin Sections.

3. Step-by-Step Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.[6][8]

    • Immerse in 100% Ethanol: 2 changes for 2 minutes each.[8][14]

    • Immerse in 95% Ethanol: 2 minutes.[14]

    • Immerse in 70% Ethanol: 2 minutes.[14]

    • Rinse thoroughly in distilled water.[10]

  • Staining:

    • Cover the tissue section completely with the Picrosirius Red solution.

    • Incubate for 60 minutes at room temperature.[1][8][10] This extended time ensures equilibrium staining for reproducible results.[8]

  • Rinsing:

    • Briefly rinse the slides in two changes of the 0.5% Acetic Acid solution (acidified water).[1][8][10] This step removes unbound this compound and Sirius red. Do not use water, as this can cause the dye to leach from thinner collagen fibers.[8]

  • Dehydration:

    • Physically remove excess liquid by vigorously shaking the slides.[8]

    • Dehydrate rapidly in three changes of 100% absolute ethanol.[1][8]

  • Clearing:

    • Clear the slides in two changes of xylene for 5 minutes each.[8]

  • Mounting:

    • Apply a coverslip using a synthetic resinous mounting medium.[1][8] The stain is permanent.[3]

4. Expected Results

  • Bright-Field Microscopy: Collagen will be stained red, while cytoplasm and muscle will be pale yellow.[8][9]

  • Polarized Light Microscopy: Collagen fibers will appear bright yellow, orange, red, or green against a black background, depending on their thickness and density.[8]

References

Application Notes: Determination of Creatinine using the Picric Acid-Based Jaffe Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function. Its clearance from the blood is a key indicator of the glomerular filtration rate (GFR). The Jaffe reaction, first described by Max Jaffe in 1886, is a long-established colorimetric method for the quantitative determination of creatinine in biological samples such as serum and urine.[1][2][3] This method is valued for its simplicity, cost-effectiveness, and adaptability to automated systems.[2]

The principle of the Jaffe reaction lies in the formation of a reddish-orange Janovski complex when creatinine reacts with picric acid in an alkaline medium.[1][4] The intensity of the color produced is directly proportional to the creatinine concentration and is typically measured spectrophotometrically between 490 and 520 nm.[1]

These application notes provide detailed protocols for the determination of creatinine in both serum and urine using the Jaffe reaction, along with a summary of key quantitative parameters and a discussion of potential interferences.

Reaction Mechanism

The Jaffe reaction involves the nucleophilic attack of the deprotonated creatinine on the electron-deficient aromatic ring of the picrate ion under alkaline conditions, typically facilitated by sodium hydroxide. This leads to the formation of a colored complex.[1]

Jaffe_Reaction Creatinine Creatinine Reaction + Creatinine->Reaction PicricAcid This compound PicricAcid->Reaction Alkaline Alkaline (NaOH) Alkaline->Reaction Complex Red-Orange Janovski Complex Reaction->Complex Jaffe Reaction

Caption: The Jaffe reaction pathway for creatinine determination.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Jaffe reaction based on various protocols.

Table 1: Reagent Concentrations and Wavelengths

ParameterSerum AnalysisUrine AnalysisReference(s)
This compound (R1) Concentration9 mmol/L - 25 mmol/L9 mmol/L - 25 mmol/L[5][6]
Sodium Hydroxide (R2) Concentration0.29 mol/L - 0.4 mol/L0.29 mol/L - 0.4 mol/L[6][7]
Optimal NaOH for PFF of Serum1 NN/A[8]
Optimal NaOH for UrineN/A0.25 N[8]
Measurement Wavelength490 - 520 nm490 - 520 nm[7][9][10][11]

Table 2: Reaction Conditions and Performance

ParameterValueReference(s)
Incubation Time10 - 30 minutes at room temperature[12][13]
Kinetic Reading Interval20 - 90 seconds[6][10]
LinearityUp to 25 mg/dL[6]
Lower Limit of Detection0.20 mg/dL[6]
Sample Dilution (Urine)1:20 to 1:100 with distilled water[9][11]

Experimental Protocols

Protocol 1: Creatinine Determination in Serum (Endpoint Method)

This protocol includes a deproteinization step to minimize interference from serum proteins.

1. Materials and Reagents:

  • This compound Solution (Saturated): Dissolve excess this compound in distilled water.

  • Sodium Hydroxide (NaOH) Solution (0.75 N): Dissolve 30 g of NaOH in distilled water and make up to 1 L.

  • Sodium Tungstate Solution (10% w/v): Dissolve 100 g of sodium tungstate in distilled water and make up to 1 L.

  • Sulfuric Acid (2/3 N): Add 18 mL of concentrated H₂SO₄ to approximately 900 mL of distilled water, cool, and adjust the final volume to 1 L.

  • Creatinine Stock Standard (1 mg/mL): Dissolve 100 mg of pure creatinine in 100 mL of 0.1 N HCl.

  • Working Creatinine Standard (e.g., 2 mg/dL): Dilute the stock standard appropriately with 0.1 N HCl.

  • Test tubes, pipettes, centrifuge, and spectrophotometer.

2. Sample Preparation (Protein-Free Filtrate):

  • In a centrifuge tube, add 2.0 mL of serum.

  • Add 2.0 mL of 10% sodium tungstate solution.

  • Add 2.0 mL of 2/3 N sulfuric acid.

  • Mix thoroughly and let it stand for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the clear supernatant (protein-free filtrate).

3. Assay Procedure:

  • Set up three test tubes labeled Blank, Standard, and Sample.

  • To the Blank tube, add 2.0 mL of distilled water.

  • To the Standard tube, add 2.0 mL of the working creatinine standard.

  • To the Sample tube, add 2.0 mL of the protein-free filtrate.

  • To each tube, add 1.0 mL of saturated this compound solution.

  • To each tube, add 1.0 mL of 0.75 N NaOH solution.

  • Mix well and allow the tubes to stand at room temperature for 15 minutes.[8]

  • Measure the absorbance of the Standard and Sample against the Blank at 520 nm.[8]

4. Calculation: Creatinine (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Protocol 2: Creatinine Determination in Urine (Kinetic Method)

This protocol is for a kinetic assay, which can reduce some interferences.

1. Materials and Reagents:

  • This compound Reagent (R1): 17.5 mmol/L.[7]

  • Alkaline Reagent (R2): Sodium hydroxide 0.29 mol/L.[7]

  • Working Reagent: Mix equal volumes of R1 and R2. This is stable for a limited time.[7]

  • Creatinine Standard (e.g., 2 mg/dL): Prepare as in Protocol 1.

  • Test tubes, pipettes, and a spectrophotometer capable of kinetic measurements.

2. Sample Preparation:

  • Collect a 24-hour urine sample.

  • Dilute the urine sample 1:50 with distilled water.[7]

3. Assay Procedure:

  • Set up cuvettes for Blank, Standard, and Sample.

  • Pipette 1.0 mL of the working reagent into each cuvette.

  • To the Blank cuvette, add 100 µL of distilled water.

  • To the Standard cuvette, add 100 µL of the working creatinine standard.

  • To the Sample cuvette, add 100 µL of the diluted urine sample.

  • Mix immediately and start the kinetic measurement.

  • Record the absorbance at 492 nm at 30 seconds (A1) and 90 seconds (A2) after adding the sample.[7][10]

4. Calculation:

  • Calculate the change in absorbance (ΔA) for the sample and standard: ΔA = A2 - A1.

  • Creatinine (mg/dL) = (ΔA of Sample / ΔA of Standard) x Concentration of Standard x Dilution Factor

Experimental Workflow

Jaffe_Workflow cluster_prep Sample Preparation cluster_reaction Jaffe Reaction cluster_measurement Measurement & Analysis Sample Biological Sample (Serum or Urine) Dilution Dilution (Urine) or Deproteinization (Serum) Sample->Dilution Mix Mix Sample with Reagent Dilution->Mix Reagent Prepare Alkaline Picrate Reagent Reagent->Mix Incubate Incubate at Room Temperature Mix->Incubate Spectro Measure Absorbance (490-520 nm) Incubate->Spectro Calc Calculate Creatinine Concentration Spectro->Calc

References

Picric Acid in Organic Chemistry: Application Notes and Protocols for Picrate Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of picric acid (2,4,6-trinitrophenol) for the formation of picrate salts in organic chemistry. The protocols detailed below are intended for the identification, purification, and quantification of organic compounds, particularly amines, alkaloids, and other basic substances relevant to drug development.

Introduction to Picrate Salt Formation

This compound is a strong organic acid due to the presence of three electron-withdrawing nitro groups on the phenol ring.[1] This acidity allows it to readily react with a wide range of basic organic compounds to form stable, crystalline salts known as picrates.[2] The formation of these derivatives has historically been a cornerstone of qualitative organic analysis for the identification of unknown bases due to their characteristic colors (typically yellow, orange, or red) and sharp, well-defined melting points.[3][4]

The reaction involves a simple acid-base neutralization, where the proton from the hydroxyl group of this compound is transferred to the basic nitrogen atom of an amine or other basic compound. The resulting picrate salt is held together by electrostatic attraction. In addition to salt formation, this compound can also form charge-transfer complexes with aromatic compounds.[5]

Applications of Picrate Salt Formation

The formation of picrate salts offers several key applications in research and drug development:

  • Identification and Characterization of Organic Bases: The consistent and sharp melting points of picrate derivatives serve as a valuable physical constant for the identification of amines, alkaloids, and other organic bases.[4] By comparing the melting point of a prepared picrate salt with literature values, the identity of an unknown base can be confirmed.

  • Purification of Organic Compounds: Due to their crystalline nature, picrate salts can be used to purify basic organic compounds. The target compound is converted to its picrate salt, which is then isolated and purified by recrystallization. Subsequently, the pure base can be regenerated from the picrate salt.

  • Quantitative Analysis: The intense color of picrate salts allows for the quantitative determination of various compounds using spectrophotometry.[6][7] This principle is famously employed in the Jaffe reaction for the determination of creatinine in biological samples.[3][8]

Quantitative Data of Picrate Salts

The melting point of a picrate derivative is a crucial piece of data for the identification of an organic base. The following table summarizes the melting points of picrate derivatives for a variety of organic bases.

Organic BaseMelting Point of Picrate Derivative (°C)
Aniline164[4]
Methylaniline169[4]
Dimethylaniline170[4]
Diethylaniline168[4]
Pyridine202[4]
Quinoline151[4]
Brucine221[4]
Strychnine221-223[4]

Experimental Protocols

Protocol for the Preparation of a Picrate Derivative of an Organic Base

This protocol outlines the general procedure for preparing a picrate derivative of an unknown organic base for identification purposes.[4]

Materials:

  • Unknown organic base

  • This compound

  • Absolute ethanol

  • Test tubes

  • Water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Melting point apparatus

Procedure:

  • Dissolve approximately 0.2 g of the unknown organic base in 5 mL of absolute ethanol in a test tube. Gentle warming in a water bath may be necessary to facilitate dissolution.[3]

  • In a separate test tube, prepare a saturated solution of this compound in absolute ethanol.

  • Add the saturated this compound solution dropwise to the solution of the organic base until a precipitate begins to form or the solution turns distinctly yellow.[3]

  • Gently warm the mixture in a water bath for a few minutes to ensure the reaction is complete.[3]

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the picrate derivative.[3]

  • Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crystals thoroughly.

  • Determine the melting point of the dried picrate derivative and compare it to literature values for identification.

experimental_workflow cluster_preparation Solution Preparation cluster_reaction Reaction and Crystallization cluster_isolation Isolation and Analysis A Dissolve Organic Base in Ethanol C Mix Solutions A->C B Prepare Saturated This compound Solution B->C D Warm Mixture C->D E Cool to Crystallize D->E F Filter Crystals E->F G Wash with Cold Ethanol F->G H Dry Crystals G->H I Determine Melting Point H->I

Experimental workflow for preparing a picrate derivative.
Protocol for the Spectrophotometric Determination of a Drug using this compound

This protocol provides a general method for the quantitative analysis of a basic drug that forms a colored charge-transfer complex with this compound. This example is based on the determination of paracetamol.[6][9]

Materials:

  • Drug sample (e.g., Paracetamol)

  • This compound

  • Ethanol (or other suitable solvent)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a standard stock solution of the drug in ethanol (e.g., 0.002 g/mL).[9]

    • Prepare a stock solution of this compound in ethanol (e.g., 0.002 g/mL).[9]

  • Determination of Stoichiometric Ratio (Job's Method of Continuous Variation):

    • Prepare a series of solutions in 5 mL volumetric flasks containing varying mole fractions of the drug and this compound, keeping the total molar concentration constant.

    • Allow the solutions to stand for a specified time (e.g., 30 minutes at 10°C) for complex formation.[9]

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

    • Plot absorbance versus the mole fraction of the drug. The mole fraction at which the maximum absorbance is observed indicates the stoichiometric ratio of the drug-picrate complex. For paracetamol, a 1:2 ratio with this compound has been reported.[6]

  • Construction of a Calibration Curve:

    • Based on the determined stoichiometric ratio, prepare a series of standard solutions containing different concentrations of the drug (e.g., 5-10 µg/mL) and a fixed, excess concentration of this compound.[9]

    • Allow the solutions to stand for the optimal time and temperature for complex formation.

    • Measure the absorbance of each standard solution at the λmax (e.g., 500 nm for paracetamol-picrate complex) against a reagent blank.[6][9]

    • Plot absorbance versus concentration to construct a calibration curve.

  • Analysis of the Unknown Sample:

    • Prepare a solution of the unknown sample in the same manner as the standard solutions.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of the drug in the unknown sample by interpolating its absorbance on the calibration curve.

charge_transfer_complexation Donor Drug (Electron Donor) Complex Colored Charge-Transfer Complex Donor->Complex Acceptor This compound (Electron Acceptor) Acceptor->Complex Spectrophotometer Spectrophotometric Measurement (at λmax) Complex->Spectrophotometer Concentration Concentration Determination Spectrophotometer->Concentration

Principle of spectrophotometric analysis via charge-transfer complexation.
Protocol for the Jaffe Reaction for Creatinine Determination

The Jaffe reaction, first described in 1886, is a colorimetric method for the determination of creatinine in biological fluids like serum and urine.[3][8] In an alkaline medium, creatinine reacts with this compound to form a reddish-orange colored complex.[1][3]

Principle:

Creatinine + this compound (in alkaline solution) → Reddish-Orange Janovski Complex

The intensity of the color produced is directly proportional to the creatinine concentration and is measured spectrophotometrically.[10]

Materials:

  • Serum or urine sample

  • Creatinine standard solution

  • This compound solution (e.g., 1%)

  • Sodium hydroxide (NaOH) solution (e.g., 0.75 N)

  • Test tubes

  • Pipettes

  • Centrifuge (for serum samples)

  • Spectrophotometer

Procedure (Endpoint Method):

  • Sample Preparation (for serum):

    • Deproteinize the serum sample by adding reagents like sodium tungstate and sulfuric acid, followed by centrifugation to obtain a protein-free filtrate.[3] Urine samples may require dilution.[10]

  • Reaction Setup:

    • Set up three test tubes: "Blank," "Standard," and "Test."

    • To the "Blank" tube, add the reagents without the sample or standard.

    • To the "Standard" tube, add a known volume of the creatinine standard solution.

    • To the "Test" tube, add the prepared sample (protein-free serum filtrate or diluted urine).

  • Color Development:

    • Add the this compound solution and the NaOH solution to each tube. The final concentration of NaOH may need to be optimized depending on the sample type (urine, serum filtrate, or standard).[1]

    • Mix well and allow the reaction to proceed for a set time at room temperature (e.g., 15 minutes) for color development.[1][3]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the appropriate wavelength (e.g., 510-520 nm).[3][8]

    • Zero the instrument using the "Blank" solution.

    • Measure the absorbance of the "Standard" and "Test" solutions.

  • Calculation:

    • Calculate the creatinine concentration in the sample using the following formula:

    Creatinine Concentration = (Absorbance of Test / Absorbance of Standard) * Concentration of Standard

jaffe_reaction_principle Creatinine Creatinine (in sample) Complex Reddish-Orange Janovski Complex Creatinine->Complex PicricAcid This compound PicricAcid->Complex Alkaline Alkaline Medium (e.g., NaOH) Alkaline->Complex Measurement Measure Absorbance (510-520 nm) Complex->Measurement

Principle of the Jaffe reaction for creatinine determination.

Safety Precautions

This compound is a highly energetic material and can be explosive, especially when dry.[11] It is also toxic and can cause skin irritation and staining. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. This compound should be stored wetted with water to reduce its explosive hazard. Avoid contact with metals, as this compound can form highly sensitive and explosive metal picrate salts.[11] Consult the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for the Forensic Analysis of Explosives: Picric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picric acid (2,4,6-trinitrophenol) is a nitroaromatic compound that is itself a powerful explosive, historically used in military munitions under names like Lyddite. In modern forensic analysis, it is encountered in two primary contexts: as the primary component in an explosive device or as a decomposition product of other explosives, such as tetryl (2,4,6-trinitrophenylmethylnitramine). Its high acidity and characteristic yellow color also lend it to use in various chemical tests and staining procedures in forensic laboratories.

The analysis of this compound from post-blast debris, contaminated soil, or water sources is critical for identifying the type of explosive used and tracing its origin. A variety of analytical techniques have been developed for its sensitive and selective detection. This document provides detailed application notes and protocols for several key methods used in the forensic analysis of this compound.

Safety Precautions

WARNING: this compound is a high-power explosive, especially when dry. When desiccated to less than 10% water content, it can form unstable crystals that are sensitive to shock, friction, or heat. It readily forms highly sensitive and explosive metal picrate salts upon contact with metals like copper, lead, zinc, and iron, or with alkaline materials such as concrete and plaster. Always handle this compound in a wetted state (typically with >10% water), use non-metal spatulas, and work in a designated area like a fume hood with appropriate personal protective equipment (PPE). Regularly inspect stored containers to ensure hydration is maintained.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: RP-HPLC is a widely used and robust method for the separation, identification, and quantification of organic explosives from complex mixtures, such as post-blast residues. The method separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, along with other common explosives like TNT, RDX, and HMX, can be effectively resolved and quantified using a Diode Array Detector (DAD) or UV detector set to specific wavelengths. This technique is valued for its reliability, reproducibility, and ability to perform quantitative analysis.

Experimental Protocol: Simultaneous Analysis of Organic Explosives

  • Sample Preparation (Post-Blast Debris): a. Collect debris from the blast scene. b. Extract the organic explosives by shaking a known weight of the sample (e.g., 20 g) with a suitable solvent like acetone or methanol (e.g., 100 mL) for a specified time (e.g., 3 minutes). c. Filter the extract through a 0.45 µm syringe filter to remove particulate matter. d. The filtrate is now ready for injection into the HPLC system.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with DAD or UV Detector.

    • Column: Eclipse XDB-C18 (5 µm, 4.6 x 150 mm).

    • Mobile Phase: 22% Isopropyl Alcohol (IPA) in Water.

    • Flow Rate: 1.7 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 210 nm for this compound. (Other explosives require different wavelengths, e.g., 222 nm for TNT and Tetryl).

  • Calibration and Quantification: a. Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 mg/L). b. Inject each standard and record the peak area. c. Construct a calibration curve by plotting peak area against concentration. d. Inject the prepared sample extract and determine the concentration of this compound from the calibration curve based on its retention time and peak area.

Data Presentation: HPLC Method Performance

ParameterThis compoundReference
Limit of Detection (LOD)1.32 mg/L
Limit of Quantification (LOQ)4.42 mg/L
Linearity Range6.5 - 100 mg/L
Correlation Coefficient (R²)>0.998
Mean Recovery95.3% - 103.3%

Workflow Diagram

HPLC_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Post-Blast Debris Extract Solvent Extraction (Acetone) Sample->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC RP-HPLC System (C18 Column) Filter->HPLC Inject Sample Detector DAD/UV Detector (210 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Result Concentration Report Data->Result Peak Integration Cal Calibration Curve (Standards) Cal->Result

Caption: Workflow for HPLC analysis of this compound from debris.

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-TQMS)

Application Note: GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds. However, this compound is not sufficiently volatile for direct GC analysis. To overcome this, a derivatization step is employed, typically methylation, to convert the polar this compound into a more volatile and thermally stable compound, 2,4,6-trinitroanisole (TNA). This allows for separation by GC and highly sensitive and selective detection by a triple quadrupole mass spectrometer (TQMS), which is ideal for trace analysis in complex matrices like soil.

Experimental Protocol: Methylation Derivatization GC-TQMS

  • Sample Preparation and Derivatization: a. Extract this compound from a soil sample using a suitable solvent. b. Dehydrate the sample solution. c. Place the dehydrated sample into a liner pipe. d. Add 100 µL of trimethyl orthoformate (TMOF) as the methylation reagent. e. Seal the liner and heat at 95 °C for 70 minutes to convert this compound (TNP) to 2,4,6-trinitroanisole (TNA). f. Cool the reactant mixture. g. Filter the solution prior to injection.

  • GC-TQMS Conditions:

    • Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

    • Injection: Splitless injection of 1 µL.

    • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Detection: Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity.

Data Presentation: GC-TQMS Method Performance

ParameterEI ModeNCI ModeReference
Limit of Detection (LOD)1.33 µg/L5.02 µg/L
Spiked Recovery (Soil)84.0%-
Relative Standard Deviation (RSD)4.6%-

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-TQMS Analysis Sample Soil Sample Extract Dehydrate Dehydration Sample->Dehydrate Deriv Methylation with TMOF (95°C, 70 min) Dehydrate->Deriv Filter Filtration Deriv->Filter GC Gas Chromatography Filter->GC Inject Derivatized Sample MS Triple Quadrupole MS (MRM Mode) GC->MS Result Result: This compound Confirmed MS->Result Identify TNA

Caption: GC-TQMS workflow including methylation derivatization.

Fluorescence Quenching

Application Note: Fluorescence-based detection offers extremely high sensitivity for trace amounts of explosives. Many nitroaromatic compounds, including this compound, are electron-deficient and can act as fluorescence quenchers. This method involves a fluorescent probe (e.g., silver nanoclusters, quantum dots, or metal-organic frameworks) whose fluorescence is diminished ("quenched") upon interaction with this compound. The degree of quenching is proportional to the concentration of this compound, allowing for quantification. This technique is particularly useful for screening applications where high sensitivity is required.

Experimental Protocol: Detection via Silver Nanocluster Quenching

  • Reagent Preparation: a. Synthesize polyethyleneimine (PEI) stabilized silver nanoclusters (AgNCs) as the fluorescent probe according to a published procedure. b. Prepare a stock solution of the PEI-AgNCs in ultrapure water. c. Prepare a series of standard solutions of this compound in water.

  • Fluorescence Measurement: a. In a cuvette, mix a fixed volume of the PEI-AgNCs solution with varying concentrations of the this compound standard solutions or the unknown sample. b. Allow the mixture to incubate for a short period to ensure interaction. c. Measure the fluorescence emission spectrum using a spectrofluorometer at the appropriate excitation wavelength for the AgNCs. d. Record the fluorescence intensity at the emission maximum.

  • Quantification: a. Plot the quenching efficiency ((I₀ - I) / I₀, where I₀ is the initial fluorescence and I is the fluorescence after adding this compound) against the concentration of this compound. b. The relationship is often linear over specific concentration ranges. c. Determine the concentration of this compound in the unknown sample by measuring its quenching effect and comparing it to the calibration plot.

Data Presentation: Fluorescence Quenching Method Performance

Method/ProbeLimit of Detection (LOD)Linear RangeReference
PEI-Ag Nanoclusters0.1 nM1.0 nM - 20 µM
Fluorescent Probe BMP4.87 µM-
C-dots (various)~0.1 - 10 µMVaries
Metal-Organic Frameworks (MOFs)~0.1 - 5 µMVaries

Signaling Pathway Diagram

Quenching_Pathway Probe_E Fluorescent Probe (Excited State) Probe_G Fluorescent Probe (Ground State) Probe_E->Probe_G Emits Light PA This compound (Quencher) Probe_E->PA Energy/Electron Transfer Light_Out Fluorescence (Emission) No_Light Quenching (No Emission) Light_In Excitation Light Light_In->Probe_G

Caption: Principle of fluorescence quenching by this compound.

Field Spectrophotometric Method

Application Note: For rapid on-site screening of contaminated soil, a simple colorimetric field method can be used. This method leverages the fact that this compound is a strong acid that is colorless in an acidic organic solvent but forms an intensely yellow picrate anion in the presence of water, which raises the pH. The concentration can be estimated by measuring the absorbance of the yellow color with a portable spectrophotometer. This allows for fast, low-cost screening to identify areas requiring more thorough laboratory analysis.

Experimental Protocol: Field Analysis of this compound in Soil

  • Extraction: a. Place 20 g of soil into a plastic bottle. b. Add 100 mL of acetone and shake vigorously for 3 minutes. c. Allow the soil to settle.

  • Interference Removal & Elution: a. Filter the acetone extract. b. Pass the filtered extract through an Al

Preparation of Picric Acid Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picric acid (2,4,6-trinitrophenol) is a versatile compound utilized in various laboratory applications, notably as a fixative and staining agent in histology and as a reagent in chemical synthesis.[1][2] Its properties as a strong acid and its ability to precipitate proteins make it particularly effective in histological preparations, such as in Bouin's fluid, for preserving soft and delicate tissues.[3][4][5] However, in its dry, crystalline form, this compound is a highly sensitive and powerful explosive, posing significant safety risks.[6][7][8] Therefore, strict adherence to safety protocols during the preparation, handling, and storage of this compound and its solutions is paramount.

These application notes provide detailed protocols for the preparation of common this compound solutions for laboratory use, emphasizing safe handling procedures.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its common laboratory solutions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₃N₃O₇
Molecular Weight229.11 g/mol [2]
AppearancePale yellow, odorless crystals[1]
Melting Point122 - 123°C[2]
Detonation Temperature> 300°C[1]
Solubility in Water1 g in 78 mL at room temperature[2]
Saturated Aqueous SolutionApproximately 1.2-1.3% w/v[9]

Table 2: Safety and Storage Parameters for this compound

ParameterGuideline
Minimum Water Content for Storage (Solid)≥ 30% (w/w)[8][10]
Permissible Exposure Limit (OSHA PEL)0.1 mg/m³[1]
Short-Term Exposure Limit (STEL)0.2 mg/m³[10]
Recommended Disposal TimeframeWithin 2 years of receipt[6][8]
Incompatible MaterialsMetals (copper, lead, zinc, iron), concrete, plaster, ammonia, strong bases, and reducing agents[1][6]

Experimental Protocols

Protocol 1: Preparation of Saturated Aqueous this compound Solution

This protocol describes the preparation of a saturated aqueous solution of this compound, which can be used as a general fixative or for subsequent preparation of other solutions.

Materials and Equipment:

  • This compound (wetted with ≥ 30% water)

  • Distilled or deionized water

  • Glass beaker (appropriately sized)

  • Glass stirring rod

  • Magnetic stirrer and stir bar (optional)

  • Warming hotplate (use with extreme caution and only for gentle warming)

  • Calibrated graduated cylinders

  • Glass storage bottle with a non-metal, screw-top cap

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[7][10]

Procedure:

  • Safety First: Conduct all work in a certified chemical fume hood.[7][11] Ensure an emergency eyewash station and safety shower are accessible. Never work alone.[1]

  • Weighing this compound: Do not use a metal spatula.[7] If weighing is necessary, use a non-metallic (e.g., plastic or ceramic) spatula. It is often safer to work with pre-weighed amounts or to prepare the solution by adding an excess of wet this compound to water and using the supernatant.

  • Dissolving this compound:

    • For approximately 100 mL of saturated solution, measure about 1.3-1.5 g of this compound.

    • To a beaker, add approximately 100 mL of distilled water.

    • Slowly add the this compound to the water while stirring continuously with a glass rod or a magnetic stirrer.

    • To facilitate dissolution, the solution can be gently warmed on a hotplate with constant stirring.[9] Do not boil.

  • Ensuring Saturation:

    • Continue stirring until no more this compound dissolves.

    • Allow the solution to cool to room temperature. A small amount of undissolved crystals at the bottom indicates that the solution is saturated.[9]

  • Storage:

    • Carefully decant the saturated supernatant into a clearly labeled glass storage bottle. The label should include the chemical name, concentration, preparation date, and any relevant hazard warnings.

    • Seal the bottle with a non-metallic cap.

    • Store in a cool, well-ventilated area away from incompatible materials.[6]

Protocol 2: Preparation of Bouin's Fluid

Bouin's fluid is a compound fixative excellent for preserving soft and delicate tissues and for tissues that will undergo trichrome staining.[5]

Materials and Equipment:

  • Saturated aqueous this compound solution (prepared as in Protocol 1)

  • Formalin (37-40% formaldehyde solution)

  • Glacial acetic acid

  • Calibrated graduated cylinders

  • Glass mixing vessel (e.g., beaker or flask)

  • Glass storage bottle with a non-metal, screw-top cap

  • PPE (as listed in Protocol 1)

Procedure:

  • Safety Precautions: This procedure must be performed in a chemical fume hood due to the volatile and hazardous nature of formaldehyde and glacial acetic acid.

  • Mixing the Components: For a final volume of 100 mL of Bouin's fluid, combine the following reagents in the specified order:

    • Measure 75 mL of saturated aqueous this compound solution and add it to the mixing vessel.[12]

    • Add 25 mL of formalin (37-40% formaldehyde solution) to the this compound solution.[12]

    • Slowly add 5 mL of glacial acetic acid to the mixture.[12]

  • Homogenization: Gently swirl the solution to ensure it is thoroughly mixed.

  • Storage:

    • Transfer the freshly prepared Bouin's fluid to a labeled glass storage bottle.

    • Store at room temperature in a well-ventilated area.

Experimental Workflow and Safety

The following diagram illustrates the critical workflow for the safe handling and preparation of this compound solutions in a laboratory setting.

PicricAcidWorkflow cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_cleanup Cleanup and Waste Disposal receive Receive this compound (wetted, ≥30% water) inspect_initial Initial Inspection: - Check for dryness - Ensure non-metallic cap receive->inspect_initial log_inventory Log Inventory: - Date of receipt - Initial water level inspect_initial->log_inventory storage Store in a cool, dry, well-ventilated area away from incompatibles log_inventory->storage periodic_inspection Periodic Inspection (e.g., every 3-6 months): - Check water level - Rehydrate if necessary storage->periodic_inspection gather_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves storage->gather_ppe Transfer to Lab periodic_inspection->storage fume_hood Work in a Chemical Fume Hood gather_ppe->fume_hood prepare_solution Prepare Solution (e.g., Saturated Aqueous this compound or Bouin's Fluid) fume_hood->prepare_solution label_container Label Product Container: - Name, Concentration - Date, Hazards prepare_solution->label_container spill_cleanup Spill Cleanup: - Keep spill wet - Use absorbent pads prepare_solution->spill_cleanup In case of spill label_container->storage Store Solution decontaminate Decontaminate Work Area spill_cleanup->decontaminate waste_collection Collect Waste in a Labeled, Non-Metallic Container decontaminate->waste_collection waste_disposal Dispose of as Hazardous Waste (contact EHS) waste_collection->waste_disposal

Caption: Workflow for Safe Handling and Preparation of this compound Solutions.

References

Application Notes and Protocols for HPLC Analysis of Picric Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Picric acid (2,4,6-trinitrophenol) is a versatile chemical compound historically used in explosives, dyes, and as an antiseptic.[1] Its potential for environmental contamination at manufacturing sites and military installations necessitates reliable and sensitive analytical methods for its detection in environmental matrices such as water and soil.[2] High-Performance Liquid Chromatography (HPLC) is a preferred technique for the quantification of this compound in complex samples due to its sensitivity, accuracy, and reliability in detecting low concentrations.[1] This document provides detailed application notes and protocols for the analysis of this compound in environmental samples using HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of this compound from various validated methods.

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterValueMatrixMethodSource
Limit of Detection (LOD)10 µg/LWaterDirect Injection HPLC[2][3][4]
Limit of Detection (LOD)0.1 µg/LWaterHPLC with Benzene Extraction[2][3][4]
Limit of Detection (LOD)0.1 µg/LWaterUPLC-MS/MS[5]
Limit of Quantification (LOQ)---
Linearity (R²)≥ 0.99-RP-HPLC[6][7]
Precision (RSD%)1.23–3.57%-RP-HPLC[6]
Accuracy (Recovery %)89% - 107%Surface WaterUPLC-MS/MS[5][8]
Accuracy (Recovery %)72% - 101%Wastewater (with SPE)UPLC-MS/MS[5][8]

Table 2: Chromatographic Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column Eclipse XDB-C18 (5 µm, 4.6 x 150mm)[6]Reverse-phase column[2][4]
Mobile Phase Isopropyl alcohol-water mixture[6]Acetonitrile, reagent water, and 0.005 M tetrabutylammonium phosphate (ion-pairing reagent), buffered at pH 7.5[2]
Flow Rate -1.5 mL/min[2]
Injection Volume 10 µL[6]100 µL[2]
Detector Diode Array Detector (DAD)[6]Ultraviolet (UV) Detector[2]
Wavelength 210 nm[6]-
Temperature 25 °C[6]-
Retention Time -220 seconds[2]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Direct Injection HPLC

This protocol is suitable for water samples where the expected concentration of this compound is above 10 µg/L.[2]

1. Sample Collection and Preservation:

  • Collect water samples in clean glass bottles.

  • Immediately after collection, cool the sample on ice or refrigerate it.

  • Analyze the sample as soon as possible as no preservative is used.[2]

2. Sample Preparation:

  • Adjust the pH of the water sample to 7.0 ± 0.5 using 0.1 M HCl or 0.1 M NaOH.[2]

  • Centrifuge 15 mL of the sample at 2000 rpm for 5 minutes.[2]

  • Filter the supernatant through a 0.45 µm filter. Discard the first 2 mL of the filtrate.[2]

  • To 5.0 mL of the filtered sample, add 0.10 mL of the ion-pairing reagent (0.005 M tetrabutylammonium phosphate). Mix thoroughly.[2]

3. HPLC Analysis:

  • Use the chromatographic conditions outlined in Table 2, Condition 2.

  • Inject 100 µL of the prepared sample into the HPLC system.[2]

  • Calibrate the system using a this compound reference standard.[2]

Protocol 2: Analysis of this compound in Water Samples with Solvent Extraction for Higher Sensitivity

This protocol is designed for detecting this compound at concentrations as low as 0.1 µg/L.[2]

1. Sample Collection and Preservation:

  • Follow the same procedure as in Protocol 1.

2. Sample Preparation (Benzene Extraction):

  • Measure a known weight of the water sample (e.g., 1-2 L) and transfer it to a separatory funnel.

  • Acidify the sample to a pH of less than 1 by adding concentrated HCl.[2]

  • Extract the acidified water sample four times with 50 mL portions of benzene.

  • Combine the benzene extracts.[2]

  • Concentrate the extract using a Kuderna-Danish apparatus.

  • Reconstitute the final extract in a suitable solvent for HPLC analysis.

3. HPLC Analysis:

  • Follow the HPLC analysis steps as described in Protocol 1.

Protocol 3: Analysis of this compound in Soil Samples

This protocol describes the extraction of this compound from soil samples for subsequent HPLC analysis.

1. Sample Collection:

  • Collect soil samples from the area of interest and store them in appropriate containers.

2. Sample Preparation (Acetone Extraction):

  • Place 20 g of the soil sample into a plastic bottle.

  • Add 100 mL of acetone and shake for 3 minutes.[9]

  • Filter 30 mL of the acetone extract.[9]

  • For cleanup and concentration, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., Alumina-A).[9]

  • Elute the this compound from the SPE cartridge with acidified acetone.[9]

3. HPLC Analysis:

  • The final eluent can be analyzed by HPLC. The chromatographic conditions can be adapted from those listed in Table 2.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Water Water Sample pH_Adjustment pH Adjustment (Water) Water->pH_Adjustment Extraction Solvent/SPE Extraction (Water/Soil) Water->Extraction For low concentration Soil Soil Sample Soil->Extraction Filtration Filtration (Water) pH_Adjustment->Filtration HPLC HPLC System Filtration->HPLC Direct Injection Extraction->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC analysis of this compound.

validation_parameters cluster_characteristics Performance Characteristics Method Analytical Method Validation Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD%) Method->Precision Linearity Linearity (R²) Method->Linearity Specificity Specificity Method->Specificity LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness LOD->LOQ determines

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling of Picric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of picric acid in a laboratory setting, with a primary focus on preventing its desiccation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its moisture content so critical?

A1: this compound (2,4,6-trinitrophenol) is a yellow crystalline solid used in various laboratory applications, including as a component in histological stains and as a chemical intermediate.[1][2] In its hydrated form, containing at least 10-30% water by weight, this compound is relatively stable and can be handled safely.[1][3][4] However, if allowed to dry out to less than 10% water, it becomes a highly unstable and dangerous explosive, sensitive to heat, shock, and friction.[1][4][5][6]

Q2: What are the primary hazards associated with dry this compound?

A2: Dry this compound is a potent explosive.[1][5] A major hazard arises from the potential for accidental detonation caused by friction, such as turning a cap on a bottle with crystallized this compound in the threads.[7] Furthermore, dry this compound can react with metals (including copper, lead, zinc, and iron), concrete, or plaster to form highly sensitive and even more explosive picrate salts.[1][3][5][8]

Q3: How can I prevent this compound from drying out in the lab?

A3: To prevent the desiccation of this compound, it is crucial to implement the following control measures:

  • Procurement: Whenever possible, purchase this compound in a wetted solution rather than as a solid.[1][9] Procure only the minimum quantity necessary for your experimental needs.[1][10]

  • Regular Inspections: Visually inspect containers of this compound on a regular basis (e.g., monthly or quarterly) to ensure the solid remains covered with a layer of water.[6][11][12]

  • Rehydration: If the water level has decreased, carefully add deionized or distilled water to rehydrate the this compound, maintaining it as a wet paste.[4][13]

  • Proper Storage: Store this compound in its original container in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[5][11]

  • Labeling: Clearly label all this compound containers with the date of receipt and the date they were first opened.[1][5]

  • Container Integrity: Ensure containers have non-metal, tightly sealed caps to prevent moisture loss.[1][14] After use, wipe the neck and threads of the bottle with a damp cloth before resealing.[2][11][14]

Q4: What should I do if I discover a container of dried-out this compound?

A4: DO NOT TOUCH OR MOVE THE CONTAINER. If you find a container of this compound that appears dry, has crystalline growth around the cap, or is of an unknown age or condition, it should be considered extremely hazardous. Immediately secure the area to restrict access and contact your institution's Environmental Health & Safety (EHS) department or a specialized bomb disposal unit.[1][4][10]

Troubleshooting Guide

Issue Probable Cause Solution
Crystals observed around the container cap. Evaporation of water and wicking of the this compound solution up the threads of the cap.DO NOT ATTEMPT TO OPEN. The friction from opening the cap could cause an explosion. Secure the area and immediately contact your EHS department.[12]
The solid this compound in the container is no longer covered with water and appears dry. The container may not have been sealed properly, or it has been stored for an extended period, leading to evaporation.DO NOT HANDLE. Treat as a serious explosion hazard. Isolate the container, prevent any disturbance, and contact EHS for emergency disposal.[4][12]
The this compound has been in storage for over two years. Prolonged storage increases the risk of the container seal failing and the contents drying out.This compound should be disposed of as hazardous waste within two years of its receipt.[1][3] If it appears to be safely hydrated, arrange for its disposal through your institution's hazardous waste program.

Quantitative Hazard Data

The primary difference in the hazard profile between wet and dry this compound is its sensitivity to initiation. While specific quantitative values for shock and friction sensitivity can vary based on the test method, the following table summarizes the key distinctions.

Property This compound (wetted with >30% water) This compound (dry, <10% water)
Explosive Hazard Considered a flammable solid, not a primary explosive.High explosive, sensitive to shock, friction, and heat.[1][5][6]
Impact Sensitivity LowHigh
Friction Sensitivity LowHigh[7]
Primary Risk FlammabilityAccidental detonation[15]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Wetted this compound

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[1][3]

  • Work Area: Conduct all work in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Dispensing: Use only non-metal spatulas (e.g., plastic or ceramic) to handle wetted this compound to avoid the formation of dangerous metal picrates.[6][11]

  • Container Cleaning: After dispensing, use a cloth dampened with water to clean the threads of the container and cap before sealing it tightly.[9][11][14] This prevents the formation of crystals that could cause friction upon reopening.

  • Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves, cleaning cloths) as hazardous waste according to your institution's guidelines.

Protocol 2: Routine Inspection and Rehydration of this compound

  • Frequency: Designate a responsible individual to inspect all containers of solid this compound at least every six months.[2][12]

  • Visual Inspection: Without moving the container unnecessarily, visually check that the solid material is still covered by a layer of water.[5]

  • Documentation: Maintain a log sheet affixed to the container or in the laboratory safety binder, recording the date of each inspection and any actions taken.[4][13]

  • Rehydration Procedure: a. If the water level is low but the material is still visibly wet and there are no crystals on the exterior or in the cap threads, proceed with rehydration. b. In a chemical fume hood, carefully uncap the container. c. Slowly add distilled or deionized water until the solid is once again submerged. d. Securely recap the container. e. Record the date of rehydration on the inspection log.[13]

  • Unsafe Conditions: If at any point the this compound appears dry or crystals are visible on the outside of the container, do not proceed. Follow the emergency procedures outlined in the FAQ section.

Risk Management Workflow

The following diagram illustrates the logical workflow for managing this compound in the laboratory, from procurement to disposal.

PicricAcidWorkflow procurement Procurement - Purchase solution if possible - Minimum quantity receiving Receiving & Labeling - Label with date received - Label with date opened procurement->receiving storage Proper Storage - Cool, dry, ventilated area - Away from incompatibles receiving->storage inspection Routine Inspection (Every 6 months) storage->inspection use Safe Use in Lab - Use fume hood - Non-metal tools - Wear appropriate PPE inspection->use Hydrated rehydration Rehydration - Add deionized water inspection->rehydration Low Water emergency EMERGENCY - DO NOT TOUCH - Secure Area - Contact EHS inspection->emergency Dry or Crystallized use->storage disposal Hazardous Waste Disposal (Within 2 years) use->disposal No longer needed rehydration->storage

Caption: Workflow for the safe management of this compound in a laboratory setting.

References

Technical Support Center: Picric Acid Autofluorescence in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to picric acid-induced autofluorescence in immunofluorescence experiments.

Troubleshooting Guide

High background fluorescence in tissues fixed with this compound-containing fixatives, such as Bouin's solution, can obscure specific antibody signals. This guide provides step-by-step solutions to mitigate this issue.

Issue: High background fluorescence in the green and red channels after using a this compound-based fixative.

This is a common problem as residual this compound and formaldehyde-induced cross-linking can cause significant autofluorescence.

Solution 1: Removal of this compound

Residual this compound imparts a yellow color to the tissue and can contribute to background fluorescence. It is crucial to remove it before proceeding with immunolabeling.

Experimental Protocol: this compound Removal with Ethanol and Lithium Carbonate

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • This compound Removal Wash:

    • Immerse slides in a saturated solution of lithium carbonate in 70% ethanol. Prepare this by adding lithium carbonate to 70% ethanol until no more dissolves.

    • Incubate for up to 4 hours, or until the yellow color is no longer visible in the tissue. For older or densely stained tissues, longer incubation may be necessary.

    • Alternatively, wash with several changes of 50-70% ethanol for a few hours to overnight. Ethanol washes alone can be effective but may take longer.[1]

  • Rinsing: Wash the sections thoroughly in running tap water for 10-15 minutes to remove all traces of lithium carbonate and ethanol.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (antigen retrieval, blocking, antibody incubations).

Solution 2: Quenching of Aldehyde-Induced Autofluorescence

Bouin's solution also contains formaldehyde, which causes autofluorescence by forming Schiff bases. This can be quenched using chemical treatments.

Experimental Protocol: Ammonium Chloride Quenching

  • Timing: This step should be performed after rehydration and this compound removal, but before permeabilization and blocking.

  • Reagent Preparation: Prepare a 50 mM solution of ammonium chloride (NH₄Cl) in PBS.

  • Quenching Incubation: Immerse the slides in the 50 mM NH₄Cl solution for 15-20 minutes at room temperature.[2]

  • Rinsing: Wash the sections three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your immunofluorescence protocol.

Experimental Protocol: Sodium Borohydride Quenching

Sodium borohydride can reduce aldehyde-induced autofluorescence but should be used with caution as it can sometimes affect tissue integrity or antigenicity.

  • Timing: Perform this step after rehydration and this compound removal.

  • Reagent Preparation: Freshly prepare a solution of 0.1% to 1% sodium borohydride (NaBH₄) in PBS or Tris-buffered saline (TBS). The solution may fizz.

  • Quenching Incubation: Incubate sections for 10-30 minutes at room temperature.

  • Rinsing: Wash thoroughly with several changes of PBS to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence protocol.

Workflow for this compound-Fixed Tissue in Immunofluorescence

G cluster_prep Tissue Preparation cluster_quenching Autofluorescence Quenching cluster_staining Immunostaining Deparaffinization Deparaffinize and Rehydrate Picric_Acid_Removal This compound Removal (e.g., 70% EtOH + Li2CO3) Deparaffinization->Picric_Acid_Removal Wash_H2O Wash in Water Picric_Acid_Removal->Wash_H2O Quenching Quenching Step (e.g., 50mM NH4Cl in PBS) Wash_H2O->Quenching Wash_PBS Wash in PBS Quenching->Wash_PBS Antigen_Retrieval Antigen Retrieval Wash_PBS->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab

Workflow for preparing this compound-fixed tissues for immunofluorescence.

Frequently Asked Questions (FAQs)

Q1: Why is there so much autofluorescence with Bouin's-fixed tissue?

A1: Autofluorescence in Bouin's-fixed tissue arises from two main components of the fixative:

  • This compound: If not completely washed out, residual this compound can cause a yellow background, contributing to fluorescence.

  • Formaldehyde: This cross-linking agent reacts with amines in the tissue to form fluorescent Schiff bases, which have a broad emission spectrum.

Q2: Can I skip the this compound removal step?

A2: It is highly discouraged. Residual this compound can interfere with antibody binding and contribute to high background, making it difficult to obtain a clear signal. The yellow discoloration is a visual indicator that this compound is still present.

Q3: Will the treatments to remove this compound and quench autofluorescence affect antigenicity?

A3: The described methods are generally considered mild and compatible with immunofluorescence. However, the sensitivity of different epitopes to fixation and subsequent treatments can vary. It is always recommended to validate the protocol for your specific antibody and tissue type. If you suspect a loss of signal, you may need to optimize antigen retrieval methods after the quenching step.

Q4: I am still getting high background after these treatments. What else can I do?

A4: If background remains high, consider the following:

  • Blocking: Ensure your blocking step is adequate. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).

  • Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.

  • Washing Steps: Increase the duration and number of washes between antibody incubations to remove unbound antibodies.

  • Fluorophore Choice: If possible, use fluorophores in the far-red spectrum, as autofluorescence is typically lower at longer wavelengths.

Troubleshooting Decision Tree

G Start High Autofluorescence with This compound-Fixed Tissue Check_Yellow Is there a yellow discoloration? Start->Check_Yellow Remove_Picric Perform this compound Removal (e.g., EtOH/Li2CO3 wash) Check_Yellow->Remove_Picric Yes Quench_Aldehyde Perform Aldehyde Quenching (e.g., NH4Cl treatment) Check_Yellow->Quench_Aldehyde No Remove_Picric->Quench_Aldehyde Optimize_Staining Optimize Staining Protocol Quench_Aldehyde->Optimize_Staining Check_Blocking Increase Blocking Time/ Change Blocking Agent Optimize_Staining->Check_Blocking Background Still High Result_Good Problem Solved Optimize_Staining->Result_Good Signal Improved Titrate_Ab Titrate Primary and Secondary Antibodies Check_Blocking->Titrate_Ab Improve_Washes Increase Wash Steps Titrate_Ab->Improve_Washes Result_Bad Consider Far-Red Fluorophores or Alternative Fixation Improve_Washes->Result_Bad

Decision tree for troubleshooting this compound-induced autofluorescence.

Data Presentation

Currently, there is a lack of published, direct quantitative comparisons of different methods for reducing autofluorescence specifically in Bouin's-fixed tissues for immunofluorescence. The effectiveness of each method can be tissue- and antibody-dependent. The following table summarizes the qualitative effectiveness and key considerations for the methods described.

Treatment MethodTarget of ActionRelative Effectiveness (Qualitative)Key Considerations
Ethanol/Lithium Carbonate Wash Residual this compoundHighEssential for removing yellow discoloration. May require several hours.
Ammonium Chloride (50 mM) Aldehyde-induced Schiff basesModerate to HighGenerally mild and effective for quenching formaldehyde autofluorescence.
Sodium Borohydride (0.1-1%) Aldehyde-induced Schiff basesHighVery effective but can potentially damage tissue morphology or antigenicity. Use with caution.
Sudan Black B Lipofuscin and other autofluorescent pigmentsHighEffective at quenching lipofuscin, but can introduce its own background in far-red channels.

References

Technical Support Center: Bouin's Fixative Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor staining outcomes with Bouin's fixative.

Troubleshooting Guide: Poor Staining with Bouin's Fixative

This guide addresses common issues encountered during histological staining of tissues fixed in Bouin's solution.

ProblemPotential CauseRecommended Solution
Weak or No Staining Inadequate Fixation: Insufficient time in Bouin's solution can lead to poor preservation of cellular structures.[1][2]Ensure tissue is fixed for the appropriate duration, typically 4-18 hours, depending on tissue size.[3] For larger specimens, consider increasing fixation time.[4]
Over-fixation: Prolonged fixation (beyond 24-48 hours) can make tissues brittle and difficult to section, potentially affecting staining.[1][5]Transfer tissue to 70% ethanol for storage after the recommended fixation period.[5][6]
Antigen Masking: The cross-linking action of formaldehyde in Bouin's solution can mask antigenic sites.[7]Consider an antigen retrieval step before immunohistochemistry protocols to unmask epitopes.[7]
Residual Picric Acid: Failure to adequately remove the yellow this compound can interfere with subsequent staining.[8][9][10]Thoroughly wash the tissue in 50-70% ethanol or running tap water until the yellow color is completely gone before proceeding with staining.[3][10] Some protocols suggest using lithium carbonate solutions for washing.[4]
Yellow Background Staining Incomplete this compound Removal: Residual this compound from the fixative is the primary cause of a yellow background.[3][10]After deparaffinization and rehydration, rinse sections in running tap water until the yellow color disappears.[4] Alternatively, use several changes of 50-70% alcohol.[10]
Tissue Brittleness and Shrinkage Over-fixation: Leaving tissues in Bouin's solution for extended periods can cause them to become hard and brittle.[5]Adhere to recommended fixation times and transfer to 70% ethanol for long-term storage.[4][5]
Inherent Properties of Fixative: Bouin's solution contains this compound, which can cause tissue shrinkage.[7] However, the acetic acid component is intended to counteract this by causing swelling.[8]While some shrinkage is inherent, proper fixation times can minimize this artifact. For tissues particularly prone to shrinkage, consider alternative fixatives.
Formalin Pigment Artifacts Acidic Formalin: The formaldehyde in Bouin's solution can form an acidic environment, leading to the deposition of brown or black formalin pigment.[8][9]Treat sections with a saturated alcoholic this compound solution to remove the pigment.[11] Using buffered formalin as part of the fixative solution can also help prevent its formation.
Lysis of Red Blood Cells Acetic Acid Component: The acetic acid in Bouin's solution lyses red blood cells.[3][8]This is an expected outcome of using Bouin's fixative. If preservation of red blood cells is critical, consider using Hollande's solution, a modification of Bouin's that contains copper acetate to stabilize red blood cell membranes.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my tissue still yellow after processing and embedding?

A1: The persistent yellow color is due to residual this compound from the Bouin's fixative. It is crucial to thoroughly wash the tissue after fixation to remove the this compound. If the tissue block is still yellow, you can try to remove the color from the sections after deparaffinization and rehydration by rinsing with running tap water or alcohol solutions.[4][10]

Q2: Can I use Bouin's fixative for immunohistochemistry (IHC)?

A2: While Bouin's fixative provides excellent morphological detail, it can be challenging for IHC. The formaldehyde component can cause autofluorescence and mask epitopes.[7] An antigen retrieval step is often necessary to unmask the antigenic sites for antibody binding.[7]

Q3: What is the optimal fixation time for tissues in Bouin's solution?

A3: The ideal fixation time varies depending on the size and type of the tissue. For small biopsies, 4 to 8 hours is often sufficient.[9] Larger specimens may require up to 18-24 hours.[3] It is generally recommended not to exceed 24 hours of fixation to avoid making the tissue brittle.[9][12]

Q4: How should I store tissues that have been fixed in Bouin's solution?

A4: Tissues should not be stored in Bouin's solution long-term.[3][9] After the initial fixation period, they should be transferred to 70% ethanol for storage.[5][6]

Q5: I see a brown/black granular pigment in my sections. What is it and how can I remove it?

A5: This is likely formalin pigment, which can form due to the acidic nature of the formaldehyde in Bouin's solution.[8][11] You can treat the sections with a saturated alcoholic this compound solution to remove this pigment.[11]

Experimental Protocols

Bouin's Solution Preparation
ComponentVolume/Weight
Saturated Aqueous this compound750 ml
Formaldehyde (37-40%)250 ml
Glacial Acetic Acid50 ml
This formulation gives excellent results for tissues that will be subsequently stained with trichrome methods.[3]
Standard Fixation and Post-Fixation Washing Protocol
  • Fixation: Immerse fresh tissue specimens in Bouin's solution for 4-18 hours at room temperature. The volume of the fixative should be at least 10 times the volume of the tissue.

  • Post-Fixation Wash (Ethanol): Following fixation, transfer the tissues directly into 70% ethanol.[13] Change the ethanol several times until the yellow color from the this compound is no longer visible in the solution.

  • Post-Fixation Wash (Water): Alternatively, after fixation, wash the tissue in running tap water for several hours until the yellow color is completely removed before proceeding to dehydration steps.[4]

  • Dehydration and Embedding: After thorough washing, proceed with the standard protocol for dehydration through graded alcohols, clearing with xylene, and embedding in paraffin.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Staining Observed WeakStaining Weak or No Staining? Start->WeakStaining YellowBackground Yellow Background? WeakStaining->YellowBackground No FixationTime Check Fixation Time (4-18h) WeakStaining->FixationTime Yes TissueBrittle Tissue Brittle/Shrunk? YellowBackground->TissueBrittle No WashPicric Ensure Thorough Washing (Ethanol or Water) YellowBackground->WashPicric Yes PigmentArtifacts Pigment Artifacts? TissueBrittle->PigmentArtifacts No CheckOverfixation Review Fixation Duration (Avoid >24h) TissueBrittle->CheckOverfixation Yes End Staining Improved PigmentArtifacts->End No RemovePigment Treat with Alcoholic This compound PigmentArtifacts->RemovePigment Yes AntigenRetrieval Consider Antigen Retrieval (for IHC) FixationTime->AntigenRetrieval AntigenRetrieval->YellowBackground WashPicric->TissueBrittle CheckOverfixation->PigmentArtifacts RemovePigment->End

Caption: Troubleshooting workflow for poor staining with Bouin's fixative.

References

Technical Support Center: Managing Tissue Shrinkage with Picric Acid Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tissue shrinkage when using picric acid-based fixatives, such as Bouin's solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tissue shrinkage when using this compound-based fixatives?

A1: this compound is a coagulant fixative that precipitates proteins by forming salts, known as picrates, with their basic groups.[1][2] This rapid precipitation and protein coagulation is the primary mechanism of fixation but also inherently causes a significant amount of tissue shrinkage.[2][3][4][5]

Q2: How does Bouin's solution attempt to counteract this shrinkage?

A2: Bouin's solution is a compound fixative that includes glacial acetic acid and formaldehyde along with this compound.[6][7] The components are formulated to balance each other's effects: the tissue swelling caused by acetic acid helps to counteract the shrinking effect of this compound.[7][8] Similarly, the hardening effect of formaldehyde is offset by the softening action of this compound.[7][9]

Q3: What is the ideal fixation time to minimize shrinkage with Bouin's solution?

A3: To minimize shrinkage and prevent the tissue from becoming brittle, it is recommended to fix tissues in Bouin's solution for less than 24 hours.[1][2] For many tissues, the optimal fixation time is between 4 to 8 hours.[1] Smaller, delicate specimens may require as little as 3 hours, while larger tissues may need up to 12 hours for adequate fixation.[9] Exceeding a 24-hour fixation period is not recommended as it can lead to excessive hardening and shrinkage.[8][9]

Q4: Is it necessary to wash the tissue after fixation with a this compound-containing fixative?

A4: Yes, it is crucial to thoroughly wash the tissue after fixation to remove excess this compound.[1][7] Residual this compound can impart a yellow color to the tissue and may interfere with subsequent staining procedures.[8][10] Over time, it can also lead to the deterioration of tissue quality.[1]

Q5: What is the correct procedure for washing and storing tissues fixed in Bouin's solution?

A5: After fixation, tissues should be transferred to 70% ethanol to wash out the remaining this compound.[2][10][11] For long-term storage, tissues should be kept in 70% ethanol, not in the Bouin's solution itself.[1][2][12] Some protocols also suggest an initial rinse with running tap water for at least one hour before transferring to 70% alcohol.[12] To further minimize shrinkage during processing, a gradual dehydration schedule using a graded series of ethanol (e.g., 30%, 50%, 70%, 95%, 100%) is recommended.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Excessive Tissue Shrinkage Prolonged fixation time.Reduce the fixation time to the recommended 4-8 hours for most tissues, and do not exceed 24 hours.[1][9]
Hyperosmolar fixative solution.Ensure the fixative solution is isotonic or use an alternative fixative if shrinkage is a major concern for your specific tissue type.[13]
Rapid dehydration.After fixation, use a graded ethanol series for dehydration (e.g., 30%, 50%, 70%, 95%, 100%) to gradually remove water and minimize osmotic shock.[4]
Brittle and Hard Tissue Over-fixation.Limit the duration of fixation. Tissues become hard and difficult to section if left in Bouin's solution for too long.[2][14]
Poor Staining Results Residual this compound in the tissue.Ensure thorough washing with 70% ethanol after fixation to remove all yellow coloration from the tissue.[10]
Acid hydrolysis of DNA from prolonged fixation.If nuclear staining is critical, minimize fixation time as the acidic nature of Bouin's solution can damage DNA over time.[11]
Presence of Formalin Pigment Acidic formalin action on bloody tissues.While Bouin's solution is acidic, if formalin pigment is observed, it can be removed by treating sections with a saturated alcoholic solution of this compound or with alcoholic ammonium hydroxide.[15]

Quantitative Data on Tissue Shrinkage

The degree of tissue shrinkage can vary significantly depending on the fixative used. Below is a summary of findings from a study on murine brain tissue that quantified volume reduction after fixation.

Fixative Mean Shrinkage (%) Reference
Paraformaldehyde-lysine-periodate (PLP)68.1%[5][16][17]
4% Paraformaldehyde (PFA)60.2%[5][16][17]
10% Neutral Buffered Formalin (NBF)58.6%[5][16][17]
Zinc-based fixative33.5%[5][16][17]

Note: Another study reported that this compound alone can cause a linear cell shrinkage of approximately 40%.[18]

Experimental Protocols

Standard Bouin's Solution Fixation Protocol

This protocol is a general guideline for the fixation of tissues using Bouin's solution.

Materials:

  • Bouin's Solution (Saturated aqueous this compound, 40% formaldehyde, glacial acetic acid)

  • 70% Ethanol

  • Graded ethanols (30%, 50%, 95%, 100%) for processing

  • Tissue cassettes

  • Appropriate sized containers for fixation

Procedure:

  • Fixation: Immediately after dissection, place the tissue specimen in a container with at least 10-20 times its volume of Bouin's solution.[19] Ensure the tissue is no thicker than 5mm to allow for adequate penetration.[12] Fix for 4-8 hours at room temperature. Do not exceed 24 hours.

  • Washing: After fixation, transfer the tissue to a container of 70% ethanol. Change the ethanol several times over a few hours until the yellow color from the this compound is no longer leaching from the tissue.

  • Dehydration: For tissue processing, begin the dehydration process. To minimize shrinkage, use a graded series of ethanol. A sample dehydration schedule is as follows:

    • 30% Ethanol - 15 minutes

    • 50% Ethanol - 15 minutes

    • 70% Ethanol - 15 minutes

    • 80% Ethanol - 15 minutes

    • 90% Ethanol - 15 minutes

    • 95% Ethanol - 15 minutes

    • 100% Ethanol - 3 changes of 15 minutes each[4]

  • Clearing and Embedding: Proceed with your standard protocol for clearing (e.g., with xylene or a xylene substitute) and paraffin embedding.

Visualizations

FixationWorkflow cluster_prep Preparation cluster_fix Fixation (4-8 hours) cluster_wash Post-Fixation Washing cluster_process Processing Tissue Fresh Tissue Specimen Fixing Immerse tissue in Bouin's (10-20x volume) Tissue->Fixing Fixative Bouin's Solution Fixative->Fixing Wash Transfer to 70% Ethanol (Wash until clear) Fixing->Wash Dehydrate Graded Ethanol Dehydration Wash->Dehydrate Clear Clearing Agent Dehydrate->Clear Embed Paraffin Embedding Clear->Embed

Caption: Workflow for tissue fixation with Bouin's solution.

ShrinkageTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Excessive Tissue Shrinkage Cause1 Prolonged Fixation Problem->Cause1 Cause2 Hyperosmolar Fixative Problem->Cause2 Cause3 Rapid Dehydration Problem->Cause3 Solution1 Reduce Fixation Time (4-8 hours optimal) Cause1->Solution1 Solution2 Use Isotonic Fixative Cause2->Solution2 Solution3 Use Graded Ethanol Series Cause3->Solution3

Caption: Troubleshooting logic for excessive tissue shrinkage.

References

removing yellow discoloration from picric acid fixed tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with picric acid-fixed tissues. Below you will find detailed information on how to effectively remove the characteristic yellow discoloration that can interfere with subsequent staining and analysis.

Troubleshooting Guide

Issue: Persistent yellow color in tissues after fixation with this compound-containing fixatives (e.g., Bouin's solution).

Cause: Residual this compound in the tissue. This can interfere with staining procedures and may adversely affect tissue morphology over time.[1]

Solutions:

  • Ethanol Washing: this compound is more soluble in ethanol than in water, making ethanol washing an effective method for its removal.[2]

    • Recommended Protocol: After fixation, transfer tissues to 70% ethanol. Several changes of 70% ethanol may be required until the yellow color is no longer visible in the alcohol.[2][3][4] For a more rapid removal, some protocols suggest using 50% alcohol with constant agitation.[1]

  • Lithium Carbonate Treatment: The addition of a weak alkali like lithium carbonate can neutralize the this compound, forming soluble picrate salts that are easily washed out.

    • Recommended Protocol: Place the tissue in 70% ethyl alcohol saturated with lithium carbonate.[1] Tissues should be treated until the yellow color disappears, which typically takes about 4 hours for average-sized blocks.[1] For sections on slides, a few minutes in a saturated lithium carbonate solution is usually sufficient.[5]

  • Water Washing: While some older literature advises against water washing due to concerns about tissue swelling and loss of material, extensive washing in running tap water has been shown to have little effect on the final morphology and can be effective.[2]

    • Recommended Protocol: Wash the fixed tissue in running tap water, preferably overnight, before processing.[1][6] For sections, rinsing under running water for 5-30 minutes can also be effective.[7]

Issue: Yellow discoloration reappears in the paraffin block or on the slide.

Cause: Incomplete removal of this compound before paraffin embedding. Residual this compound can continue to affect the tissue even within the paraffin block.[1]

Solution:

  • Post-embedding treatment: If the tissue is still yellow in the paraffin block, you can treat the hydrated sections on the slide to remove the residual this compound before staining.[4] Immerse the slides in a weakly alkaline solution, such as a dilute carbonate solution, and then wash well with water.[2][4]

Issue: Staining results are suboptimal despite removing the yellow color.

Cause: this compound fixation can affect the staining properties of tissues, making them particularly receptive to acid dyes while potentially reducing the intensity of basic dyes.[2] Prolonged fixation in this compound can also hydrolyze DNA, which may affect nuclear staining.[2]

Solutions:

  • Mordanting: For certain stains, such as Masson's trichrome, this compound acts as a mordant, enhancing the staining intensity.[2] If you are using a staining method that benefits from a mordant, ensure the this compound is not completely removed before the staining step.

  • Adjust Staining Times: You may need to adjust the incubation times for your stains to compensate for the effects of this compound fixation.

  • Alternative Fixatives: If nuclear detail is critical, or if you are using basic dyes extensively, consider using an alternative fixative to Bouin's solution, such as 10% neutral buffered formalin.[6]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to remove the yellow discoloration from this compound-fixed tissues?

A1: Yes, it is highly recommended. Residual this compound can interfere with subsequent staining procedures, leading to undesirable color mixing (e.g., blue dyes appearing green).[7] Furthermore, leaving this compound in the tissue can adversely affect morphology over time, even within the paraffin block.[1]

Q2: What is the most effective method for removing the yellow color?

A2: Washing with 70% ethanol is a widely used and effective method because this compound is more soluble in ethanol than in water.[2] For a faster and more thorough removal, a solution of 70% ethanol saturated with lithium carbonate is often recommended.[1]

Q3: Can I wash the tissues with water instead of ethanol?

A3: Yes. Despite some historical concerns, washing in running tap water for several hours to overnight is an effective method for removing this compound and generally has little impact on the final tissue morphology.[1][2]

Q4: How long should I wash the tissues to remove the yellow color?

A4: The duration of the wash depends on the size of the tissue and the washing solution used.

  • 70% Ethanol: Several changes of the solution, until the ethanol remains clear. This can take from a few hours to several days for larger specimens.[1]

  • 70% Ethanol with Lithium Carbonate: Approximately 4 hours for average-sized blocks.[1]

  • Running Tap Water: Preferably overnight.[1]

Q5: What if my sections are already on slides and are still yellow?

A5: You can treat the deparaffinized and rehydrated sections on the slides. A brief treatment with a saturated aqueous solution of lithium carbonate or 80% ethanol for a few minutes should remove the yellow color.[5][8]

Q6: Will removing the this compound affect the quality of my trichrome stain?

A6: this compound acts as a mordant and enhances staining with acid dyes like those used in trichrome methods.[2] Therefore, for trichrome staining, it is common to either refix formalin-fixed sections in Bouin's solution before staining or ensure that not all this compound is washed out from Bouin's-fixed tissues to achieve brilliant staining.[2] If you are post-fixing with Bouin's, a brief rinse is usually sufficient before proceeding with the stain.

Data Presentation

The following table summarizes the common reagents and recommended protocols for removing yellow discoloration from this compound-fixed tissues.

ReagentConcentrationRecommended ProtocolTypical DurationNotes
Ethanol 70%Immerse tissue in several changes of 70% ethanol until the alcohol remains clear.[2][3]Hours to DaysThis compound is more soluble in ethanol than water.[2]
Ethanol 50%Wash specimens in several changes of 50% alcohol with constant agitation.[1]~1 hourAgitation is key for efficient removal.
Lithium Carbonate Saturated solution in 70% ethanolPlace tissue in the solution until the yellow color disappears.[1]~4 hoursNeutralizes this compound for easier removal.[1]
Running Tap Water N/AWash tissue in running tap water.[1][6]3 hours to overnightContrary to some older advice, this is generally safe for morphology.[2]
Sodium Thiosulfate 5%After treatment with 70% ethanol, place tissues in 5% sodium thiosulfate, then wash in running water.[9]Not specifiedAn alternative chemical treatment method.

Experimental Protocols & Workflows

Below are detailed methodologies and a visual workflow for the removal of yellow discoloration.

Protocol 1: Ethanol Wash for Tissue Blocks
  • After fixation in a this compound-containing fixative, remove the tissue and briefly rinse off excess fixative.

  • Place the tissue into a container with a sufficient volume of 70% ethanol to cover the specimen completely.

  • Change the 70% ethanol periodically (e.g., every few hours or daily for larger specimens) until the ethanol no longer appears yellow.

  • Once the yellow color is gone, proceed with routine tissue processing and embedding.

Protocol 2: Lithium Carbonate Wash for Tissue Blocks
  • Prepare a saturated solution of lithium carbonate in 70% ethanol.

  • After fixation, transfer the tissue directly into the saturated lithium carbonate solution.

  • Leave the tissue in the solution for approximately 4 hours, or until the yellow color has been completely removed.

  • Transfer the tissue to fresh 70% ethanol for a brief rinse.

  • Proceed with tissue processing.

Protocol 3: Treatment of Sections on Slides
  • Deparaffinize and rehydrate the sections to water as per standard protocols.

  • Immerse the slides in a saturated aqueous solution of lithium carbonate for 1-2 minutes.

  • Alternatively, immerse the slides in 80% ethanol for 2 minutes.[5]

  • Wash the slides thoroughly in running tap water.

  • Proceed with the desired staining protocol.

Experimental Workflow Diagram

G Fixation Fixation Washing Washing Fixation->Washing Post-Fixation Dehydration Dehydration Washing->Dehydration Proceed to Processing Rehydration Rehydration Destaining Destaining Rehydration->Destaining If yellow persists Staining Staining Destaining->Staining Proceed with Staining

Caption: Workflow for removing yellow discoloration from this compound-fixed tissues.

Signaling Pathway (Chemical Interaction)

The removal of this compound is primarily a physical process of dissolution, but the use of an alkali like lithium carbonate introduces a chemical neutralization step.

G PicricAcid This compound (in tissue) (Yellow, Insoluble) SolublePicricAcid Soluble this compound (in solution) PicricAcid->SolublePicricAcid Dissolves in LithiumPicrate Lithium Picrate (Soluble) PicricAcid->LithiumPicrate Neutralized by Ethanol Ethanol Ethanol->SolublePicricAcid LithiumCarbonate Lithium Carbonate LithiumCarbonate->LithiumPicrate WashedTissue Washed Tissue (Colorless) SolublePicricAcid->WashedTissue Washed out LithiumPicrate->WashedTissue Washed out

Caption: Chemical interaction for this compound removal.

References

Technical Support Center: Optimization of Picric Acid Concentration for Metallographic Etching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing picric acid concentration for metallographic etching.

Troubleshooting Guide

This guide addresses common issues encountered during metallographic etching with this compound solutions.

Problem 1: Poor or no etching response.

  • Possible Cause 1: Incorrect Etchant Composition. The concentration of this compound or other components may be unsuitable for the specific alloy.

  • Solution 1: Verify the etchant formulation. For common steels, a 4% solution of this compound in ethanol (Picral) is a good starting point.[1][2] For higher alloy steels, Vilella's reagent (1 g this compound, 5 mL HCl, 100 mL ethanol) may be more effective.[1][2]

  • Possible Cause 2: Inactive Etchant. The etchant may be old or depleted.

  • Solution 2: Prepare a fresh solution. Some this compound solutions, especially those with higher concentrations of nitric acid, should not be stored for long periods.[3]

  • Possible Cause 3: Improper Sample Preparation. The surface may not be adequately polished, or it may be contaminated.

  • Solution 3: Ensure the specimen is polished to a mirror-like finish and thoroughly cleaned and degreased before etching.[4]

  • Possible Cause 4: Insufficient Etching Time or Temperature. The etching parameters may be too mild.

  • Solution 4: Increase the etching time in small increments. For revealing prior-austenite grain boundaries, heating the etchant to around 80-85°C can be effective.[5]

Problem 2: Over-etching or pitting of the sample surface.

  • Possible Cause 1: Etchant Concentration is too High. A high concentration of this compound or other aggressive components (like HCl) can lead to excessive corrosion.

  • Solution 1: Dilute the etchant or reduce the concentration of the aggressive components. Start with a lower concentration and gradually increase if necessary.

  • Possible Cause 2: Etching Time is too Long. Prolonged exposure to the etchant will result in over-etching.

  • Solution 2: Reduce the etching time significantly. Monitor the surface visually (if possible) or perform timed trials on a dummy specimen.

  • Possible Cause 3: Etchant is too Aggressive for the Alloy. Some alloys are more susceptible to attack by certain etchants.

  • Solution 3: Consider a less aggressive etchant. For example, if Vilella's reagent is causing pitting, switch to Picral.

Problem 3: Difficulty in revealing prior-austenite grain boundaries.

  • Possible Cause 1: Inappropriate Etchant. Standard etchants like Nital or Picral may not be effective for this purpose.

  • Solution 1: Use a saturated aqueous solution of this compound containing a wetting agent.[1][5] Sodium dodecyl sulfate (SDS) is suitable for low and medium carbon steels, while sodium dodecylbenzene sulfonate (SDBS) is better for high carbon steels.[5][6] A small addition of HCl may also be necessary.[1][5]

  • Possible Cause 2: Incorrect Tempering Treatment. The heat treatment of the steel can significantly affect the ease of revealing prior-austenite grain boundaries.

  • Solution 2: A specific tempering treatment may be required to decorate the grain boundaries with carbides, making them more susceptible to etching. For some steels, tempering at 550°C for an extended period has been shown to be effective.[5]

  • Possible Cause 3: Etching Parameters are Not Optimized. Temperature and time are critical for this application.

  • Solution 3: Heat the saturated this compound solution to 80-85°C.[5] Use dummy specimens to optimize the etching time, which can range from a few minutes to longer durations depending on the steel.[5]

Problem 4: Staining or uneven etching.

  • Possible Cause 1: Contamination on the Sample Surface. Residual oils, grease, or polishing compounds can interfere with the etching process.

  • Solution 1: Thoroughly clean the sample with a suitable solvent (e.g., ethanol, acetone) and dry it completely before etching.

  • Possible Cause 2: Etchant Agitation is Insufficient or Excessive. Uneven flow of the etchant over the surface can lead to localized differences in etching rate.

  • Solution 2: Gently agitate the sample or the etchant during the process to ensure a uniform attack. Avoid vigorous agitation which can also lead to uneven results.

  • Possible Cause 3: Formation of an Etching Film. Some this compound etchants can form a film on the sample surface that inhibits further etching.

  • Solution 3: Swabbing the surface with cotton during etching can help remove this film and promote a more uniform etch. However, for revealing prior-austenite grain boundaries, this is not recommended as the film is crucial for the mechanism.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when working with this compound?

A1: this compound is a hazardous material that requires strict safety protocols.

  • Explosion Hazard: Dry this compound is explosive and sensitive to shock, friction, and heat.[7][8] Always ensure the this compound contains at least 10-15% water.[7]

  • Storage: Store in its original container, away from metals (except tin and aluminum), bases, and heat sources.[7][9][10] Do not use metal spatulas.[1][7] Regularly check for and prevent the drying out of the acid.[2]

  • Handling: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[7][11]

  • Disposal: Do not pour this compound waste down the drain, as it can form explosive metal picrates in the plumbing.[1][12] Dispose of it as hazardous waste according to your institution's guidelines.

Q2: What is the difference between Picral and Vilella's reagent?

A2: Both are common etchants containing this compound, but their composition and applications differ.

  • Picral: Typically a 4% solution of this compound in ethanol.[1][2] It is excellent for revealing ferrite, pearlite, and bainite structures in steels.[1][4] It generally does not attack ferrite grain boundaries.[3]

  • Vilella's Reagent: A mixture of 1 g this compound, 5 mL hydrochloric acid (HCl), and 100 mL ethanol.[1][2] The addition of HCl makes it more aggressive, and it is often used for higher alloy steels and tool steels.[1]

Q3: Can I reuse this compound etching solutions?

A3: It is generally not recommended to reuse this compound solutions for critical metallographic analysis. The etchant's composition and effectiveness can change with use as it becomes contaminated with metal ions and the active ingredients are consumed. For consistent and reproducible results, it is best to use a fresh solution for each batch of samples.

Q4: How do I know when the sample is sufficiently etched?

A4: The optimal etching time depends on the etchant, the material, and the desired features to be revealed. A properly etched surface will appear dull or frosty to the naked eye. The best approach is to etch in short intervals (e.g., 5-10 seconds), followed by rinsing, drying, and microscopic examination. Repeat this process until the desired microstructural details are clearly visible. Using a dummy specimen of the same material for initial trials is highly recommended to avoid over-etching your primary sample.[5]

Q5: What is the role of a wetting agent in this compound etching?

A5: A wetting agent, such as sodium dodecyl sulfate (SDS) or sodium dodecylbenzene sulfonate (SDBS), is crucial when using aqueous this compound solutions, particularly for revealing prior-austenite grain boundaries.[5][13] The wetting agent reduces the surface tension of the solution, allowing it to make more uniform contact with the specimen surface. This promotes a more even and controlled etch, which is essential for delineating fine features like grain boundaries.

Quantitative Data: this compound Etchant Compositions

Etchant NameCompositionTypical Application
Picral 4 g this compound in 100 mL EthanolRevealing pearlite, bainite, and spheroidized carbides in steels.[1][14]
Vilella's Reagent 1 g this compound, 5 mL HCl, 100 mL EthanolEtching higher alloy steels and tool steels.[1][2]
Alkaline Sodium Picrate 2 g this compound, 25 g Sodium Hydroxide, 100 mL WaterDarkening cementite in steels.[14] Use boiling.
Saturated Aqueous this compound Saturated this compound in Water + Wetting Agent (e.g., 1 g/100mL SDS or SDBS) + few drops of HClRevealing prior-austenite grain boundaries in martensitic steels.[5][15]
Noren's Reagent 5 g this compound, 135 mL Ethanol, 20 mL Water, 15 mL HCl, 1 g CuCl2Revealing cracks in the heat-affected zone of welds.[15]

Experimental Protocols

Protocol 1: General Purpose Etching with Picral

  • Sample Preparation:

    • Mount the specimen if necessary.

    • Grind the surface using successively finer abrasive papers.

    • Polish the specimen to a mirror-like finish using appropriate diamond or alumina suspensions.

    • Clean the polished surface with ethanol or acetone and dry thoroughly.

  • Etchant Preparation:

    • In a fume hood, carefully weigh 4 grams of wet this compound (ensure it is not dry).

    • Dissolve the this compound in 100 mL of ethanol in a glass beaker with gentle stirring.

  • Etching Procedure:

    • Immerse the prepared specimen in the Picral solution for 5-15 seconds. Gentle agitation is recommended.

    • Remove the specimen from the etchant and immediately rinse with running water.

    • Rinse with ethanol and dry with a stream of warm air.

  • Microscopic Examination:

    • Examine the etched surface under an optical microscope.

    • If the etch is too light, repeat the immersion for a few more seconds. If over-etched, the sample will need to be re-polished.

Protocol 2: Revealing Prior-Austenite Grain Boundaries

  • Sample Preparation:

    • Prepare the steel sample as described in Protocol 1. A tempering heat treatment may be required prior to polishing.[5]

  • Etchant Preparation:

    • In a fume hood, heat 100 mL of distilled water to 80-85°C.[5]

    • Add this compound to the hot water while stirring until no more will dissolve (a saturated solution).

    • Add 1 gram of a suitable wetting agent (SDS for low/medium carbon steel, SDBS for high carbon steel).[5][6]

    • Add 4-5 drops of concentrated HCl.[5][6]

  • Etching Procedure:

    • It is highly recommended to use a "dummy" specimen of the same material to "mature" the freshly prepared etchant for about 5 minutes.[5]

    • Immerse the actual specimen in the hot etchant. Do not swab the surface.

    • Etching time can vary significantly (from 1 to over 10 minutes). Start with a shorter duration (e.g., 2 minutes) and check the progress.

    • Once etched, rinse thoroughly with water, then ethanol, and dry.

  • Microscopic Examination:

    • Examine the surface for delineated prior-austenite grain boundaries. The martensitic matrix should have a low-contrast appearance.

Visualizations

TroubleshootingWorkflow Start Start Etching Issue Problem Identify Problem Start->Problem NoEtch Poor / No Etching Problem->NoEtch No visible effect OverEtch Over-etching / Pitting Problem->OverEtch Surface is pitted PAGB Can't Reveal Prior-Austenite Grain Boundaries Problem->PAGB Grain boundaries not visible UnevenEtch Staining / Uneven Etching Problem->UnevenEtch Patchy or stained CheckComp Check Etchant Composition & Freshness NoEtch->CheckComp ReduceConc Reduce Etchant Concentration / Time OverEtch->ReduceConc UsePAGBEtchant Use Saturated Aqueous This compound w/ Wetting Agent PAGB->UsePAGBEtchant CleanSample Thoroughly Clean Sample UnevenEtch->CleanSample CheckComp->NoEtch Incorrect/Old AdjustParams Adjust Time & Temperature CheckComp->AdjustParams Composition OK AdjustParams->NoEtch Incorrect CheckPolish Verify Sample Polishing & Cleaning AdjustParams->CheckPolish Still no etch CheckPolish->NoEtch Poorly prepared End Successful Etch CheckPolish->End Problem solved ReduceConc->OverEtch Still over-etched ReduceConc->End Problem solved OptimizeTemper Optimize Tempering Treatment UsePAGBEtchant->OptimizeTemper Still no boundaries UsePAGBEtchant->End Problem solved OptimizeTemper->End Problem solved ControlAgitation Control Etchant Agitation CleanSample->ControlAgitation Still uneven CleanSample->End Problem solved ControlAgitation->End Problem solved

Caption: Troubleshooting workflow for common this compound etching issues.

ExperimentalWorkflow Start Start SamplePrep 1. Sample Preparation (Grind, Polish, Clean) Start->SamplePrep EtchantPrep 2. Etchant Preparation (Select & Mix Reagents) SamplePrep->EtchantPrep Etching 3. Etching (Immerse/Swab, Timed) EtchantPrep->Etching RinseDry 4. Rinse & Dry Etching->RinseDry Microscopy 5. Microscopic Examination RinseDry->Microscopy Decision Evaluate Etch Quality Microscopy->Decision ReEtch Re-etch (short interval) Decision->ReEtch Under-etched RePolish Re-polish & Re-etch Decision->RePolish Over-etched End Finish Decision->End Optimal ReEtch->RinseDry RePolish->SamplePrep

References

Technical Support Center: Instability of Picrate Salts with Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with picric acid and its potential to form unstable heavy metal salts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a concern in the laboratory?

This compound (2,4,6-trinitrophenol) is a yellow crystalline solid used in various laboratory applications, including histology as a component in fixative solutions (like Bouin's solution) and in metallurgy as an etchant.[1] While stable when kept wet (typically with >30% water), it becomes a potent shock, heat, and friction-sensitive explosive when it dries out.[2][3] The primary hazard stems from its acidic nature; it readily reacts with many metals, as well as concrete and plaster, to form picrate salts that are often far more sensitive and dangerous than the acid itself.[1][4][5]

Q2: Which metals form the most dangerous picrate salts?

This compound can form highly unstable and shock-sensitive salts with a variety of heavy metals. Metals of high concern include lead, copper, zinc, iron, nickel, and mercury.[1][2] Lead picrate, in particular, is known to be extremely dangerous when dry and cannot be handled without explosive decomposition.[6] Contact with these metals, their oxides, or their salts can lead to the formation of explosive picrates.[1] Special care should be taken with older containers that may have metal-lined caps, as friction from opening the cap could detonate picrate crystals formed in the threads.[7][8]

Q3: How can I identify a potentially hazardous container of this compound?

A container of this compound should be considered potentially hazardous if it exhibits any of the following characteristics:

  • Dryness: The yellow crystals appear dry, powdery, or are not covered by a layer of water.[9] this compound with less than 10% water is considered unstable.[3]

  • Crystal Formation: There are visible crystals on the outside of the container, especially around the cap and threads.[5]

  • Age: The container is more than two years old.[1] Chemical manufacturing companies recommend disposal two years after opening.[2]

  • Metal Cap: The container has a metal cap or a metal-lined cap, which could have reacted with the acid to form shock-sensitive picrates.[1][7]

If you discover a container matching this description, DO NOT TOUCH, MOVE, OR ATTEMPT TO OPEN IT .[2][10]

Q4: What should I do if I discover a container of dried-out this compound?

If you find a container of this compound that you suspect is dry or has formed crystals around the cap, follow these emergency steps immediately:

  • Do Not Touch: Under no circumstances should you handle or attempt to open the container.[10] Moving it could provide enough shock or friction to cause a detonation.

  • Isolate the Area: Secure the area immediately and prevent unauthorized access.[2]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office or equivalent safety personnel immediately.[1][10] They are trained to handle these situations and will coordinate with bomb disposal experts if necessary.[8]

Q5: How does the presence of water affect the stability of picrate salts?

Water plays a crucial role in desensitizing both this compound and its salts. Hydrated picrate salts are generally less sensitive to friction, impact, and heat than their anhydrous (dry) counterparts.[11] For example, drop hammer tests on lead picrates showed high impact sensitivity, but low friction sensitivity, which was attributed to the presence of crystalline water.[12] Maintaining this compound in a wetted state (with at least 30% water) is the primary method for ensuring its safe handling and storage.[3]

Data Presentation

Relative Sensitivity of Metal Picrates
CompoundRelative Impact SensitivityNotes
This compound (Dry) HighHighly sensitive to heat, shock, and friction when dry.[1]
Lead Picrate Extremely HighConsidered more sensitive than this compound.[13] Anhydrous lead picrate is exceptionally dangerous.[6][11]
Copper Picrate Very HighKnown to form highly unstable and sensitive salts.[2][12]
Zinc Picrate Very HighKnown to form highly unstable and sensitive salts.[2][12]
Iron Picrate HighKnown to form sensitive salts.[1] Hydrated forms show lower sensitivity.
Nickel Picrate HighKnown to form sensitive salts.[2]
Calcium Picrate HighCan be formed by contact with concrete or plaster; sensitive to friction.[2][5]
Potassium Picrate Higher than this compoundLess sensitive than lead picrate but more sensitive than this compound.[13][14]
Ammonium Picrate Lower than this compoundAlso known as Dunnite; considered a relatively stable explosive.[11][15]

Note: Sensitivity can be significantly influenced by factors such as hydration state, crystal size, and purity.[11]

Experimental Protocols

Protocol 1: Safe Handling and Inspection of this compound

This protocol outlines the essential steps for safely managing this compound in the laboratory.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[10][16]

2. Designated Work Area:

  • Always handle this compound and its solutions within a certified chemical fume hood.[16]

  • Avoid using metal spatulas or tools; use plastic or ceramic instead.[2][16]

3. Storage:

  • Store this compound in its original container, which should be glass or plastic.[16] Never transfer it to a container with a metal cap.[1]

  • Keep the container in a cool, dry, well-ventilated area away from heat sources and incompatible materials (metals, bases, oxidizers, concrete).[2][9]

  • Label the container with the date received and the date opened.[10]

4. Regular Inspection (Every 3-6 Months):

  • Visually inspect the container without opening it. Check for a visible layer of water above the crystals.[5]

  • Check for any signs of dried crystals on the threads or exterior of the bottle.[5]

  • If the contents appear dry or crystals are visible on the threads, do not proceed. Treat it as a hazardous situation (see FAQ #4).

  • If the contents are wet and the container appears safe, gently rotate the bottle to ensure even hydration.[2]

  • If the water level is low but the material is still damp, carefully open the container inside a fume hood and add deionized water until a layer is visible above the solid.[5][9]

  • Before resealing, wipe the cap, threads, and bottleneck with a damp cloth to remove any residue.[4][16]

  • Document each inspection and any rehydration on a log sheet affixed to the container.[9]

5. Disposal:

  • Dispose of all this compound stocks that are more than two years old.[1]

  • Follow your institution's hazardous waste procedures. Waste this compound should be kept wet in a clearly labeled, sealed glass or plastic container.[4]

Protocol 2: Minor Spill Cleanup

This protocol is for small spills (<30 mL of solution or a few grams of wetted solid) inside a chemical fume hood by trained personnel. For larger spills or any spill outside a fume hood, evacuate and call EHS.[4]

1. Preparation:

  • Ensure you are wearing appropriate PPE (double-gloving is recommended).[1]

  • Notify others in the lab of the spill.[17]

2. Contain and Wet the Material:

  • Crucially, do not allow the spilled material to dry. Keep it wet at all times.[4]

  • If a solid has spilled, gently mist it with water to prevent dust formation and reduce explosion hazards. Do not sweep dry material.[1]

3. Absorb the Spill:

  • Use a damp spill pad, pillow, or other absorbent material (e.g., vermiculite) to absorb the spilled material.[4][17]

  • Carefully wipe up the spill area, working from the outside in.

4. Containerize Waste:

  • Place all contaminated absorbent materials into a compatible glass or plastic container.[1]

  • Add extra water to the container to ensure the waste remains fully wetted.[4]

  • Seal the container and label it clearly as "this compound Waste."[4]

5. Decontaminate Surfaces:

  • Thoroughly wash the spill site with soap and water after the material has been collected.[1]

6. Final Disposal:

  • Contact your institution's EHS department for immediate pickup of the hazardous waste container.[4]

Visualizations

Diagram 1: Formation of Hazardous Picrate Salts

PicricAcid This compound (C₆H₃N₃O₇) Reaction Contact / Reaction (especially when dry or in presence of moisture over time) PicricAcid->Reaction HeavyMetal Heavy Metal (e.g., Lead, Copper, Zinc) HeavyMetal->Reaction PicrateSalt Unstable Heavy Metal Picrate Salt (e.g., Lead Picrate) Reaction->PicrateSalt Hazard Increased Sensitivity to: - Shock - Friction - Heat PicrateSalt->Hazard

Caption: Reaction pathway showing the formation of sensitive heavy metal picrate salts.

Diagram 2: Emergency Workflow for Suspected Dry this compound

Start Suspected Dry this compound Container Identified (Crystals visible, old, metal cap) Stop CRITICAL STEP: DO NOT TOUCH, MOVE, OR OPEN THE CONTAINER Start->Stop Isolate Immediately Secure and Isolate the Area Stop->Isolate Notify Notify Lab Supervisor and Call EHS / Safety Office IMMEDIATELY Isolate->Notify Await Await Instructions from Trained Professionals Notify->Await

Caption: Emergency decision workflow upon discovery of a potentially hazardous this compound container.

Diagram 3: Factors Influencing Picrate Salt Instability

Detonation Detonation Potential Drying Dehydration (Loss of Water) Drying->Detonation Increases Sensitivity Metal Metal Type (Pb, Cu > others) Metal->Detonation Determines Sensitivity Heat Heat / Ignition Source Heat->Detonation Initiator Shock Physical Shock / Friction Shock->Detonation Initiator

Caption: Key factors that contribute to the instability and detonation risk of picrate salts.

References

Technical Support Center: Optimizing Picric Acid Penetration in Large Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving optimal picric acid penetration in large tissue samples for histological analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the fixation of large tissue samples with this compound-based fixatives.

Issue 1: Poor Fixation in the Center of Large Tissue Samples

Question: Why does the center of my large tissue sample appear soft, poorly preserved, and stain unevenly, while the outer edges are well-fixed?

Answer: This is a classic sign of inadequate fixative penetration. This compound, like many fixatives, penetrates tissue slowly. In large specimens, the fixative may not reach the central areas in time to prevent autolysis (self-digestion) and putrefaction.

Solutions:

  • Reduce Tissue Dimensions: The most critical factor is the thickness of the tissue. For optimal fixation, ensure that at least one dimension of the tissue block is no thicker than 3-5 mm.[1][2] If the sample is large, it should be sliced or "bread-loafed" at 5- to 10-mm intervals to increase the surface area exposed to the fixative.[3][4]

  • Increase Fixative Volume: A common oversight is an insufficient volume of fixative. The recommended ratio of fixative volume to tissue volume is at least 15:1 to 20:1.[1][5][6] This ensures that the concentration of the fixative remains adequate throughout the fixation process.

  • Agitation: Gentle agitation of the specimen in the fixative can enhance penetration.[6] Placing the container on a stir plate can facilitate this.[5]

  • Increase Fixation Time: While this compound fixes rapidly, larger or denser tissues require longer fixation times.[7][8] A 3 mm to 5 mm thick piece of tissue is typically well-fixed overnight (approximately 8-12 hours).[2] For larger specimens, this time may need to be extended. However, be cautious of over-fixation.

Issue 2: Tissue Brittleness and Difficulty Sectioning

Question: My tissue sample is hard, brittle, and difficult to section after fixation with a this compound-containing solution. What could be the cause?

Answer: Tissue brittleness is often a sign of over-fixation. Prolonged exposure to fixatives, especially acidic ones like those containing this compound, can lead to excessive cross-linking and hardening of the tissue.[7][8]

Solutions:

  • Optimize Fixation Time: Adhere to recommended fixation times based on tissue size. For many routine samples, 4-18 hours is sufficient.[9] Avoid leaving tissues in this compound fixatives for extended periods (e.g., several days).[2]

  • Transfer to Ethanol: After the primary fixation period, transfer the tissue to 70% ethanol for storage.[1][9][10] This will halt the fixation process and help to remove excess this compound.

  • Check Fixative Composition: this compound is often used in combination with other reagents, such as in Bouin's solution, to balance its effects.[11][12] Ensure your fixative is prepared correctly, as an imbalance of components can contribute to tissue hardening.

Issue 3: Tissue Shrinkage and Distortion

Question: I've noticed significant shrinkage and morphological distortion in my samples after this compound fixation. How can I minimize this?

Answer: this compound is known to cause some tissue shrinkage.[2][10][13] This is a consequence of its protein-coagulating properties.

Solutions:

  • Use a Compound Fixative: this compound is rarely used alone due to its tendency to cause shrinkage.[8][10] Formulations like Bouin's solution include acetic acid, which swells tissue, thereby counteracting the shrinking effect of this compound.[11]

  • Control Dehydration Steps: Rapid and harsh dehydration following fixation can exacerbate shrinkage.[14] Ensure a gradual transition through increasing concentrations of ethanol during tissue processing.

  • Isotonic Fixatives: While this compound fixatives are inherently not isotonic, ensuring that any subsequent solutions are buffered and isotonic can help minimize further cellular distortion.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal thickness for tissue samples being fixed with this compound?

A1: For optimal penetration, tissue sections should be no more than 3-5 mm thick.[1][2] For larger specimens, it is crucial to section them to meet this requirement.

Q2: How long should I fix my tissue in a this compound-based fixative like Bouin's solution?

A2: Fixation time is dependent on the size of the tissue. For a 3-5 mm thick sample, fixation for 4-18 hours is generally recommended.[9] Small biopsies may require as little as 4-6 hours, while larger specimens may need up to 24 hours.[1][11][13] It is important not to prolong fixation beyond what is necessary to avoid tissue hardening and acid hydrolysis of DNA.[2]

Q3: Why is my tissue bright yellow after fixation, and do I need to remove the color?

A3: this compound imparts a yellow color to tissues.[8][10] It is essential to remove this residual this compound before processing, as it can interfere with staining.[10][11] This is typically done by washing the tissue in several changes of 70% ethanol until the yellow color no longer leaches out.[1][9]

Q4: Can I store my tissue in a this compound fixative long-term?

A4: No, long-term storage in acidic fixatives like Bouin's solution is not recommended. It can lead to tissue brittleness and the hydrolysis of nucleic acids.[2][13] After the initial fixation period, tissues should be transferred to 70% ethanol for storage.[1][9]

Q5: Are there any tissues for which this compound fixation is particularly recommended?

A5: Yes, this compound-containing fixatives like Bouin's solution are highly recommended for tissues where delicate and soft structures need to be preserved, such as gastrointestinal tract biopsies, endocrine tissues, and animal embryos.[9] It is also excellent for preserving glycogen.[9][10] The resulting fixation often provides excellent results for subsequent trichrome staining.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound fixation.

ParameterRecommendationRationale
Tissue Thickness ≤ 3-5 mmTo ensure complete and even penetration of the fixative.
Fixative to Tissue Volume Ratio 15:1 to 20:1To prevent depletion of the fixative and ensure its effectiveness.[1][5][6]
Fixation Time (Bouin's Solution) 4 - 24 hoursDependent on tissue size; prevents under- or over-fixation.[1][9][11][13]
Post-Fixation Wash Multiple changes of 70% EthanolTo remove residual yellow this compound which can interfere with staining.[1][9][10]
Storage Solution 70% EthanolTo halt the fixation process and for long-term storage.[1][9]

Experimental Protocols

Protocol: Fixation of Large Tissue Samples Using Bouin's Solution

Bouin's solution is a compound fixative that balances the effects of its components to provide excellent morphological preservation.[11][12]

Composition of Bouin's Solution:

  • Saturated Aqueous this compound (approx. 1.2%): 750 ml

  • Formaldehyde (37-40% solution): 250 ml

  • Glacial Acetic Acid: 50 ml

Procedure:

  • Grossing: Immediately after dissection, trim the tissue sample to a maximum thickness of 3-5 mm in at least one dimension. For larger organs, make parallel slices through the tissue, ensuring not to cut all the way through if orientation is important.

  • Immersion: Place the trimmed tissue in a container with at least 15-20 times its volume of Bouin's solution. Ensure the tissue is fully submerged and not folded or touching the sides of the container where penetration might be impeded.

  • Fixation: Allow the tissue to fix for 4-24 hours at room temperature. The exact time will depend on the size and density of the tissue. Gentle agitation during this period is recommended.

  • Washing: After fixation, transfer the tissue to a container of 70% ethanol. Wash with several changes of 70% ethanol until the yellow color of the this compound is no longer visible in the alcohol.

  • Storage: For short or long-term storage, keep the tissue in 70% ethanol at 4°C. The tissue is now ready for standard processing and embedding.

Visualizations

experimental_workflow cluster_pre_fixation Pre-Fixation cluster_fixation Fixation cluster_post_fixation Post-Fixation tissue_collection 1. Tissue Collection grossing 2. Grossing (≤ 5mm thick) tissue_collection->grossing immersion 3. Immersion in Bouin's Solution (20:1 volume ratio) grossing->immersion fixation 4. Fixation (4-24 hours) immersion->fixation washing 5. Washing in 70% Ethanol fixation->washing storage 6. Storage in 70% Ethanol washing->storage processing 7. Tissue Processing storage->processing

Caption: Experimental workflow for this compound fixation.

troubleshooting_pathway action_node action_node problem_node problem_node start Poor Fixation Quality? center_soft Center of Tissue Soft? start->center_soft brittle Tissue Brittle? center_soft->brittle No reduce_thickness Reduce Thickness to <5mm Increase Fixative Volume center_soft->reduce_thickness Yes shrunk Tissue Shrunk? brittle->shrunk No optimize_time Reduce Fixation Time Transfer to 70% EtOH brittle->optimize_time Yes use_bouins Use Compound Fixative (e.g., Bouin's Solution) shrunk->use_bouins Yes good_fixation Good Fixation shrunk->good_fixation No reduce_thickness->good_fixation optimize_time->good_fixation use_bouins->good_fixation

Caption: Troubleshooting decision tree for this compound fixation.

References

what to do if picric acid crystallizes around container lid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance with crystallized picric acid, do not touch the container and contact your institution's Environmental Health & Safety (EHS) office or local emergency services.

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who may encounter crystallized this compound.

Troubleshooting Guide: Crystallization of this compound

If you observe crystals around the lid of a this compound container, or if the acid inside appears dry, follow these steps immediately.

IMMEDIATE ACTIONS:

  • DO NOT TOUCH OR MOVE THE CONTAINER. Any friction or shock to a container of dry this compound can cause an explosion.[1][2][3] Crystals may have formed in the threads of the cap, and attempting to open it could be extremely dangerous.[1]

  • Secure the Area: Immediately restrict access to the area where the container is located.[3]

  • Notify Personnel: Alert everyone in the immediate vicinity and your laboratory supervisor.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or the relevant safety authority immediately. They are trained to handle such situations.[4]

  • Provide Information: Be prepared to provide details about the container, including its age if known.

If Crystals are on the Exterior of a Sealed Container:

  • If it is safe to do so without moving the container, you can lightly mist the external crystals with water from a spray bottle. This should only be done after the area is secured and you have been advised to do so by EHS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a hazard when it crystallizes?

A1: this compound, or 2,4,6-trinitrophenol, is a yellow crystalline solid used in various laboratory applications.[3] While it is relatively safe when hydrated with at least 30% water, it becomes a powerful explosive when it dries out (less than 10% water).[2][5][6] Dry this compound is highly sensitive to shock, friction, and heat.[2][5][6]

Q2: How can I tell if my this compound has become dangerous?

A2: Visually inspect the container without moving it. Signs of danger include:

  • Visible crystals of this compound on the outside of the container or around the lid.

  • The contents of the container appearing as a dry, crystalline solid rather than a wet slurry.

Q3: Can I rehydrate the this compound myself?

A3: No. Do not attempt to open the container or rehydrate the this compound yourself. This is an extremely hazardous operation that should only be performed by trained professionals, such as a bomb squad or a specialized hazardous materials team.[1][7]

Q4: What happens when this compound reacts with other materials?

A4: this compound can form highly sensitive and explosive metal picrate salts when it comes into contact with metals such as copper, lead, zinc, and iron.[2][8] It can also form dangerous salts with ammonia and concrete.[2][8] For this reason, never use metal spatulas or store this compound in containers with metal caps.[6]

Q5: How should I store this compound to prevent crystallization?

A5: To prevent this compound from drying out:

  • Always ensure it is stored with a layer of water on top.

  • Inspect your inventory of this compound regularly (e.g., every six months) to check the water level and look for any signs of crystallization.

  • Store in its original container in a cool, dry, and well-ventilated area, away from heat sources.[9]

  • Dispose of this compound that is more than two years old.[9]

Data Presentation

The hazard level of this compound is directly related to its water content. The following table summarizes these hazard levels based on available safety information.

Water Content (% by weight)Hazard ClassificationProperties and Risks
> 30%Flammable SolidConsidered relatively safe to handle with standard precautions.[2]
10% - 30%Dangerously ReactiveIncreased sensitivity to shock, friction, and heat.[2]
< 10%High ExplosiveExtremely sensitive to shock, friction, and heat; poses a severe explosion hazard.[2][5][6]
DryHigh ExplosiveHighly unstable and can be detonated by slight disturbances.[2]

Detonation Velocity:

ExplosiveTest Density (g/cm³)Detonation Velocity (m/s)
This compound1.707,350[10]
Ammonium Picrate (Dunnite)1.607,150[10]

Experimental Protocols

Note: The following is an overview of a professional decontamination and rehydration protocol and is not intended to be performed by laboratory personnel. This information is for educational purposes to understand the process undertaken by trained professionals.

Professional Decontamination and Rehydration Protocol Overview

  • Site Assessment and Isolation: The trained professionals will first assess the situation and establish a secure perimeter.

  • Remote Procedures: If possible, robotic or remote handling equipment will be used to minimize risk to personnel.

  • Wetting of External Crystals: If crystals are present on the exterior of the container, they will be wetted remotely with a fine mist of water.

  • Container Immersion: In some cases, the entire container may be submerged in a larger vessel of water. This allows water to slowly penetrate the cap threads and rehydrate the contents. To enhance this process, ice may be added to the water to cause the container to shrink slightly, aiding water ingress. This process can take several days.[11]

  • Remote Opening: Once the contents are believed to be sufficiently wetted, the container will be opened remotely.

  • Verification and Neutralization: The contents will be verified to be fully rehydrated. The this compound may then be neutralized to a non-explosive form before disposal.

  • Disposal: The rehydrated or neutralized this compound will be disposed of as hazardous waste according to regulations.

Visualizations

PicricAcidSafetyWorkflow start This compound Container in Storage visual_inspection Routine Visual Inspection (Do Not Move Container) start->visual_inspection crystals_detected Crystals Observed Around Lid or Contents Appear Dry? visual_inspection->crystals_detected no_crystals Contents are a Wet Slurry No Crystals Visible crystals_detected->no_crystals No immediate_action IMMEDIATE ACTION crystals_detected->immediate_action Yes continue_monitoring Continue Routine Monitoring (e.g., every 6 months) no_crystals->continue_monitoring do_not_touch DO NOT TOUCH OR MOVE THE CONTAINER immediate_action->do_not_touch secure_area Secure and Evacuate the Immediate Area do_not_touch->secure_area notify_supervisor Notify Laboratory Supervisor secure_area->notify_supervisor contact_ehs Contact Institutional EHS or Emergency Services notify_supervisor->contact_ehs ehs_response EHS/Professional Response Team Arrives contact_ehs->ehs_response

Caption: Decision workflow for handling this compound with suspected crystallization.

References

Validation & Comparative

A Comparative Guide to Picric Acid and Formalin Fixation for Optimal Tissue Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial step of tissue fixation is paramount for preserving cellular architecture and ensuring the reliability of subsequent histological analyses. The choice of fixative can profoundly impact the morphological detail and the integrity of biomolecules within a tissue sample. This guide provides an objective comparison between two commonly used fixatives: picric acid-based solutions and formalin-based solutions, with a focus on their effects on tissue morphology, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Fixatives

Formalin , most commonly used as 10% neutral buffered formalin (NBF), is a cross-linking fixative.[1] Its primary component, formaldehyde, forms methylene bridges between proteins, effectively creating a stable, cross-linked network that preserves tissue structure.[2][3] This process is non-selective, linking various amino acid residues and thereby maintaining the spatial relationships of cellular components.[4] While this cross-linking provides excellent structural preservation, it can also mask antigenic sites, which may necessitate antigen retrieval techniques for successful immunohistochemistry.[3][4]

This compound , a key component of fixatives like Bouin's solution, acts as both a coagulant and an additive fixative.[5][6] It coagulates proteins by forming salts (picrates) with basic protein groups, which disrupts electrostatic and hydrogen bonds.[6][7] This coagulation helps to preserve cytoplasmic and nuclear details. This compound penetrates tissues well and can preserve glycogen effectively.[1][8] However, it can also cause tissue shrinkage and may hydrolyze nucleic acids if fixation is prolonged.[5][8]

Performance Comparison: this compound vs. Formalin

The choice between this compound and formalin fixation often depends on the specific tissue type and the intended downstream applications. Below is a summary of their performance based on key morphological parameters.

FeatureThis compound-Based Fixatives (e.g., Bouin's Solution)Formalin-Based Fixatives (e.g., 10% NBF)
Tissue Shrinkage Can cause a considerable amount of shrinkage.[7][8] However, in some formulations like Bouin's, the swelling effect of acetic acid can counteract some of the shrinkage caused by this compound.[9][10]Generally causes less tissue shrinkage compared to this compound alone.[8][11] However, some studies have noted relative shrinkage in tissues fixed with 10% formalin, observed as spaces between muscle fibers or dilation of sinusoidal spaces.[12][13]
Preservation of Nuclear Detail Provides excellent preservation of nuclear details, making it suitable for assessing nuclear architecture.[11] However, prolonged exposure can lead to hydrolysis of DNA.[5][8] Formalin fixation provides good nuclear chromatin detail.[14][15]
Preservation of Cytoplasmic Detail Bouin's solution, in particular, is noted for preserving soft and delicate tissue structures well.[9] It can lead to less cytoplasmic shrinkage of certain cell types.[14][15]Provides adequate preservation of cytoplasmic detail.[9]
Staining Tissues fixed in this compound-based solutions are particularly receptive to acid dyes, resulting in brilliant staining with methods like Masson's trichrome.[5][16] The yellow color imparted by this compound must be removed before staining.[8][16]Compatible with a wide range of routine histological stains, including Hematoxylin and Eosin (H&E).[17]
Immunohistochemistry (IHC) Generally considered less suitable for IHC as it can result in autofluorescence due to the this compound and may not preserve all antigens as effectively as formalin.[10][14][15]The standard fixative for IHC, although the cross-linking can mask epitopes, often requiring antigen retrieval steps to restore immunoreactivity.[3][4][18]
Suitability for Specific Tissues Recommended for soft and fragile tissues like testis, liver, and brain, as well as for gastrointestinal biopsies and endocrine tissues.[12][16]A versatile and widely used fixative suitable for a broad range of tissues.[9][17] It is considered the best fixative for the nervous system.[17]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for tissue fixation and subsequent morphological analysis, highlighting the critical initial step of choosing an appropriate fixative.

Tissue_Fixation_Workflow General Workflow for Tissue Fixation and Morphological Analysis cluster_Fixation Fixation cluster_Processing Processing cluster_Analysis Analysis Tissue_Collection Tissue Collection Fixative_Choice Choice of Fixative Tissue_Collection->Fixative_Choice Picric_Acid This compound-Based (e.g., Bouin's Solution) Fixative_Choice->Picric_Acid Delicate Tissues, Trichrome Staining Formalin Formalin-Based (e.g., 10% NBF) Fixative_Choice->Formalin Routine Histology, IHC Fixation_Process Tissue Immersion in Fixative Picric_Acid->Fixation_Process Formalin->Fixation_Process Dehydration Dehydration (Ethanol Series) Fixation_Process->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding in Paraffin Block Infiltration->Embedding Sectioning Microtomy (Sectioning) Embedding->Sectioning Staining Histological Staining (e.g., H&E, Trichrome) Sectioning->Staining IHC Immunohistochemistry Sectioning->IHC Microscopy Microscopic Examination Staining->Microscopy IHC->Microscopy Data_Analysis Morphological Analysis Microscopy->Data_Analysis

Tissue Fixation and Analysis Workflow

Experimental Protocols

Below are detailed protocols for the preparation of 10% Neutral Buffered Formalin and Bouin's Solution.

Protocol 1: Preparation of 10% Neutral Buffered Formalin (NBF)

Materials:

  • Formaldehyde (37-40% solution)

  • Distilled water

  • Sodium Phosphate, monobasic (NaH2PO4)

  • Sodium Phosphate, dibasic (Na2HPO4), anhydrous

  • Graduated cylinders

  • Glass bottle for storage

Procedure:

  • To prepare 1 liter of 10% NBF, measure 900 ml of distilled water.[19]

  • Add 4.0 g of Sodium Phosphate, monobasic (NaH2PO4) to the water and stir until dissolved.[19]

  • Add 6.5 g of Sodium Phosphate, dibasic (Na2HPO4), anhydrous, and stir until dissolved.[19]

  • Add 100 ml of 37-40% formaldehyde solution.[19]

  • Mix the solution thoroughly.

  • Store the solution at room temperature in a tightly sealed and clearly labeled bottle.[20]

Tissue Fixation with 10% NBF:

  • Ensure the tissue specimen is no thicker than 3-4 mm to allow for complete penetration of the fixative.[21]

  • Use a volume of fixative that is at least 10-20 times the volume of the tissue.[21]

  • Fixation time should be a minimum of 24 hours, but can be longer depending on the tissue size and type.[2][21] Avoid over-fixation (greater than 48 hours) as it can negatively impact immunohistochemistry.[18]

  • After fixation, tissues can be transferred to 70% ethanol for storage or processed directly for paraffin embedding.[2]

Protocol 2: Preparation of Bouin's Solution

Materials:

  • Saturated aqueous solution of this compound (approximately 1.2%)

  • Formaldehyde (37-40% solution)

  • Glacial Acetic Acid

  • Graduated cylinders

  • Glass bottle for storage

Procedure:

  • To prepare 1 liter of Bouin's Solution, combine the following:

    • 750 ml of saturated aqueous this compound solution.[19][22]

    • 250 ml of 37-40% formaldehyde solution.[19][22]

    • 50 ml of glacial acetic acid.[19][22]

  • Mix the components well.

  • Store in a tightly sealed glass bottle at room temperature.

Tissue Fixation with Bouin's Solution:

  • Immerse the tissue in Bouin's solution for 4-18 hours.[16] For delicate tissues, fixation for less than 24 hours is ideal.[9]

  • Following fixation, it is crucial to wash the tissue thoroughly to remove the excess yellow color from the this compound. This is typically done with several changes of 70% ethanol.[6][8]

  • Tissues should not be stored in Bouin's solution long-term. After washing, they should be stored in 70-80% ethanol.[9]

Conclusion

Both formalin and this compound-based fixatives are valuable tools in histology, each with distinct advantages and disadvantages. Formalin, particularly 10% NBF, is a versatile, all-purpose fixative that provides excellent structural preservation and is the standard for most immunohistochemical applications. This compound-containing fixatives, such as Bouin's solution, excel in preserving delicate tissues and enhancing the quality of certain stains like Masson's trichrome, though they may be less suitable for immunohistochemistry. The optimal choice of fixative ultimately depends on the specific research question, the nature of the tissue being studied, and the downstream analytical methods to be employed. A thorough understanding of the properties of each fixative is essential for obtaining high-quality, reproducible results in morphological studies.

References

A Safer and Superior Alternative to Picric Acid for Masson's Trichrome Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their Masson's trichrome staining protocols, this guide provides a comprehensive comparison of traditional picric acid-based methods with safer, more effective alternatives. This guide will objectively evaluate performance, provide detailed experimental protocols, and present supporting data to facilitate the transition to improved laboratory practices.

Performance Comparison: this compound vs. Alternatives

Modern digital pathology techniques, utilizing image analysis software such as ImageJ with color deconvolution plugins, allow for the quantitative assessment of stained tissues by measuring the area and intensity of specific colors.[7] This approach can be used to objectively compare the efficacy of different staining protocols.

Table 1: Performance Characteristics of this compound and Alternatives in Masson's Trichrome Stain

Performance MetricTraditional Method (this compound/Bouin's Solution)Alternative Method (Citrate Buffer)Alternative Method (Gram's Iodine)
Collagen Staining (Blue/Green) Strong blue or green staining. The yellow hue from this compound can sometimes result in a less pure blue.[6]Reported to result in more intense and differentiated trichrome stain.[5]Produces slides with superior staining qualities compared to Bouin's solution.[5]
Muscle & Cytoplasm (Red) Vibrant red staining. Post-fixation with Bouin's can lead to an orange hue in muscle and cytoplasm.[6]Results in a more intense and differentiated red stain.[5]Leads to a more intense and differentiated red stain.[5]
Nuclear Staining (Black) Clear black staining with Weigert's hematoxylin.Clear black staining with Weigert's hematoxylin.Clear black staining with Weigert's hematoxylin.
Overall Staining Quality Good differentiation, but can produce a flatter appearance with an overall blue tint if not post-fixed.[5]Reported as superior, with brighter and more differentiated staining.[5]Reported as superior, with brighter and more differentiated staining.[5]
Safety Highly hazardous; explosive when dry, toxic.[1][2][3][4]Non-hazardous.Low hazard.
Protocol Complexity Requires careful handling and storage of a hazardous chemical.Simple to prepare and use; can be enhanced with microwave irradiation.Simple to prepare and use.

Experimental Protocols

The following protocols provide a detailed methodology for the traditional Masson's trichrome stain using Bouin's solution and for the recommended safer alternatives.

Traditional Masson's Trichrome Protocol with Bouin's Solution (this compound)

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.

Solutions:

  • Bouin's Solution:

    • Saturated this compound: 75 ml

    • Formaldehyde (40%): 25 ml

    • Glacial Acetic Acid: 5 ml

  • Weigert's Iron Hematoxylin:

    • Solution A: 1g Hematoxylin in 100 ml 95% Ethanol

    • Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated HCl

    • Working Solution: Mix equal parts of Solution A and B.

  • Biebrich Scarlet-Acid Fuchsin Solution:

    • 90 ml 1% aqueous Biebrich Scarlet

    • 10 ml 1% aqueous Acid Fuchsin

    • 1 ml Glacial Acetic Acid

  • Phosphomolybdic-Phosphotungstic Acid Solution:

    • 2.5g Phosphomolybdic Acid

    • 2.5g Phosphotungstic Acid

    • 100 ml distilled water

  • Aniline Blue Solution:

    • 2.5g Aniline Blue

    • 2 ml Glacial Acetic Acid

    • 100 ml distilled water

  • 1% Acetic Acid Solution:

    • 1 ml Glacial Acetic Acid

    • 99 ml distilled water

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Post-fix in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[7]

  • Rinse in running tap water for 5-10 minutes to remove the yellow color.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes.

  • Stain in Aniline Blue solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% Acetic Acid solution for 2-5 minutes.

  • Dehydrate quickly through graded alcohols, clear in xylene, and mount.

This compound-Free Masson's Trichrome Protocol with Citrate Buffer

This protocol utilizes a citrate buffer as a mordant, often in conjunction with microwave irradiation, to replace Bouin's solution.

Solutions:

  • Citrate Buffer (0.1 M, pH 6.0):

    • Solution A: 21.01g Citric Acid Monohydrate in 1 L distilled water.

    • Solution B: 29.41g Sodium Citrate Dihydrate in 1 L distilled water.

    • Working Solution: Add approximately 8 ml of Solution A to 92 ml of Solution B and adjust pH to 5.9-6.0.

  • Other staining solutions (Weigert's Hematoxylin, Biebrich Scarlet-Acid Fuchsin, etc.) are the same as in the traditional protocol.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Place slides in a coplin jar filled with Citrate Buffer.

  • Microwave for 1 minute at high power.

  • Allow slides to cool in the buffer.

  • Rinse in distilled water.

  • Proceed with staining from step 4 of the traditional protocol (Weigert's iron hematoxylin).

This compound-Free Masson's Trichrome Protocol with Gram's Iodine

This protocol uses Gram's iodine as a post-fixation step.[5]

Solutions:

  • Gram's Iodine:

    • Iodine: 1g

    • Potassium Iodide: 2g

    • Distilled Water: 300 ml

  • Other staining solutions are the same as in the traditional protocol.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Post-fix in Gram's iodine for 10 minutes.

  • Rinse in tap water.

  • Decolorize with 5% sodium thiosulfate for 1 minute.

  • Wash in running tap water for 5 minutes.

  • Rinse in distilled water.

  • Proceed with staining from step 4 of the traditional protocol (Weigert's iron hematoxylin).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the traditional and alternative Masson's trichrome staining protocols.

Traditional_Workflow cluster_prep Preparation cluster_postfix Post-Fixation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Bouins Bouin's Solution (this compound) Deparaffinize->Bouins Wash1 Rinse in Tap Water Bouins->Wash1 Hematoxylin Weigert's Hematoxylin Wash1->Hematoxylin Wash2 Wash & Rinse Hematoxylin->Wash2 Biebrich Biebrich Scarlet- Acid Fuchsin Wash2->Biebrich Rinse1 Rinse Biebrich->Rinse1 Differentiate1 Phosphomolybdic- Phosphotungstic Acid Rinse1->Differentiate1 Aniline Aniline Blue Differentiate1->Aniline Rinse2 Rinse Aniline->Rinse2 Differentiate2 1% Acetic Acid Rinse2->Differentiate2 Dehydrate Dehydrate, Clear, & Mount Differentiate2->Dehydrate

Traditional Masson's Trichrome Workflow with this compound.

Alternative_Workflows cluster_prep Preparation cluster_postfix_alt Alternative Post-Fixation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Citrate Citrate Buffer (with Microwave) Deparaffinize->Citrate Iodine Gram's Iodine Deparaffinize->Iodine Hematoxylin Weigert's Hematoxylin Citrate->Hematoxylin Wash_Iodine Rinse & Decolorize Iodine->Wash_Iodine Wash_Iodine->Hematoxylin Wash2 Wash & Rinse Hematoxylin->Wash2 Biebrich Biebrich Scarlet- Acid Fuchsin Wash2->Biebrich Rinse1 Rinse Biebrich->Rinse1 Differentiate1 Phosphomolybdic- Phosphotungstic Acid Rinse1->Differentiate1 Aniline Aniline Blue Differentiate1->Aniline Rinse2 Rinse Aniline->Rinse2 Differentiate2 1% Acetic Acid Rinse2->Differentiate2 Dehydrate Dehydrate, Clear, & Mount Differentiate2->Dehydrate

This compound-Free Masson's Trichrome Workflows.

Conclusion

The evidence strongly supports the adoption of this compound-free alternatives for Masson's trichrome staining. Both Gram's iodine and citrate buffer, particularly when combined with microwave antigen retrieval techniques, offer safer and more effective methods for achieving high-quality trichrome staining.[5] These alternatives not only eliminate the significant risks associated with this compound but have also been reported to yield superior staining results, characterized by more vibrant and better-differentiated colors. For laboratories focused on safety, efficiency, and high-quality results, transitioning to a this compound-free Masson's trichrome protocol is a scientifically sound and responsible decision.

References

Citrate Buffer as a Mordant Substitute for Picric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and effective alternatives in histological staining, the substitution of hazardous reagents is a critical step forward. This guide provides a detailed comparison of citrate buffer as a substitute for picric acid, traditionally used as a mordant or pre-treatment in various staining protocols, most notably Masson's trichrome. While this compound has a long history of use, its explosive nature in a dry state and potential for DNA hydrolysis present significant laboratory hazards.[1]

This comparison delves into the performance, mechanisms, and protocols for both reagents, supported by available experimental evidence.

Performance and Qualitative Comparison

Citrate buffer has emerged as a viable and safer alternative to this compound-containing fixatives like Bouin's solution for pre-treatment in Masson's trichrome staining.[2][3] Anecdotal and qualitative evidence from various studies suggests that pre-treating formalin-fixed, paraffin-embedded tissue sections with a heated citrate buffer solution can yield staining results that are comparable, and in some cases superior, to those achieved with this compound.[3]

The primary advantages of using citrate buffer include:

  • Enhanced Safety: Eliminates the significant explosion hazard associated with dry this compound.[2]

  • Reduced Toxicity: Avoids the use of a toxic and potentially DNA-damaging chemical.[1]

  • Improved Staining Quality (in some cases): Some studies report that citrate buffer pre-treatment produces slides with superior staining qualities in the Masson's trichrome procedure.[3]

Mechanism of Action: A Tale of Two Reagents

The term "mordant" is often used loosely in the context of this compound and citrate buffer in these staining procedures. A true mordant is typically a polyvalent metal ion that forms a coordination complex with the dye and the tissue. Neither this compound nor citrate buffer fits this classical definition. Instead, they act as staining enhancers through different mechanisms.

This compound:

This compound is believed to enhance the staining of acid dyes by forming picrates with basic amino acids in tissue proteins.[4] This reaction increases the affinity of these proteins for anionic (acid) dyes, resulting in a more intense and vibrant stain.[4] It also acts as a fixative, precipitating proteins and preserving tissue structure.[4]

Citrate Buffer:

The mechanism by which heated citrate buffer enhances staining in trichrome methods is thought to be analogous to its well-documented role in heat-induced epitope retrieval (HIER) for immunohistochemistry.[5][6] The process involves heating the tissue sections in the buffer at a specific pH (typically around 6.0).[6] This is believed to break the protein cross-links formed during formalin fixation, unmasking staining sites and allowing for better penetration and binding of the dyes.[5]

Data Presentation: A Comparative Overview

As noted, the literature lacks direct quantitative, side-by-side comparisons of staining intensity. The following table provides a qualitative and characteristic comparison based on available information.

FeatureThis compound (in Bouin's Solution)Citrate Buffer (with heat)
Primary Function Staining Enhancer, FixativeStaining Enhancer (similar to HIER)
Safety Profile High Hazard: Explosive when dry, toxic.Low Hazard: Non-explosive, low toxicity.
Staining Quality Excellent, the traditional standard.Generally considered comparable to superior.[3]
Mechanism Forms picrates with basic amino acids.[4]Breaks protein cross-links.[5]
Protocol Complexity Requires careful handling and disposal.Simple, requires a heat source.
Common Stains Masson's Trichrome, Van GiesonMasson's Trichrome

Experimental Protocols

Masson's Trichrome Stain with this compound (Bouin's Solution) Pre-treatment

This protocol is a standard method for tissues that were not originally fixed in Bouin's solution.

Reagents:

  • Bouin's Solution (Saturated aqueous this compound, formalin, glacial acetic acid)

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

  • Pre-treatment: Place slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[2]

  • Wash in running tap water until the yellow color disappears.

  • Rinse in distilled water.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

  • Stain in aniline blue solution for 5-10 minutes.

  • Rinse briefly in 1% acetic acid solution.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount.

Masson's Trichrome Stain with Citrate Buffer Pre-treatment

This protocol substitutes the hazardous Bouin's solution with a safer citrate buffer pre-treatment.

Reagents:

  • 10mM Sodium Citrate Buffer, pH 6.0

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

  • Pre-treatment: Place slides in a staining jar filled with 10mM Sodium Citrate Buffer, pH 6.0. Heat in a microwave oven or water bath to 95-100°C and maintain for 10-20 minutes.[6]

  • Allow the slides to cool in the citrate buffer for 20 minutes at room temperature.

  • Rinse in distilled water.

  • Proceed with the standard Masson's Trichrome staining protocol from step 5 (staining with Weigert's iron hematoxylin) as described above.

Van Gieson Stain

It is important to note that in the Van Gieson stain, this compound is an integral component of the staining solution itself, not just a pre-treatment. Therefore, a direct substitution with citrate buffer in the same manner as for Masson's trichrome is not a standard practice. The this compound in the Van Gieson solution acts as a counterstain for muscle and cytoplasm (staining them yellow) while the acid fuchsin stains collagen red. A modified protocol that does not use this compound would fundamentally be a different stain.

Visualizing the Workflow

experimental_workflow cluster_picric This compound Pre-treatment cluster_citrate Citrate Buffer Pre-treatment p1 Deparaffinize & Rehydrate p2 Incubate in Bouin's Solution p1->p2 p3 Wash p2->p3 p4 Proceed to Staining p3->p4 c1 Deparaffinize & Rehydrate c2 Heat in Citrate Buffer c1->c2 c3 Cool c2->c3 c4 Proceed to Staining c3->c4 mechanism_of_action cluster_picric_acid This compound Mechanism cluster_citrate_buffer Citrate Buffer Mechanism (Proposed) pa1 This compound pa2 Basic Amino Acids in Proteins pa1->pa2 pa3 Formation of Picrates pa2->pa3 pa4 Increased Affinity for Acid Dyes pa3->pa4 pa5 Enhanced Staining pa4->pa5 cb1 Citrate Buffer + Heat cb2 Formalin-induced Protein Cross-links cb1->cb2 cb3 Breakage of Cross-links cb2->cb3 cb4 Unmasking of Staining Sites cb3->cb4 cb5 Improved Dye Penetration & Binding cb4->cb5 cb6 Enhanced Staining cb5->cb6

References

A Comparative Analysis of Histological Fixatives: Bouin's Solution vs. 10% Neutral Buffered Formalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize tissue preservation for histological analysis, the choice of fixative is a critical first step. While 10% neutral buffered formalin (NBF) is the most ubiquitously used fixative in histology, Bouin's solution, a compound fixative, offers distinct advantages for specific applications, particularly in the preservation of delicate structures and for achieving superior staining in certain techniques.

This guide provides an objective comparison of Bouin's solution and 10% NBF, presenting experimental data, detailed protocols, and visual aids to inform the selection of the most appropriate fixative for your research needs.

At a Glance: Key Differences

FeatureBouin's Solution10% Neutral Buffered Formalin
Composition Picric Acid, Formaldehyde, Acetic AcidFormaldehyde (~4%), Phosphate Buffer, Water
Primary Advantages Excellent for soft, delicate tissues; Superior nuclear and cytoplasmic staining with H&E; Ideal for trichrome stains; Lyses red blood cells.[1][2][3]Good all-purpose fixative; "Forgiving" with fixation times; Compatible with most routine stains and immunohistochemistry (IHC).[3][4]
Primary Disadvantages Generally unsuitable for immunohistochemistry (IHC) and electron microscopy; Causes tissue shrinkage; this compound poses safety hazards (explosive when dry).[1][5][6][7]Can form formalin pigment; Slower penetration and fixation compared to Bouin's.[1][8]
Recommended Applications Gastrointestinal tract biopsies, endocrine tissues, embryonic tissues, and tissues for trichrome staining.[1][2][9]Routine surgical pathology and autopsy tissues for H&E staining and many IHC applications.[9][10]

In-Depth Comparison: Performance and Applications

Bouin's solution, a mixture of this compound, formaldehyde, and acetic acid, offers a unique balance of effects.[1] The formaldehyde component cross-links proteins, while the this compound precipitates them, leading to excellent preservation of nuclear and cytoplasmic detail.[1] The acetic acid lyses red blood cells, which can be advantageous for visualizing tissue architecture without obstruction from erythrocytes.[1][3]

One of the most cited advantages of Bouin's solution is its superiority for trichrome staining , a technique used to differentiate collagen from muscle and cytoplasm.[1][6][11][12] Tissues fixed in Bouin's solution exhibit vibrant and well-defined staining of these components.[2] In contrast, while NBF-fixed tissues can be used for trichrome staining, they often require a post-fixation or mordanting step with Bouin's solution to achieve comparable results.[1][13]

For the preservation of soft and delicate tissues , such as those from the gastrointestinal tract or embryonic studies, Bouin's solution is often preferred due to its ability to maintain tissue structure with minimal distortion.[1][3][14]

However, the advantages of Bouin's solution are application-specific. For immunohistochemistry (IHC) , 10% NBF is generally the superior choice. The extensive protein cross-linking caused by the components of Bouin's solution can mask antigenic sites, leading to weak or false-negative staining.[6][7][11][15] While some studies have reported successful IHC on Bouin's-fixed tissues, it often requires extensive antigen retrieval techniques and may not be as reliable as with NBF.

Furthermore, Bouin's solution is not recommended for electron microscopy as the this compound can damage ultrastructural details.[1][3][14] The inherent safety risks associated with this compound, which is explosive when dry, also necessitate careful handling and disposal procedures.[5][6]

Quantitative Data Summary

The following table summarizes findings from a comparative study on rat testicular tissue fixation, highlighting the nuanced differences in morphological preservation between the two fixatives.

Morphological Feature10% Neutral Buffered FormalinBouin's SolutionP-value
Nuclear Chromatin Detail High-quality cytological detailsNuclear chromatin clearing and clumpingP=0.03[7][11]
Cytoplasmic Shrinkage of Seminiferous Tubule Germ Cells More pronounced shrinkageLess cytoplasmic shrinkageP=0.001[6][7][11]
Suitability for Trichrome Staining Suitable, may require mordantingMore suitable[6][7][11]N/A
Suitability for Immunohistochemistry (Vimentin) Slightly superior expression qualityUnsuitable[6]N/A

Experimental Protocols

Preparation of Fixatives

10% Neutral Buffered Formalin

  • Reagents:

    • Formaldehyde (37-40% solution): 100 ml

    • Distilled water: 900 ml

    • Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

    • Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

  • Procedure:

    • Dissolve the sodium phosphate salts in the distilled water.

    • Add the formaldehyde solution and mix well.

    • The final pH should be approximately 7.0.[10]

Bouin's Solution

  • Reagents:

    • This compound, saturated aqueous solution (~1.2%): 750 ml

    • Formaldehyde (37-40% solution): 250 ml

    • Glacial acetic acid: 50 ml

  • Procedure:

    • Combine the this compound solution, formaldehyde, and glacial acetic acid.

    • Mix thoroughly. The solution is stable and can be stored at room temperature.[2]

Tissue Fixation Workflow

The following diagram illustrates a typical workflow for tissue fixation and processing with both Bouin's solution and 10% NBF.

G cluster_0 Tissue Collection cluster_1 Fixation cluster_2 Post-Fixation Washing cluster_3 Processing & Embedding cluster_4 Staining Tissue Fresh Tissue Sample Bouins Bouin's Solution (4-18 hours) Tissue->Bouins Option 1 NBF 10% Neutral Buffered Formalin (Minimum 24 hours) Tissue->NBF Option 2 Wash_Bouins 70% Ethanol (Multiple changes to remove this compound) Bouins->Wash_Bouins Processing Dehydration, Clearing, Paraffin Infiltration & Embedding NBF->Processing Wash_Bouins->Processing Stain_Bouins H&E, Trichrome Processing->Stain_Bouins Stain_NBF H&E, IHC, Special Stains Processing->Stain_NBF

A generalized workflow for tissue fixation and processing.

Fixation Mechanism: A Visual Representation

The chemical interactions of the fixative components with tissue proteins are fundamental to their function. The following diagram illustrates the differing primary mechanisms of Bouin's solution and 10% NBF.

G cluster_0 Bouin's Solution cluster_1 10% Neutral Buffered Formalin Picric_Acid This compound Protein_B Tissue Proteins Picric_Acid->Protein_B coagulates Formaldehyde_B Formaldehyde Formaldehyde_B->Protein_B cross-links Acetic_Acid Acetic Acid Acetic_Acid->Protein_B swells RBC_Lysis Red Blood Cell Lysis Acetic_Acid->RBC_Lysis Coagulation Protein Coagulation (Preserves Structure) Protein_B->Coagulation Crosslinking_B Methylene Bridges (Stabilizes Structure) Protein_B->Crosslinking_B Formaldehyde_N Formaldehyde Protein_N Tissue Proteins Formaldehyde_N->Protein_N cross-links Buffer Phosphate Buffer pH_Control Maintains Neutral pH (Prevents Formalin Pigment) Buffer->pH_Control Crosslinking_N Methylene Bridges (Primary Fixation) Protein_N->Crosslinking_N

Primary mechanisms of action for Bouin's and NBF.

Conclusion

The choice between Bouin's solution and 10% neutral buffered formalin is not a matter of one being universally "better," but rather which is more "fit for purpose." For studies requiring superior morphological detail in delicate tissues and exceptional results with trichrome stains, Bouin's solution offers clear advantages. However, for routine histological analysis, and particularly for research involving immunohistochemistry, 10% neutral buffered formalin remains the gold standard due to its broad compatibility and reliable performance. A thorough understanding of the strengths and weaknesses of each fixative, as outlined in this guide, is paramount for obtaining high-quality, reproducible data in histological research.

References

Navigating Beyond Picric Acid: A Guide to Safer Alternatives for Organic Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

For decades, picric acid (2,4,6-trinitrophenol) has been a stalwart in the organic chemistry laboratory, particularly for the purification of organic bases such as amines and alkaloids through the formation of crystalline picrate salts. However, the significant and well-documented hazards associated with this compound—namely its potential for explosive decomposition when dry and the formation of highly sensitive metallic picrate salts—have necessitated a shift towards safer laboratory practices. This guide provides a comprehensive comparison of viable, safer alternatives to this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their purification needs.

The Perils of this compound: A Necessary Prelude

This compound's utility stems from its ability to form stable, crystalline salts with a wide range of organic bases. These salts can often be readily purified by recrystallization, a common and powerful technique in organic synthesis. However, when the water content of this compound drops below 30%, it is classified as a high explosive, sensitive to shock, heat, and friction.[1] Furthermore, it readily forms dangerously explosive salts with many metals, including common laboratory materials like lead, copper, and zinc.[1] These safety concerns have led to stringent regulations on its use and storage, prompting the chemical community to seek alternatives that offer comparable efficacy without the inherent risks.

Safer Alternatives: A Comparative Analysis

A variety of acidic reagents can serve as effective replacements for this compound in the purification of organic bases. These alternatives, which include carboxylic acids, sulfonic acids, and other nitrophenolic compounds, offer a significantly improved safety profile while still enabling the formation of crystalline salts suitable for purification. The choice of a specific alternative will depend on factors such as the nature of the compound to be purified, the desired solubility characteristics of the salt, and the overall purification strategy.

A selection of commonly recommended and investigated alternatives is presented below, with a focus on their applications in forming crystalline salts with organic bases.

Alternative ReagentClassAdvantagesDisadvantagesSuitable for
Oxalic Acid Dicarboxylic AcidReadily available, inexpensive, forms well-defined crystalline salts with many amines.[2][3][4]Can sometimes form salts with low solubility in common organic solvents, potentially making recrystallization challenging.[3] Toxic.Primary, secondary, and tertiary amines; alkaloids.[4][5]
L-(+)-Tartaric Acid Dicarboxylic AcidChiral, allowing for the potential resolution of racemic mixtures of bases. Forms crystalline salts.[2][3]The chiral nature may be an unnecessary complication if racemate resolution is not the goal.Chiral and achiral amines.
Fumaric Acid Dicarboxylic AcidForms crystalline salts, generally low toxicity.[3]May have limited solubility in some organic solvents.Organic bases.
p-Toluenesulfonic Acid (TsOH) Sulfonic AcidStrong acid, forms highly crystalline salts that are often soluble in organic solvents suitable for recrystallization.[3][6]Can be corrosive.A wide range of organic bases.
Methanesulfonic Acid Sulfonic AcidStrong acid, often yields crystalline salts.[3]Corrosive liquid.Organic bases.
Styphnic Acid NitrophenolStructurally similar to this compound, forms crystalline salts.[7][8][9]Also an explosive compound, though potentially less sensitive than this compound. Its safety advantage is debatable and requires careful handling.[9][10]Organic bases.
3,5-Dinitrosalicylic Acid (DNSA) NitrophenolCan form crystalline salts.[11]Limited data on its general applicability for purifying a wide range of bases. Also a nitroaromatic compound, requiring careful handling.Potentially useful for specific applications, but less established than other alternatives.
Hydrochloric Acid (HCl) Mineral AcidReadily available, inexpensive, forms hydrochloride salts which are often crystalline.[2][6]The resulting salts can sometimes be hygroscopic. Anhydrous conditions may be required for optimal crystallization.[6]Amines and other organic bases.

Experimental Protocols: A Practical Guide

The successful implementation of these alternatives hinges on the appropriate experimental procedure. Below are generalized protocols for the formation and purification of crystalline salts of organic bases using safer acidic reagents.

General Protocol for Salt Formation and Recrystallization
  • Dissolution of the Crude Base: Dissolve the impure organic base in a suitable organic solvent. Common choices include ethers (like diethyl ether or MTBE), alcohols (such as ethanol or isopropanol), or chlorinated solvents (like dichloromethane). The choice of solvent will depend on the solubility of both the free base and the resulting salt.

  • Preparation of the Acid Solution: In a separate flask, prepare a solution of the chosen acidic reagent in a suitable solvent. This could be the same solvent used for the base or a different one in which the acid is soluble. For solid acids, this will involve dissolving the solid. For liquid acids, dilution may be necessary.

  • Salt Formation: Slowly add the acid solution to the solution of the organic base with stirring. The formation of a precipitate (the salt) may be immediate. If no precipitate forms, the solution can be cooled, or a co-solvent in which the salt is less soluble can be added to induce crystallization.

  • Isolation of the Crystalline Salt: Collect the crystalline salt by filtration, for example, using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Recrystallization: To further purify the salt, dissolve it in a minimal amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to promote the formation of well-defined crystals. Insoluble impurities can be removed by hot filtration before cooling.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Liberation of the Free Base (Optional): If the purified free base is the desired final product, the purified salt can be dissolved in water and treated with a base (e.g., sodium hydroxide, sodium carbonate) to regenerate the free base, which can then be extracted with an organic solvent.

Logical Workflow for Selecting a Purification Agent

The selection of an appropriate purifying agent is a critical step in the experimental design. The following diagram illustrates a logical workflow to guide this decision-making process.

Purification_Agent_Selection start Start: Impure Organic Compound safety_check Is this compound Use Justified and Controlled? start->safety_check alternatives Evaluate Safer Alternatives safety_check->alternatives No stop_picric Consider this compound (Last Resort) safety_check->stop_picric Yes (Strict Protocols) carboxyl_sulfonic Carboxylic or Sulfonic Acids (e.g., Oxalic, TsOH) alternatives->carboxyl_sulfonic other_nitro Other Nitrophenols (e.g., Styphnic Acid) (Caution: Still Energetic) alternatives->other_nitro mineral_acid Mineral Acids (e.g., HCl) alternatives->mineral_acid experimental_test Perform Small-Scale Test Crystallizations carboxyl_sulfonic->experimental_test other_nitro->experimental_test mineral_acid->experimental_test optimization Optimize Recrystallization Conditions experimental_test->optimization end Purified Compound optimization->end no_picric No yes_picric Yes (Strict Protocols)

Caption: Decision workflow for selecting a purification agent.

Conclusion

The transition away from this compound for the routine purification of organic compounds is a critical step towards enhancing laboratory safety. A range of effective and safer alternatives is readily available, with carboxylic and sulfonic acids being particularly noteworthy for their broad applicability and favorable safety profiles. While other nitrophenolic compounds like styphnic acid exist, their use should be approached with caution due to their own potential hazards. By carefully considering the properties of the compound to be purified and the characteristics of the available acidic reagents, researchers can select an appropriate alternative to this compound, thereby achieving their purification goals without compromising safety. The adoption of these safer practices is not merely a matter of compliance but a fundamental aspect of responsible scientific conduct.

References

performance of different fixatives for connective tissue staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their histological analyses of connective tissue, the choice of fixative is a critical first step that significantly impacts the quality and reliability of staining results. This guide provides an objective comparison of the performance of commonly used fixatives, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

The preservation of tissue architecture and the antigenicity of cellular components are paramount for accurate downstream analysis. Different fixatives employ distinct mechanisms to stabilize tissue, which in turn affects the staining characteristics of various connective tissue elements like collagen, elastin, and reticular fibers. This comparison focuses on the performance of Neutral Buffered Formalin (NBF), Bouin's Solution, and Carnoy's Fixative, three widely utilized fixatives in histology.

Performance Comparison of Fixatives

The efficacy of a fixative can be evaluated based on several parameters, including the preservation of tissue morphology, the intensity and specificity of the stain, and the integrity of antigenic sites for immunohistochemical applications. The following tables summarize quantitative and qualitative data from studies comparing the performance of different fixatives for common connective tissue staining methods.

Masson's Trichrome Staining

Masson's trichrome is a classic staining technique used to differentiate collagen fibers from muscle and other elements. The quality of trichrome staining is highly dependent on the initial fixation step.

FixativeStaining Quality (Collagen)Morphological PreservationKey Findings
Neutral Buffered Formalin (10%) Good, but may require post-fixation or mordanting for optimal results.[1][2]Excellent preservation of overall tissue structure.[3]While widely used, NBF alone can sometimes result in less intense blue/green staining of collagen compared to other fixatives.[1][2] Post-fixation with Bouin's solution can significantly enhance the differentiation of collagen fibers.[1][2]
Bouin's Solution Excellent, produces vibrant and well-differentiated collagen staining.[1][2][4]Good, but can cause some tissue shrinkage.[5][6]Traditionally considered a superior fixative for trichrome staining, providing strong and clear results.[1][2][7] The picric acid component is thought to enhance dye binding.[6]
Carnoy's Fixative Good, provides adequate staining.Good preservation of nuclear detail, but can cause significant tissue shrinkage and hardening.[8]Its rapid fixation and dehydration properties can be advantageous in certain applications, but the potential for morphological distortion should be considered.[8][9]

A quantitative study on canine intestinal tissue for Masson's trichrome staining showed no obvious differences between NBF and Bouin's solution as primary fixatives. However, post-fixation with Bouin's solution was found to be a critical step for achieving better-differentiated staining, increasing the distinction between collagen fibers and other components.[1][2]

Verhoeff-Van Gieson (VVG) Staining for Elastic Fibers

The VVG stain is the most common method for visualizing elastic fibers, which are crucial components of tissues like skin, lungs, and blood vessels.

FixativeStaining Quality (Elastic Fibers)Morphological PreservationKey Findings
Neutral Buffered Formalin (10%) Good to Excellent.Excellent.NBF is a reliable fixative for VVG staining, providing clear visualization of elastic fibers.[10]
Bouin's Solution Good.Good, with some potential for shrinkage.[10]Provides satisfactory results for elastic fiber staining.
Carnoy's Fixative Good.Good nuclear detail, but can cause tissue distortion.[10]Can be used for VVG staining, but the effects on overall tissue morphology should be monitored.

A study on rabbit aorta demonstrated that for Verhoeff's stain, Neutral Buffered Formalin gave the best results at 37°C, while Bouin's and Carnoy's fixatives provided good results across a range of temperatures (4°C, 25°C, 37°C, and 60°C).[10]

Immunohistochemistry (IHC) for Connective Tissue Proteins

The preservation of epitopes is crucial for the successful immunodetection of specific connective tissue proteins like different types of collagen and elastin.

FixativeAntigenicity PreservationMorphological PreservationKey Findings
Neutral Buffered Formalin (10%) Variable; often requires antigen retrieval techniques.[9][11]Excellent.[3]The cross-linking nature of formalin can mask epitopes, necessitating antigen retrieval methods which can sometimes damage delicate tissue structures.[9]
Bouin's Solution Good for some antigens.Good.Can provide good results for IHC, but its acidic nature may not be suitable for all antibodies.
Carnoy's Fixative Excellent for many antigens, often without the need for antigen retrieval.[9]Good, but can cause shrinkage.[8][9]Studies have shown Carnoy's to be a superior fixative for the immunohistochemical analysis of type I and type III collagen, elastin, laminin, α-SMA, and vimentin in tissue-engineered constructs.[9]

In a study on tissue-engineered vascular grafts, Carnoy's fixation resulted in good overall tissue preservation and adequate results for the immunohistochemical staining of several key connective tissue proteins, outperforming formalin fixation which required destructive antigen retrieval methods.[9]

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. The following are representative methodologies for the key experiments cited.

Masson's Trichrome Staining Protocol

This protocol is a standard procedure for Masson's Trichrome staining.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Alcohol: 2 changes, 3 minutes each.

    • 95% Alcohol: 2 changes, 3 minutes each.

    • 70% Alcohol: 1 change, 3 minutes.

    • Running tap water: 5 minutes.

  • Mordanting (if formalin-fixed):

    • Immerse slides in Bouin's solution at 56-60°C for 1 hour.[12]

    • Allow to cool and wash in running tap water until the yellow color disappears.[12]

  • Nuclear Staining:

    • Weigert's iron hematoxylin working solution: 10 minutes.[12]

    • Wash in running tap water: 10 minutes.

    • Rinse in distilled water.

  • Cytoplasmic and Muscle Fiber Staining:

    • Biebrich scarlet-acid fuchsin solution: 5 minutes.[12]

    • Rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Phosphomolybdic-phosphotungstic acid solution: 10-15 minutes.[12]

    • Aniline blue solution: 5 minutes.[12]

  • Dehydration and Mounting:

    • 1% Acetic acid: 1 minute.

    • 95% Alcohol: 2 changes, 1 minute each.

    • 100% Alcohol: 2 changes, 1 minute each.

    • Xylene: 2 changes, 2 minutes each.

    • Mount with a permanent mounting medium.

Verhoeff-Van Gieson (VVG) Staining Protocol

This protocol is a standard procedure for visualizing elastic fibers.

  • Deparaffinization and Rehydration: As described for Masson's Trichrome.

  • Staining:

    • Verhoeff's hematoxylin: 1 hour.

    • Wash in running tap water.

  • Differentiation:

    • 2% Ferric chloride: Differentiate until elastic fibers are distinct (microscopic monitoring).

    • Wash in running tap water.

    • Treat with 5% sodium thiosulfate: 1 minute.

    • Wash in running tap water: 5 minutes.

  • Counterstaining:

    • Van Gieson's solution: 1 minute.

  • Dehydration and Mounting: As described for Masson's Trichrome.

Visualizing the Workflow

To better understand the sequence of steps involved in preparing connective tissue for staining, the following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_staining Staining cluster_analysis Analysis Tissue_Collection Tissue Collection Fixation Fixation (e.g., NBF, Bouin's, Carnoy's) Tissue_Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (Sectioning) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining_Procedure Staining (e.g., Masson's Trichrome, VVG) Deparaffinization->Staining_Procedure Dehydration_Clearing Dehydration & Clearing Staining_Procedure->Dehydration_Clearing Mounting Coverslipping Dehydration_Clearing->Mounting Microscopy Microscopy Mounting->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Caption: A typical workflow for connective tissue staining, from tissue collection to final analysis.

Conclusion

The optimal fixative for connective tissue staining is contingent upon the specific staining method and the research question at hand.

  • For general morphological studies using Masson's Trichrome , while 10% NBF is adequate, Bouin's solution or post-fixation with Bouin's often yields superior and more vibrant results.[1][2]

  • For routine Verhoeff-Van Gieson staining of elastic fibers , 10% NBF is a reliable and effective choice.

  • For immunohistochemical studies of connective tissue proteins , Carnoy's fixative is highly recommended as it often preserves antigenicity better than formalin and may circumvent the need for potentially damaging antigen retrieval steps.[9]

Researchers are encouraged to perform pilot studies to determine the most suitable fixative for their specific antibodies and tissue types to ensure the generation of high-quality, reproducible data.

References

Comparative Guide to Validated HPLC Methods for Picric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three validated High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of picric acid. The methods covered are Ion-Pair Reversed-Phase HPLC (Ion-Pair RP-HPLC), conventional Reversed-Phase HPLC (RP-HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. This guide aims to assist researchers in selecting the most suitable method for their specific analytical needs by presenting a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters of the three validated HPLC methods for this compound detection, allowing for a direct comparison of their capabilities.

ParameterIon-Pair RP-HPLCRP-HPLCUPLC-MS/MS (HILIC)
Linearity (R²) Not explicitly stated0.998 - 0.999[1]Not explicitly stated
Accuracy (% Recovery) 75 ± 15% (for fortified distilled water)[2]95.3% - 104.3%[1]89% - 107% (surface water), 72% - 101% (wastewater)[3][4]
Precision (% RSD) ± 5% at 100 µg/L>2%[1]4.9% - 14.7%[3][4]
Limit of Detection (LOD) 10 µg/L (direct injection), 0.1 µg/L (with extraction)[2]0.09 - 1.32 mg/L[1]0.1 µg/L[3][4]
Limit of Quantification (LOQ) Not explicitly stated0.31 - 4.42 mg/L[1]Not explicitly stated

Experimental Protocols

This section provides detailed methodologies for the three compared HPLC techniques.

Method 1: Ion-Pair Reversed-Phase HPLC (Ion-Pair RP-HPLC)

This method is suitable for the direct analysis of this compound in aqueous samples.[2]

Chromatographic Conditions:

  • Column: Reverse-phase column (specifics not detailed in the source).

  • Mobile Phase: A 1:1 (v/v) mixture of acetonitrile and reagent water, containing 0.005 M tetrabutylammonium phosphate, buffered to pH 7.5. The mobile phase should be filtered through a 0.45 µm membrane filter before use.[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detector: UV detector (wavelength not specified).

  • Injection Volume: 100 µL.[2]

Sample Preparation (Direct Aqueous Procedure): [2]

  • Adjust the sample pH to 7.0 ± 0.5 using 0.1 M HCl or 0.1 M NaOH.

  • Centrifuge 15 mL of the sample at 2000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm filter. Discard the first 2 mL of the filtrate.

  • To 5.0 mL of the filtrate, add 0.10 mL of the ion-pairing reagent (tetrabutylammonium phosphate solution) and mix thoroughly.

  • Inject the prepared sample into the HPLC system.

Sample Preparation (Solvent Extraction Procedure for Higher Sensitivity): [2]

  • To 1 liter of water sample in a separatory funnel, add 25 mL of concentrated HCl to bring the pH below 1.

  • Add 50 mL of benzene and shake vigorously for 1 minute, venting frequently.

  • Allow the layers to separate and collect the benzene layer.

  • Repeat the extraction three more times with 50 mL of benzene each time.

  • Combine the benzene extracts and concentrate using a Kuderna-Danish apparatus.

  • The concentrated extract is then reconstituted in a suitable solvent for HPLC analysis.

Method 2: Reversed-Phase HPLC (RP-HPLC)

This method is designed for the simultaneous separation and quantification of several organic explosive compounds, including this compound.[1]

Chromatographic Conditions:

  • Column: Eclipse XDB-C18 (5 µm, 4.6 x 150 mm).[5]

  • Mobile Phase: A mixture of 22% isopropyl alcohol in water.[1]

  • Flow Rate: 1.7 mL/min.[1]

  • Detector: Diode Array Detector (DAD) set at 210 nm for this compound.[5]

  • Column Temperature: 25 °C.[5]

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Dissolve standards and samples in a water-acetonitrile (60:40 v/v) mixture.[6]

  • Filter the solutions through a 0.45 µm PTFE syringe tip filter.[6]

  • Directly inject the filtered solution into the HPLC system.[6]

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with HILIC

This highly sensitive and specific method is suitable for the determination of this compound in both surface and wastewater.[3][4]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm).[3][4]

  • Mobile Phase: Specific composition not detailed in the provided search results, but HILIC typically employs a high concentration of an organic solvent like acetonitrile with a small amount of aqueous buffer.

  • Detector: Tandem Mass Spectrometer (MS/MS).

Sample Preparation (Surface Water): [3][4]

  • Filter the water sample through a 0.2 µm membrane.

  • The filtered sample can be directly injected into the UPLC-MS/MS system.

Sample Preparation (Wastewater): [3][4]

  • Purify the wastewater sample using Solid Phase Extraction (SPE).

  • Analyze the purified sample by UPLC-MS/MS.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for HPLC method validation.

General HPLC Method Validation Workflow MethodDevelopment Method Development (Column, Mobile Phase, etc.) MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport

Caption: General workflow for HPLC method validation.

Sample Analysis Workflow SampleCollection Sample Collection SamplePreparation Sample Preparation (e.g., Filtration, Extraction, Dilution) SampleCollection->SamplePreparation HPLC_Analysis HPLC Analysis SamplePreparation->HPLC_Analysis DataAcquisition Data Acquisition HPLC_Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Quantification) DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: A typical workflow for sample analysis using HPLC.

References

A Comparative Guide to Steel Etchants: Picric Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metallography, the selection of an appropriate etchant is paramount for revealing the intricate microstructural details of steel, which in turn dictate its mechanical properties and performance. This guide provides a comprehensive comparison of picric acid-based etchants with other commonly used alternatives—Nital, Vilella's reagent, and Ferric Chloride—for the etching of various steel types. The information presented herein is intended for researchers, scientists, and materials engineers to facilitate informed decisions in their laboratory practices.

Performance Comparison of Steel Etchants

The efficacy of an etchant is determined by its ability to selectively attack different phases and features within the steel's microstructure, creating topographical differences that can be observed under a microscope. The choice of etchant depends on the steel's composition, heat treatment condition, and the specific microstructural constituents of interest.

EtchantCompositionPrimary ApplicationTarget MicrostructuresTypical Etching Time
Picral (4% this compound) 4g this compound in 100ml EthanolCarbon and low-alloy steels (annealed, normalized, hardened and tempered)Pearlite, spheroidized carbides, bainite, tempered martensite. Excellent for revealing cementite.[1][2][3]Seconds to minutes
Nital (2% Nitric Acid) 2ml Nitric Acid in 98ml EthanolCarbon and low-alloy steelsFerrite grain boundaries, martensite, bainite, and pearlite.[1][3][4]10 seconds to 1 minute[5][6]
Vilella's Reagent 1g this compound, 5ml HCl, 100ml EthanolHigh-alloy steels, tool steels, and some stainless steelsPrior austenite grain boundaries, carbides in high-alloy steels, tempered martensite.[7][8]Seconds to over 15 minutes[7][8][9]
Ferric Chloride Variable (e.g., 10g FeCl₃, 30ml HCl, 120ml H₂O)Stainless steels, particularly austenitic gradesGeneral microstructure, grain boundaries, and for revealing pitting corrosion.[10][11]Seconds to minutes

In-Depth Etchant Analysis

Picral (4% this compound in Ethanol)

Picral is renowned for its excellent ability to reveal the carbide morphology in steels. It provides a stark contrast between the ferrite matrix and cementite, making it ideal for the analysis of pearlitic and spheroidized structures.[1][12] Unlike Nital, Picral's etching rate is not significantly affected by the crystallographic orientation of the ferrite grains, resulting in a more uniform etch.[3] However, it is less effective in delineating ferrite grain boundaries.[12]

Nital (Nitric Acid in Ethanol)

Nital is one of the most common etchants for carbon and low-alloy steels due to its effectiveness in revealing ferrite grain boundaries and martensitic structures.[4][6] The concentration of nitric acid can be varied (typically 1-5%) to control the etching rate.[4] A key characteristic of Nital is its orientation-dependent etching of ferrite, which can lead to variations in contrast between different grains.[3]

Vilella's Reagent

Vilella's reagent is a more aggressive etchant, making it suitable for higher alloy steels that are resistant to etching by Picral or Nital. Its formulation, containing hydrochloric acid in addition to this compound, allows it to reveal the microstructure of tool steels and some stainless steels effectively.[9] It is particularly useful for delineating prior austenite grain boundaries in hardened steels.[7][8]

Ferric Chloride

Ferric chloride-based etchants are the standard for austenitic stainless steels due to their ability to break down the passive chromium oxide layer. The composition can be modified to control the etching process. These etchants are effective in revealing the general microstructure and grain boundaries.[11] They are also used in corrosion studies to induce and analyze pitting.

Experimental Protocols

The following are general protocols for the use of each etchant. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Refer to the Safety Data Sheets (SDS) for detailed safety information.

Specimen Preparation (Common for all etchants)
  • Sectioning and Mounting: Cut a representative section of the steel sample. If necessary, mount the sample in a polymer resin for ease of handling.

  • Grinding: Grind the sample surface using successively finer grades of silicon carbide paper (e.g., 240, 320, 400, 600, 800, 1200 grit). Ensure the sample is cooled with water to prevent microstructural changes.

  • Polishing: Polish the ground surface using diamond suspensions on polishing cloths, typically starting with 6 µm and finishing with 1 µm or finer. A mirror-like, scratch-free surface is essential for optimal etching.

  • Cleaning: Thoroughly clean the polished surface with a degreasing agent like acetone or ethanol and dry it completely.

Etching Procedures

1. Picral (4% this compound) Etching

  • Etchant Preparation: Dissolve 4 grams of this compound in 100 ml of ethanol.

  • Procedure:

    • Immerse the prepared specimen in the Picral solution for 5 to 60 seconds. Swabbing can also be used.

    • Remove the specimen and immediately rinse with running water.

    • Rinse with ethanol to displace the water.

    • Dry the specimen with a stream of warm air.

    • Examine the microstructure under a microscope. If under-etched, repeat the process for a slightly longer duration.

2. Nital (2% Nitric Acid) Etching

  • Etchant Preparation: Slowly add 2 ml of concentrated nitric acid to 98 ml of ethanol in a glass beaker. Caution: Always add acid to alcohol.

  • Procedure:

    • Immerse or swab the specimen with the Nital solution for 10 to 30 seconds.[5]

    • Immediately rinse with running water.

    • Rinse with ethanol.

    • Dry with warm air.

    • Microscopic examination. Re-etch if necessary.

3. Vilella's Reagent Etching

  • Etchant Preparation: Dissolve 1 gram of this compound in 100 ml of ethanol, then add 5 ml of hydrochloric acid.

  • Procedure:

    • Immerse or swab the specimen for a few seconds to several minutes, depending on the alloy's resistance.[9]

    • Rinse thoroughly with running water.

    • Rinse with ethanol.

    • Dry with warm air.

    • Examine the microstructure.

4. Ferric Chloride Etching (for Austenitic Stainless Steel)

  • Etchant Preparation: A common composition is 10g ferric chloride, 30ml hydrochloric acid, and 120ml distilled water.

  • Procedure:

    • Immerse or swab the specimen for 5 to 60 seconds.

    • Rinse with running water.

    • Rinse with ethanol.

    • Dry with warm air.

    • Examine under the microscope.

Etchant Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate etchant based on the type of steel and the desired microstructural features.

EtchantSelection start Start: Identify Steel Type steel_type Carbon/Low-Alloy Steel or High-Alloy/Stainless Steel? start->steel_type carbon_steel_feature Desired Feature in Carbon/Low-Alloy Steel? steel_type->carbon_steel_feature Carbon/Low-Alloy high_alloy_feature Desired Feature in High-Alloy/Stainless Steel? steel_type->high_alloy_feature High-Alloy/Stainless nital Use Nital carbon_steel_feature->nital Ferrite Grain Boundaries / Martensite picral Use Picral carbon_steel_feature->picral Pearlite / Spheroidized Carbides vilella Use Vilella's Reagent high_alloy_feature->vilella Tool Steel / Prior Austenite Grains ferric_chloride Use Ferric Chloride high_alloy_feature->ferric_chloride Austenitic Stainless Steel end End: Etch and Analyze nital->end picral->end vilella->end ferric_chloride->end

Caption: A flowchart for selecting a suitable steel etchant.

Safety Considerations

Chemical etching involves the use of hazardous materials. It is imperative to handle all etchants with care and to be fully aware of the risks involved.

  • This compound: In its dry, crystalline form, this compound is a high explosive and is sensitive to shock, friction, and heat. It should always be stored wet with at least 10% water. It can form explosive picrate salts with metals, so contact with metal spatulas or containers should be avoided.

  • Acids: Nitric acid and hydrochloric acid are highly corrosive and can cause severe burns. They should be handled in a well-ventilated fume hood.

  • Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

This guide provides a foundational comparison of common steel etchants. The optimal etching parameters can vary significantly with the specific steel composition and its thermomechanical history. Therefore, it is often necessary to perform trial-and-error experiments to achieve the desired microstructural contrast. Always consult the relevant ASTM standards and safety data sheets before performing any etching procedure.

References

Unmasking the Explosive Imposter: A Comparative Guide to Picric Acid Cross-Reactivity in Nitroaromatic Compound Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the detection of nitroaromatic compounds, understanding the cross-reactivity of potential interferents is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of picric acid (2,4,6-trinitrophenol), a common explosive and industrial chemical, in various detection methods for other nitroaromatic compounds, supported by experimental data and detailed protocols.

This compound's structural similarity to other nitroaromatics, such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes (DNTs), often leads to significant cross-reactivity in sensing applications. This interference can result in false positives or inaccurate quantification, posing challenges in environmental monitoring, security screening, and pharmaceutical analysis. This guide will delve into the nuances of this cross-reactivity, focusing primarily on the widely employed fluorescence quenching-based detection methods.

Performance Comparison: Quantifying Cross-Reactivity

The selectivity of a detection method for a target analyte in the presence of interferents is a critical performance metric. In fluorescence-based sensing of nitroaromatics, this is often quantified using the Stern-Volmer quenching constant (Ksv). A higher Ksv value indicates a more efficient quenching of the fluorescent probe by the analyte, signifying greater sensitivity. By comparing the Ksv values for this compound with those of other nitroaromatic compounds using the same fluorescent sensor, we can quantitatively assess the degree of cross-reactivity.

Below is a summary of Stern-Volmer constants from various studies, illustrating the varying degrees of selectivity of different fluorescent probes.

Fluorescent Probe/SensorTarget AnalyteThis compound (PA) Ksv (M⁻¹)2,4,6-Trinitrotoluene (TNT) Ksv (M⁻¹)Other Nitroaromatics Ksv (M⁻¹)Reference
Porphyrin DerivativesNitroaromaticsHigh3.24 x 10²DMNB, RDX, HMX (Lower than TNT)[1]
Polyaniline-Ag CompositeNitroaromatics1.037 x 10⁵-Dinitrobenzene (DNB): 1.61 x 10³[2]
Triphenylamine Carboxylic AcidsNitroaromatics9.715 x 10⁵--[3]
AnthraceneNitroaromatics--Allyl 2,4-dinitrophenyl ether (DNE) - Ksv varies with solvent[4]
CarbazoleNitroaromaticsHigh-Senses all tested nitroaromatics[5]
Zn(II)-metallacycleNitroaromatics6.8 x 10⁻¹¹ M (LOD)-2,4-Dinitrophenol (2,4-DNP): 57% quenching, 4-Nitrophenol (4-NP): 40% quenching (in solid state)[6]

Note: The table highlights that while many fluorescent probes are highly sensitive to this compound, their selectivity varies significantly. The structural and electronic properties of both the fluorescent probe and the nitroaromatic analyte play a crucial role in the observed quenching efficiency.

Understanding the Detection Mechanisms

The primary mechanism behind the detection of nitroaromatic compounds using fluorescent probes is fluorescence quenching. This phenomenon can occur through several pathways, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and the formation of non-fluorescent ground-state complexes (static quenching).[7]

  • Photoinduced Electron Transfer (PET): In this process, the electron-rich fluorescent probe (donor) in its excited state transfers an electron to the electron-deficient nitroaromatic compound (acceptor), leading to a non-radiative decay and quenching of fluorescence.[2]

  • Förster Resonance Energy Transfer (FRET): FRET occurs when the emission spectrum of the fluorescent donor overlaps with the absorption spectrum of the acceptor (nitroaromatic compound). The energy from the excited donor is non-radiatively transferred to the acceptor, resulting in fluorescence quenching.[7]

  • Static Quenching: This involves the formation of a stable, non-fluorescent complex between the fluorescent probe and the quencher in the ground state.

The selectivity for this compound over other nitroaromatics is often attributed to its unique chemical properties. This compound is a strong acid and can protonate certain fluorescent probes, leading to enhanced electrostatic interactions and more efficient quenching.[7] Furthermore, the specific electronic structure and the presence of the hydroxyl group in this compound can facilitate stronger interactions with the sensor compared to other nitroaromatics.

Below are diagrams illustrating the general mechanism of fluorescence quenching and a typical experimental workflow for evaluating cross-reactivity.

FluorescenceQuenching cluster_Probe Fluorescent Probe cluster_Analyte Nitroaromatic Analyte Probe_GS Ground State Probe_ES Excited State Probe_GS->Probe_ES Excitation (Light) Probe_ES->Probe_GS Fluorescence Analyte e.g., this compound Probe_ES->Analyte Quenching (PET/FRET)

Caption: General mechanism of fluorescence quenching for nitroaromatic compound detection.

ExperimentalWorkflow A Prepare stock solution of fluorescent probe C Measure initial fluorescence of the probe solution (I₀) A->C B Prepare stock solutions of nitroaromatic compounds (this compound, TNT, etc.) D Add increasing concentrations of a single nitroaromatic compound B->D C->D E Measure fluorescence intensity at each concentration (I) D->E F Plot Stern-Volmer graph (I₀/I vs. [Quencher]) E->F G Calculate Stern-Volmer constant (Ksv) from the slope F->G H Repeat for all nitroaromatic compounds G->H Next Analyte I Compare Ksv values to determine cross-reactivity H->I

Caption: Experimental workflow for determining the cross-reactivity of a fluorescent probe.

Experimental Protocols

The following is a generalized experimental protocol for assessing the cross-reactivity of this compound in the detection of nitroaromatic compounds using fluorescence spectroscopy.

1. Materials and Instrumentation:

  • Fluorescent probe (e.g., porphyrin derivative, quantum dots, etc.)

  • This compound

  • Other nitroaromatic compounds for testing (e.g., TNT, DNT, nitrophenol)

  • High-purity solvent (e.g., acetonitrile, DMSO, deionized water, depending on the solubility of the probe and analytes)

  • Spectrofluorometer with a quartz cuvette

  • Volumetric flasks and micropipettes

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the fluorescent probe at a known concentration (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

  • Prepare individual stock solutions of this compound and other nitroaromatic compounds at a higher concentration (e.g., 1 x 10⁻³ M) in the same solvent.

3. Fluorescence Measurements:

  • Initial Fluorescence (I₀):

    • Pipette a fixed volume of the fluorescent probe stock solution into the quartz cuvette.

    • Dilute with the solvent to a final volume (e.g., 3 mL).

    • Record the fluorescence emission spectrum at the probe's optimal excitation wavelength. The peak intensity is recorded as I₀.

  • Titration with Nitroaromatic Compounds:

    • To the same cuvette containing the probe solution, add small aliquots of a single nitroaromatic stock solution (e.g., 2-10 µL increments).

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum. The peak intensity is recorded as I.

    • Continue the additions until a significant quenching of fluorescence is observed or until the desired concentration range is covered.

  • Repeat for all analytes:

    • Repeat the titration procedure for this compound and each of the other nitroaromatic compounds to be tested, starting with a fresh solution of the fluorescent probe each time.

4. Data Analysis:

  • Stern-Volmer Plot:

    • For each nitroaromatic compound, plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (I₀/I) against the concentration of the quencher ([Q]).

    • The resulting plot is the Stern-Volmer plot.

  • Calculation of Ksv:

    • Perform a linear regression analysis on the initial, linear portion of the Stern-Volmer plot.

    • The slope of this line is the Stern-Volmer quenching constant (Ksv). The Stern-Volmer equation is: I₀/I = 1 + Ksv[Q].[3]

  • Comparison:

    • Compare the Ksv values obtained for this compound with those of the other nitroaromatic compounds. A significantly higher Ksv for this compound indicates a higher degree of cross-reactivity or, in some cases, a selective sensor for this compound.

Conclusion

The cross-reactivity of this compound is a critical consideration in the development and application of detection methods for other nitroaromatic compounds. While fluorescence quenching offers a highly sensitive detection platform, the selectivity can be a significant challenge. As demonstrated by the compiled data, the degree of interference from this compound is highly dependent on the specific fluorescent probe employed. Researchers and professionals in the field must carefully validate the selectivity of their chosen detection method in the presence of potential interferents like this compound to ensure the accuracy and reliability of their results. The experimental protocol provided in this guide offers a standardized approach for conducting such validation studies. Future research in this area should focus on the rational design of fluorescent probes with enhanced selectivity for specific nitroaromatic compounds, thereby minimizing the impact of cross-reactive species like this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Picric Acid Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. Picric acid, a compound used in various staining and fixation protocols, demands meticulous attention due to its potential to become a powerful explosive when dry. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

Immediate Safety Concerns and Hazard Assessment

This compound (2,4,6-trinitrophenol) is typically supplied with at least 30% water to ensure its stability.[1] The primary hazard arises when the water content evaporates, leading to the formation of dry this compound crystals. These crystals are highly sensitive to heat, shock, and friction, posing a significant explosion risk.[1][2][3] Furthermore, this compound can form dangerously sensitive metallic salts (picrates) upon contact with metals such as copper, lead, zinc, and iron, as well as with concrete and plaster.[4][2] These picrate salts can be even more shock-sensitive than dry this compound itself.[4]

Key Hazard Indicators:

  • Dryness: If the this compound appears as a dry, yellow crystalline powder.

  • Crystallization: Formation of crystals on the container, especially around the cap and threads.

  • Age: Containers of this compound that are over two years old should be considered for disposal.[1][5][6]

  • Metal Caps: Old bottles with metal caps present a severe hazard due to the potential formation of explosive metal picrates in the threads.[1][7]

If any of these conditions are observed, DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER . Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency stabilization and disposal.[1][8]

Quantitative Data on this compound Hydration and Hazards

The level of hydration directly correlates to the hazard level of this compound. The following table summarizes the quantitative relationship between water content and the associated risks.

Water Content (% by mass)DescriptionHazard ClassificationKey Precautions
> 30%Wet slurry or pasteFlammable Solid (Category 1)Store in a cool, well-ventilated area. Keep container tightly closed.[4]
10% - 30%Damp, sand-like crystalsDangerously Reactive/ExplosiveRequires careful monitoring of hydration levels.
< 10%Dry, yellow crystalsHigh-Powered ExplosiveExtremely sensitive to shock, heat, and friction. Do not handle. [2][3]

Procedural, Step-by-Step Guidance for Disposal

1. Initial Assessment and Decision Workflow:

The first step in managing this compound is to assess its condition. The following workflow outlines the decision-making process.

PicricAcidDisposalWorkflow start Start: Assess this compound Container check_age Is container > 2 years old? start->check_age check_condition Observe Container Condition check_age->check_condition No routine_disposal Proceed with Routine Hazardous Waste Disposal check_age->routine_disposal Yes is_dry Are there dry crystals? Is the acid a dry powder? check_condition->is_dry has_metal_cap Does it have a metal cap? is_dry->has_metal_cap No do_not_touch DO NOT TOUCH CONTAINER is_dry->do_not_touch Yes safe_to_handle Container is wetted (< 2 years old, no metal cap) has_metal_cap->safe_to_handle No has_metal_cap->do_not_touch Yes safe_to_handle->routine_disposal contact_ehs Contact EHS Immediately for Emergency Disposal do_not_touch->contact_ehs end End contact_ehs->end routine_disposal->end PicricAcidIncompatibilities picric_acid This compound sub_metals Metals (Copper, Lead, Zinc, Iron) picric_acid->sub_metals sub_bases Bases & Alkalis picric_acid->sub_bases sub_concrete Concrete & Plaster picric_acid->sub_concrete sub_reducing Reducing Agents picric_acid->sub_reducing sub_oxidizers Oxidizing Agents picric_acid->sub_oxidizers result_explosive_salts Forms Highly Explosive Metal Picrate Salts sub_metals->result_explosive_salts sub_bases->result_explosive_salts sub_concrete->result_explosive_salts result_violent_reaction Violent or Explosive Reaction sub_reducing->result_violent_reaction sub_oxidizers->result_violent_reaction

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Picric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers

This guide provides critical, step-by-step procedures for the safe handling, operation, and disposal of picric acid, a compound that, while valuable in research, presents significant hazards if managed improperly. Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE) and Exposure Limits

Proper selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. The following table summarizes the required PPE and the established occupational exposure limits.

Personal Protective Equipment (PPE) Requirement and Specifications
Hand Protection Nitrile or neoprene gloves are recommended. Latex gloves are not effective and should not be used. For spills or handling pure solid, double-gloving is advised.[1][2]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[2][3] A face shield may be required for procedures with a high risk of splashing.[4]
Body Protection A lab coat with fully extended sleeves is required.[1][2] For larger quantities or spill cleanup, a chemical-resistant apron should be worn.[3]
Footwear Closed-toe shoes must be worn at all times in the laboratory.
Respiratory Protection Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
Occupational Exposure Limits Limit Agency
Permissible Exposure Limit (PEL) 0.1 mg/m³ (8-hour Time-Weighted Average)[3][5]OSHA
Recommended Exposure Limit (REL) 0.1 mg/m³ (10-hour Time-Weighted Average)[2][5]NIOSH
Short-Term Exposure Limit (STEL) 0.3 mg/m³ (15-minute exposure)[2][5]NIOSH
Threshold Limit Value (TLV) 0.1 mg/m³ (8-hour Time-Weighted Average)[5][6]ACGIH
Immediately Dangerous to Life or Health (IDLH) 75 mg/m³[7][8]NIOSH

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Inspection:

  • Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this guide and the specific Safety Data Sheet (SDS).

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[2][3]

  • Gather Materials: Assemble all necessary PPE, non-metal (e.g., ceramic or plastic) spatulas, and waste containers before starting work.[1]

  • Inspect this compound Container:

    • NEVER handle a container of this compound if it appears dry, has crystal formation around the cap, or is more than two years old. [1][9] If any of these conditions are observed, do not touch the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][9]

    • For containers in good condition, check the water content. This compound must be kept wet, with a minimum of 10-30% water by weight, to remain safe.[4][10][11] It should have the consistency of a wet paste or slurry.[4]

2. Handling and Use:

  • Work in a Fume Hood: All manipulations of this compound must be performed within a chemical fume hood.[2][3]

  • Don Appropriate PPE: Wear the required PPE as detailed in the table above.

  • Dispensing: Use only non-metal spatulas to handle solid this compound.[1] Metal spatulas can form shock-sensitive metal picrates.[1]

  • Container Handling:

    • After dispensing, carefully clean the threads of the container and the cap with a damp cloth to remove any residual this compound before sealing.[1]

    • Securely close the container.

3. Storage:

  • Keep it Wet: Regularly check the water content of the this compound and add distilled water as needed to maintain a wet paste.[1]

  • Labeling: All containers of this compound must be clearly labeled with the date received and the date opened.[1]

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible materials such as metals, bases, and reducing agents.[1]

Operational and Disposal Plans

A clear plan for routine operations and the disposal of this compound waste is crucial for long-term safety.

Spill Response:

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a wet absorbent material. Do not allow the spilled material to dry.[7]

    • Carefully collect the absorbent material using non-metal tools and place it in a designated, labeled waste container with added water.[7]

    • Clean the spill area with soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

Disposal Plan:

  • Waste Collection: All this compound waste, including contaminated materials from spills and routine use, must be collected in a clearly labeled, non-metal container.[5] The waste must be kept wet with an excess of water.[9]

  • Contact EHS: Contact your institution's EHS department for pickup and disposal of this compound waste. Do not dispose of this compound down the drain or in regular trash.[1]

  • Dehydrated this compound: If a container of this compound is found to be dry, do not attempt to dispose of it yourself. Contact your EHS department immediately for specialized disposal procedures.[9]

Visualizing Safe Practices

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for handling and disposing of this compound.

SafePicricAcidHandling start Start: Need to use this compound prep 1. Preparation: - Ensure training is complete - Verify fume hood function - Gather all PPE and non-metal tools start->prep end_procedure End of Procedure inspect 2. Inspect this compound Container prep->inspect safe_to_use Container is wet (>10% water) and less than 2 years old inspect->safe_to_use Safe unsafe Container is dry, has crystals, or is expired inspect->unsafe Unsafe handle 3. Handling in Fume Hood: - Wear full PPE - Use non-metal spatulas - Clean container threads before closing safe_to_use->handle contact_ehs STOP! Do Not Touch! Contact EHS Immediately unsafe->contact_ehs store 4. Storage: - Keep container tightly sealed and wet - Store in a cool, dry, ventilated area - Label with received and opened dates handle->store store->end_procedure

Caption: Workflow for the safe handling of this compound.

PicricAcidDisposal start_disposal Start: this compound for Disposal assess_condition Assess Container Condition start_disposal->assess_condition wet_waste Container is wet (>10% water) assess_condition->wet_waste Safe dry_waste Container is dry, has crystals, or is expired assess_condition->dry_waste Unsafe collect_waste Collect in a labeled, non-metal waste container with excess water wet_waste->collect_waste stop_procedure STOP! Do Not Handle! Contact EHS for specialized disposal dry_waste->stop_procedure request_pickup Request hazardous waste pickup from EHS collect_waste->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

Caption: Decision-making process for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.